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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of Cerevisterol, a Bioactive Fungal Metabolite

Foreword: Unveiling the Therapeutic Potential of a Ubiquitous Fungal Sterol Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol), a polyhydroxylated sterol first isolated from the yeast Saccharomyces cerevisiae in the 1930...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Ubiquitous Fungal Sterol

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol), a polyhydroxylated sterol first isolated from the yeast Saccharomyces cerevisiae in the 1930s, represents a compelling example of a fungal metabolite with significant, multifaceted biological activity.[1] Initially regarded as a mere byproduct of ergosterol manufacturing, subsequent research has revealed its widespread distribution across the fungal kingdom, from common yeasts to endophytic fungi and medicinal mushrooms.[1] This guide synthesizes current knowledge on the bioactivity of cerevisterol, focusing on its therapeutic potential. We will delve into the molecular mechanisms underpinning its anti-inflammatory, anticancer, and antimicrobial properties, and provide validated experimental frameworks for its extraction, purification, and functional characterization. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and harness the therapeutic promise of this intriguing fungal metabolite.

Part 1: Physicochemical Properties and Fungal Provenance

Cerevisterol is an ergostanoid, a class of steroids characterized by a specific side chain structure.[2] First purified by Honeywell and Bills in 1932, it presents as a white, amorphous solid with a high melting point (265.3 °C) and is notably stable, showing little degradation upon exposure to light and air.[1] Its insolubility in hexane but solubility in solvents like DMSO, methanol, and ethyl acetate are key properties leveraged during its extraction and purification.[1][3]

Cerevisterol's prevalence is extensive throughout the fungal kingdom. It has been identified in numerous species within both the Ascomycota and Basidiomycota divisions, including:

  • Ascomycota: Saccharomyces cerevisiae, Penicillium herquei, Alternaria brassicicola, and the endophytic fungus Fusarium solani.[1][4]

  • Basidiomycota: Edible mushrooms such as Cantharellus cibarius (chanterelle), Pleurotus sajor-caju (oyster mushroom), and wood-decaying fungi like Trametes gibbosa.[1][5]

The biosynthesis of cerevisterol is intrinsically linked to the ergosterol pathway, which is the primary sterol synthesis route in fungi.[6][7][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its synthesis pathway is a major target for antifungal drugs.[7][8] Cerevisterol arises from modifications to the core ergosterol structure, representing one of the many bioactive ergosterol derivatives produced by fungi.[9]

Part 2: Core Biological Activities and Mechanisms of Action

Cerevisterol exhibits a diverse range of biological activities, with the most extensively studied being its anti-inflammatory, anticancer, and antimicrobial effects. This section will explore the molecular basis for each of these properties.

Anti-inflammatory Activity

Cerevisterol has demonstrated potent anti-inflammatory effects, primarily through the dual action of suppressing pro-inflammatory pathways and activating antioxidant responses.[4][10] This activity is particularly relevant for developing treatments for inflammatory diseases.

Mechanism of Action: The Dual-Pronged Approach

The anti-inflammatory mechanism of cerevisterol has been elucidated in studies using lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response.[4][10]

  • Suppression of Pro-inflammatory Signaling (MAPK/NF-κB/AP-1 Axis):

    • LPS activation of macrophages typically triggers the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK).[10]

    • This leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[4][10] Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.

    • In the nucleus, NF-κB and AP-1 drive the transcription of genes for pro-inflammatory mediators.

    • Cerevisterol intervenes by attenuating the phosphorylation of p38, JNK, and ERK.[10] This action blocks the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent transactivation of target genes.[4] It also inhibits the transactivation of AP-1.[4]

    • The downstream effect is a significant reduction in the production of key inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][9][10] This is achieved by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][10]

  • Activation of Antioxidant/Cytoprotective Signaling (Nrf2/HO-1 Axis):

    • Simultaneously, cerevisterol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[4][10]

    • In its inactive state, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap-1).[4][10]

    • Cerevisterol promotes the nuclear translocation of Nrf2 by down-regulating the expression of Keap-1.[4][10]

    • Once in the nucleus, Nrf2 induces the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1), which exerts potent anti-inflammatory effects.[4][10]

This dual mechanism, illustrated in the diagram below, makes cerevisterol a highly effective anti-inflammatory agent.

G cluster_0 Pro-inflammatory Pathway LPS LPS (Inflammatory Stimulus) MAPK MAPK Phosphorylation (p38, JNK, ERK) NFkB_Activation NF-κB & AP-1 Activation Inflammation iNOS, COX-2, Cytokines (TNF-α, IL-6, IL-1β)↑ Keap1_Nrf2 Keap1 / Nrf2 (Cytoplasmic Complex) Nrf2_translocation Nrf2 Nuclear Translocation HO1 HO-1 Expression↑ (Antioxidant Response) Cerevisterol Cerevisterol Cerevisterol->MAPK Cerevisterol->Keap1_Nrf2

Caption: Cerevisterol's dual anti-inflammatory mechanism.

Anticancer Activity

Cerevisterol has demonstrated cytotoxic properties against a range of human cancer cell lines, although its efficacy can be cell-line specific.[1][9] This suggests a targeted mechanism of action that may be dependent on the specific molecular profile of the cancer cells.

Mechanism of Action: Inhibition of Core Cellular Processes

While the anticancer mechanism is less comprehensively understood than its anti-inflammatory action, two key inhibitory activities have been identified:

  • Inhibition of DNA Polymerase Alpha: Cerevisterol is known to inhibit this eukaryotic enzyme, which is critical for the initiation of DNA replication.[1] By disrupting DNA synthesis, cerevisterol can effectively halt the proliferation of rapidly dividing cancer cells.

  • Inhibition of NF-κB Activation: As described in the anti-inflammatory section, NF-κB is a transcription factor that not only drives inflammation but also promotes cell survival, proliferation, and angiogenesis in cancer.[1] Its inhibition by cerevisterol represents a crucial aspect of its anticancer potential.

Quantitative Cytotoxicity Data

The cytotoxic effects of cerevisterol vary across different cancer cell lines, highlighting the importance of targeted screening in drug development.

Cell LineCancer TypeIC50 / EC50 (µM)Reference
P388Mouse LeukemiaCytotoxic (value not specified)[1]
A549Human Lung CarcinomaCytotoxic (value not specified)[1]
BT-549Human Breast Ductal Carcinoma1.1 - 1.9[9]
KBHuman Oral Epidermoid Carcinoma1.1 - 1.9[9]
SK-MELHuman Skin Melanoma1.1 - 1.9[9]
SKOV-3Human Ovarian Carcinoma1.1 - 1.9[9]
Caco-2Human Colorectal Adenocarcinoma37.6[11]
MDA-MB-231Human Breast Adenocarcinoma52.4[11]
MCF-7Human Breast Adenocarcinoma64.5[11]

Note: Data on cytotoxicity can be inconsistent; for example, some studies report cerevisterol as practically inactive against A549 and MCF-7 cells, which may be due to differences in experimental conditions or compound purity.[9]

Antimicrobial and Resistance-Modifying Activity

Cerevisterol exhibits direct antimicrobial activity against several pathogenic bacteria and fungi.[5][12] Furthermore, it has shown potential as a resistance-modifying agent, capable of potentiating the effects of conventional antibiotics.[5][12]

Mechanism of Action: Disruption of Fungal/Bacterial Integrity

The precise antimicrobial mechanism is not fully detailed but is likely related to its nature as a sterol. As a derivative of ergosterol, it may interfere with the integrity and function of microbial cell membranes, leading to growth inhibition or cell death.

Spectrum of Activity

Cerevisterol has shown notable activity against the following pathogens:

PathogenTypeMIC (µg/mL)MBC (µg/mL)Reference
Salmonella typhiBacterium2550[5][12]
Staphylococcus aureusBacterium25100[5][12]
Enterococcus faecalisBacterium50200[5][12]
Propionibacterium acnesBacterium200Not specified[13]
Aspergillus nigerFungus25100[5][12]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Importantly, at sub-inhibitory concentrations (e.g., 3 µg/mL), cerevisterol can modify the activity of antibiotics like erythromycin, ampicillin, and tetracycline, suggesting it may interfere with bacterial resistance mechanisms.[5][12]

Part 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the extraction, purification, and bioactivity assessment of cerevisterol.

Workflow for Cerevisterol Discovery

The overall process from fungal culture to a purified, bioactive compound follows a logical progression of extraction, fractionation, and activity-guided isolation.

G FungalCulture 1. Fungal Culture (e.g., P. herquei, T. gibbosa) Extraction 2. Solvent Extraction (Methanol or Ethyl Acetate) FungalCulture->Extraction CrudeExtract 3. Crude Fungal Extract Extraction->CrudeExtract ColumnChromatography 4. Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions 5. Collect Fractions ColumnChromatography->Fractions Bioassay 6. Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) Fractions->Bioassay ActiveFraction 7. Identify Active Fraction(s) Bioassay->ActiveFraction HPLC 8. Preparative HPLC (Purification) ActiveFraction->HPLC PureCompound 9. Pure Cerevisterol HPLC->PureCompound StructureElucidation 10. Structure Elucidation (NMR, Mass Spectrometry) PureCompound->StructureElucidation

Caption: Workflow for bioactivity-guided isolation of cerevisterol.

Protocol: Extraction and Purification of Cerevisterol

This protocol describes a general method for isolating cerevisterol from fungal biomass, adapted from common practices in natural product chemistry.[5][14][15]

Objective: To extract and purify cerevisterol from a fungal source.

Materials:

  • Fungal biomass (e.g., mycelia from liquid culture or fruiting bodies).

  • Solvents: HPLC-grade methanol, ethyl acetate, n-hexane.

  • Silica gel for column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC) system.

  • Rotary evaporator.

Methodology:

  • Extraction:

    • Dry the fungal biomass (lyophilize or oven-dry at 40-50°C).

    • Grind the dried biomass into a fine powder.

    • Perform maceration or Soxhlet extraction with methanol or ethyl acetate for 24-48 hours.[15] The solvent-to-solid ratio should be optimized, but a starting point of 10:1 (v/w) is common.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Pack a glass column with silica gel equilibrated with a non-polar solvent (e.g., n-hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, ..., 1:1 n-hexane:ethyl acetate, then 100% ethyl acetate).

    • Collect fractions of 10-20 mL and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Bioactivity-Guided Isolation:

    • Test the pooled fractions for the desired biological activity (e.g., antimicrobial assay).

    • Select the most active fraction for further purification.

  • Purification (Preparative HPLC):

    • Concentrate the active fraction to dryness.

    • Dissolve the residue in the HPLC mobile phase (e.g., a methanol/water mixture).

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient solvent system to resolve individual peaks.

    • Collect the peak corresponding to cerevisterol (retention time determined by analytical standards if available).

  • Verification:

    • Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comparing the spectral data with literature values.[5]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of cerevisterol on the metabolic activity and viability of cancer cells.[4][16]

Objective: To determine the IC50 value of cerevisterol on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Cerevisterol stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cerevisterol stock solution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest cerevisterol dose) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the cerevisterol-containing medium to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the cerevisterol concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 SeedCells 1. Seed Cells (100 µL/well in 96-well plate) Incubate1 2. Incubate 24h (37°C, 5% CO2) SeedCells->Incubate1 TreatCells 3. Add Cerevisterol (Serial Dilutions) Incubate1->TreatCells Incubate2 4. Incubate 48-72h TreatCells->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 AddDMSO 7. Add DMSO (100 µL/well, Dissolve Crystals) Incubate3->AddDMSO ReadPlate 8. Read Absorbance (570 nm) AddDMSO->ReadPlate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 4: Conclusion and Future Directions

Cerevisterol, a widely distributed fungal metabolite, stands out for its well-documented anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate multiple critical signaling pathways, including the NF-κB, MAPK, and Nrf2 pathways, underscores its potential as a lead compound for drug development. The inconsistent cytotoxicity data across different cancer cell lines warrants further investigation into the specific molecular targets and resistance mechanisms, which could pave the way for its use in personalized medicine. Furthermore, its capacity to modify antibiotic resistance presents an exciting avenue for developing combination therapies to combat multidrug-resistant pathogens. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the synthesis of novel derivatives with enhanced potency and specificity. The comprehensive study of cerevisterol and other fungal sterols continues to be a promising frontier in the search for new therapeutic agents.

References

  • Cerevisterol - Wikipedia. Wikipedia. [Link]

  • Alam, M. B., et al. (2020). Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade. PubMed. [Link]

  • Alam, M. B., et al. (2020). Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade. PMC. [Link]

  • Appiah, T., et al. (2020). Antimicrobial and Resistance Modifying Activities of Cerevisterol Isolated from Trametes Species. ResearchGate. [Link]

  • Appiah, T., et al. (2020). Antimicrobial and Resistance Modifying Activities of Cerevisterol Isolated from Trametes Species. Bentham Science Publishers. [Link]

  • Appiah, T., et al. (2020). Antimicrobial and Resistance Modifying Activities of Cerevisterol Isolated from Trametes Species. Current Bioactive Compounds. [Link]

  • Kushnir, S., et al. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. MDPI. [Link]

  • Hoang, C. K., et al. (2023). Cerevisterol and aloesol from a marine derived Penicillium fungus as potential topical cosmeceutical ingredients. ResearchGate. [Link]

  • Hoang, C. K., et al. (2023). Cerevisterol and aloesol from a marine derived Penicillium fungus as potential topical cosmeceutical ingredients. Research Square. [Link]

  • Alam, M. B., et al. (2020). Anti-inflammatory effects of cerevisterol (CRVS). The chemical... ResearchGate. [Link]

  • Cerevisterol | C28H46O3. PubChem. [Link]

  • The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum. ResearchGate. [Link]

  • Takemoto, J. Y., & Hanti, D. C. (1988). Protection by sterols against the cytotoxicity of syringomycin in the yeast Saccharomyces cerevisiae. PubMed. [Link]

  • Waskiewicz, A., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. [Link]

  • Bailly, C. (2021). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. PMC. [Link]

  • Vik, A., & Rine, J. (2001). Dual Activators of the Sterol Biosynthetic Pathway of Saccharomyces cerevisiae: Similar Activation/Regulatory Domains but Different Response Mechanisms. PMC. [Link]

  • Sharma, A., et al. (2019). Advances in various techniques for isolation and purification of sterols. PMC. [Link]

  • O'Meara, T. R., et al. (2020). Sterol-response pathways mediate alkaline survival in diverse fungi. bioRxiv. [Link]

  • Allison, V. J., et al. (2017). Ergosterol extraction: a comparison of methodologies. PMC. [Link]

  • Cör, D., et al. (2018). Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum. PMC. [Link]

  • Martinez-Montemayor, M. M., et al. (2019). Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro. Frontiers in Pharmacology. [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. [Link]

  • Aguilera-Mendoza, L., et al. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. PMC. [Link]

  • Chung, D., et al. (2019). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers in Microbiology. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Differentiation of Cerevisterol and Ergosterol

Abstract This technical guide provides a detailed comparative analysis of the chemical structures of cerevisterol and ergosterol, two closely related sterols of significant interest in mycology, natural product chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed comparative analysis of the chemical structures of cerevisterol and ergosterol, two closely related sterols of significant interest in mycology, natural product chemistry, and drug development. We will elucidate the key structural distinctions, explore the biosynthetic relationship between these molecules, and provide robust analytical methodologies for their differentiation, identification, and quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of these fungal sterols.

Introduction: A Tale of Two Sterols

Ergosterol, (22E)-ergosta-5,7,22-trien-3β-ol, is the principal sterol in most fungi, where it is an essential component of the cell membrane, modulating fluidity, permeability, and the function of membrane-bound proteins.[1][2] Its indispensable role in fungal physiology has made the ergosterol biosynthesis pathway a primary target for the majority of commercially available antifungal drugs.[3]

Cerevisterol, (22E)-ergosta-7,22-diene-3β,5α,6β-triol, is a naturally occurring oxidized derivative of ergosterol.[4] While often found in smaller quantities alongside ergosterol in various fungal species, cerevisterol exhibits its own distinct profile of biological activities, including cytotoxic and anti-inflammatory properties, which are of increasing interest to the pharmaceutical research community.

The subtle, yet critical, structural differences between these two molecules dictate their physicochemical properties and biological functions. A thorough understanding of these differences is paramount for accurate analytical characterization and for harnessing their respective therapeutic potentials.

Core Structural Differences: From a Diene to a Triol

The fundamental distinction between ergosterol and cerevisterol lies in the B-ring of the sterol nucleus. Cerevisterol is a 5,6-dihydroxylated derivative of ergosterol. This transformation involves two key changes:

  • Saturation of the C5-C6 Double Bond: The double bond present between carbons 5 and 6 in the B-ring of ergosterol is reduced to a single bond in cerevisterol.

  • Addition of Two Hydroxyl Groups: Two hydroxyl (-OH) groups are added to these carbons, specifically in a trans configuration, resulting in a 5α,6β-diol.

These modifications are summarized in the table below and illustrated in the structural diagrams.

Comparative Data Summary
FeatureErgosterolCerevisterolStructural Implication
Chemical Formula C₂₈H₄₄OC₂₈H₄₆O₃Addition of two oxygen and two hydrogen atoms.
Molar Mass 396.65 g/mol 430.67 g/mol Increased mass due to hydroxylation.
B-Ring Structure Δ⁵,⁷-diene7-ene, 5α,6β-diolLoss of C5=C6 double bond; gain of two hydroxyl groups.
Polarity Less PolarMore PolarThe addition of two hydroxyl groups significantly increases polarity.
Visualization of Structural Differences

The following diagrams, generated using DOT language, illustrate the core structures of ergosterol and cerevisterol, highlighting the key differences in the B-ring.

G cluster_ergosterol Ergosterol cluster_cerevisterol Cerevisterol ergosterol ergosterol cerevisterol cerevisterol

Caption: Core chemical structures of Ergosterol and Cerevisterol.

Biosynthetic Origins: The Oxidation of Ergosterol

Cerevisterol is not synthesized de novo but is rather derived from the oxidative modification of ergosterol. While a single, specific enzyme responsible for this conversion is not definitively established across all fungal species, the formation of cerevisterol is understood to be a result of oxidative processes. This can occur through enzymatic action or via non-enzymatic photo-oxidation, where ergosterol reacts with singlet oxygen.[5]

The likely mechanism involves the formation of an unstable ergosterol peroxide intermediate ((22E)-5α,8α-epidioxyergosta-6,22-dien-3β-ol), which is then subsequently reduced to the more stable 5α,6β-diol, cerevisterol.

Logical Flow of Conversion

The following diagram illustrates the logical progression from ergosterol to cerevisterol.

G Ergosterol Ergosterol (Δ⁵,⁷-diene) Oxidation Oxidation (e.g., singlet oxygen, enzymatic activity) Ergosterol->Oxidation Peroxide Ergosterol Peroxide Intermediate Oxidation->Peroxide Reduction Reduction Peroxide->Reduction Cerevisterol Cerevisterol (5α,6β-triol) Reduction->Cerevisterol

Caption: Biosynthetic pathway from Ergosterol to Cerevisterol.

This oxidative conversion is significant as it represents a metabolic fate for ergosterol and generates a new molecule with a distinct bioactivity profile. The increased polarity of cerevisterol also suggests altered interactions with cellular membranes and other biomolecules.

Analytical Differentiation: A Self-Validating Protocol

Differentiating and quantifying ergosterol and cerevisterol in a mixed sample requires robust analytical techniques that can exploit their differences in polarity and mass. The following protocols are designed as a self-validating system, where chromatographic separation is confirmed by mass spectrometry and NMR spectroscopy.

Step 1: Extraction of Total Sterols from Fungal Matrix

The choice of extraction method is critical for obtaining a representative sample of total sterols. A microwave-assisted extraction (MAE) is recommended for its efficiency and reduced solvent consumption.

Protocol:

  • Sample Preparation: Lyophilize fungal mycelia to a dry powder.

  • Extraction: To 1 g of dried mycelial powder in a microwave-safe vessel, add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Microwave-Assisted Extraction: Subject the mixture to microwave irradiation (e.g., 800 W, 5 minutes).

  • Phase Separation: After cooling, add 5 mL of 0.9% NaCl solution and vortex thoroughly. Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., methanol or acetonitrile) for analysis.

Step 2: Chromatographic Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating cerevisterol from ergosterol due to their significant polarity difference. A reversed-phase C18 column is ideal for this application.[6][7][8]

Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mobile phase of methanol:acetonitrile (80:20 v/v) is a good starting point.[8] Due to the higher polarity of cerevisterol, it will have a shorter retention time than the less polar ergosterol.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 282 nm, which is the absorbance maximum for the conjugated diene system in ergosterol.[6] Cerevisterol, lacking this extended conjugation, will have a much weaker absorbance at this wavelength but can still be detected.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using certified standards of both ergosterol and cerevisterol to quantify their respective amounts in the sample.

Step 3: Structural Confirmation by Mass Spectrometry and NMR

When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides definitive identification based on molecular weight and fragmentation patterns.[9][10]

  • Ergosterol:

    • Molecular Ion (M⁺): m/z 396

    • Key Fragments: The mass spectrum of ergosterol is characterized by a prominent molecular ion peak. Fragmentation often involves the loss of a water molecule ([M-H₂O]⁺ at m/z 378) and cleavage of the side chain. A characteristic fragment at m/z 363 is also commonly observed.[9]

  • Cerevisterol:

    • Molecular Ion (M⁺): m/z 430

    • Key Fragments: The molecular ion peak will be at m/z 430. Fragmentation will be dominated by sequential losses of water molecules from the three hydroxyl groups, leading to prominent ions at m/z 412 ([M-H₂O]⁺), m/z 394 ([M-2H₂O]⁺), and m/z 376 ([M-3H₂O]⁺).

NMR provides the most detailed structural information, allowing for unambiguous differentiation. Key differences will be observed in the ¹H and ¹³C NMR spectra.[11][12]

  • ¹H NMR:

    • Ergosterol: The two olefinic protons on the C5-C6 double bond in the B-ring will appear as characteristic multiplets around 5.4-5.6 ppm.

    • Cerevisterol: These signals will be absent. Instead, new signals corresponding to the protons on the hydroxyl-bearing carbons (C5 and C6) will appear at a different chemical shift. The proton at C3, adjacent to a hydroxyl group, will also show a shift compared to ergosterol.

  • ¹³C NMR:

    • Ergosterol: The carbons of the C5-C6 double bond will have characteristic signals in the olefinic region (approx. 120-140 ppm).

    • Cerevisterol: These olefinic signals will be replaced by signals for the hydroxyl-bearing carbons (C5 and C6), which will be shifted upfield into the 70-80 ppm range.[12]

Integrated Analytical Workflow

The following diagram outlines the integrated workflow for a comprehensive and self-validating analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Fungal_Biomass Fungal Biomass Extraction Microwave-Assisted Extraction Fungal_Biomass->Extraction Total_Sterols Total Sterol Extract Extraction->Total_Sterols HPLC HPLC Separation (C18 Column) Total_Sterols->HPLC Ergosterol_Peak Ergosterol Peak (Longer Retention Time) HPLC->Ergosterol_Peak Cerevisterol_Peak Cerevisterol Peak (Shorter Retention Time) HPLC->Cerevisterol_Peak MS_NMR MS and NMR Analysis for Confirmation Ergosterol_Peak->MS_NMR Cerevisterol_Peak->MS_NMR

Caption: Integrated workflow for sterol analysis.

Significance for Drug Development

The structural divergence between ergosterol and cerevisterol has profound implications for their biological activities and, consequently, their potential as therapeutic agents.

  • Targeting Ergosterol: As ergosterol is vital for fungal membrane integrity, its biosynthetic pathway remains a cornerstone of antifungal drug development.[3] Azoles, for instance, inhibit the enzyme lanosterol 14α-demethylase, a key step in ergosterol synthesis.[1]

  • Bioactivity of Cerevisterol: The introduction of the 5α,6β-diol moiety in cerevisterol significantly alters its interaction with biological targets. This structural change is associated with a range of activities not as prominently observed with ergosterol, including potent cytotoxic effects against various cancer cell lines and anti-inflammatory properties. The increased polarity may also affect its bioavailability and metabolic fate.[13][14]

  • Structure-Activity Relationship (SAR): The comparison between ergosterol and cerevisterol provides a valuable case study in SAR. The hydroxylation of the B-ring serves as a template for designing new sterol-based drug candidates with potentially enhanced or novel therapeutic activities. Understanding how this specific structural modification impacts bioactivity can guide the synthesis of new derivatives with improved efficacy and selectivity.

Conclusion

Cerevisterol is a 5α,6β-dihydroxylated derivative of ergosterol, a transformation that fundamentally alters its physicochemical properties and biological activity. The key structural differences—the saturation of the C5-C6 double bond and the addition of two hydroxyl groups—can be effectively exploited for their analytical separation and identification. A combined approach using HPLC for separation, followed by MS and NMR for structural confirmation, provides a robust and self-validating methodology for researchers. For drug development professionals, the distinct bioactivities of these two closely related sterols underscore the critical importance of seemingly minor structural modifications and offer a promising avenue for the development of new therapeutic agents.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Enzymatic Conversion of Episterol to 5-Dehydroepisterol.
  • Tong, S., Zhong, H., Yi, C., Cao, X., Firempong, C. K., Zheng, Q., Feng, Y., Yu, J., & Xu, X. (2014). Simultaneous HPLC determination of ergosterol and 22,23-dihydroergosterol in Flammulina velutipes sterol-loaded microemulsion.
  • Li, Y., Chen, H., Zhang, L., & Liu, J. (2018). A green liquid chromatography method for rapid determination of ergosterol in edible fungi based on matrix solid-phase dispersion extraction and a core–shell column. Analytical Methods, 10(33), 4078-4084.
  • Zhao, J., Li, Y., Chen, H., & Liu, J. (2021). Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol. Frontiers in Microbiology, 12, 735689.
  • Waters Corporation. (n.d.). Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method.
  • BenchChem. (n.d.). The enzymatic conversion of episterol to ergosterol.
  • Barreira, J. C. M., & Oliveira, M. B. P. P. (n.d.). Development of a Novel Methodology for the Analysis of Ergosterol in Mushrooms. SciSpace.
  • Chiocchio, V. M., & Matković, L. (2014). Determination of ergosterol in cellular fungi by HPLC. A modified technique.
  • Hu, Z., He, B., Ma, L., Sun, Y., Niu, Y., & Zeng, B. (2021). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 9, 660381.
  • Gao, Z. H., Ma, L. Y., & Shen, Y. X. (2008). Reassignment of Nmr Data for Ergosterol and Ergosterol Peroxide.
  • Dufourc, E. J., & Smith, I. C. (1985). Determination of the Orientation and Dynamics of Ergosterol in Model Membranes Using Uniform 13C Labeling and Dynamically Averaged 13C Chemical Shift Anisotropies as Experimental Restraints. Biophysical Journal, 47(5), 653-662.
  • Aguilera, F., & Ramos, J. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. International Journal of Molecular Sciences, 21(14), 5039.
  • Smolecule. (n.d.). ergosterol peroxide NMR spectral data.
  • Chemistry LibreTexts. (2023).
  • SciSpace. (2017).
  • Molnár-Perl, I., & Füzfai, Z. (2016). A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide. Molecules, 21(7), 942.
  • ResearchGate. (n.d.).
  • SSRN. (n.d.). Evaluation of ergosterol and phytosterols as markers of fungal spoilage in red pepper powder.
  • MDPI. (2025).
  • PMC. (2025).
  • Hartmann, M. A., Perret, A. M., & Grandmougin-Ferjani, A. (2013). Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L. PLoS ONE, 8(2), e56550.
  • MDPI. (2024).
  • MDPI. (2022).
  • WUR eDepot. (n.d.). effects of plant sterols and olive oil phenols on serum lipoproteins in humans.
  • Taylor & Francis. (n.d.). Sterols – Knowledge and References.

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Foundational

Cerevisterol: Mechanistic Paradigms of Cytotoxicity in Oncology

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As the search for novel, multi-targeted chemotherapeutics intensifies, marine and fungal-derived sterols have emerged as highly promising s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As the search for novel, multi-targeted chemotherapeutics intensifies, marine and fungal-derived sterols have emerged as highly promising scaffolds. Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol), an ergostane-type sterol originally isolated from the yeast Saccharomyces cerevisiae and subsequently identified in deep-sea fungi (e.g., Aspergillus sydowi) and marine corals, exhibits potent, selective cytotoxicity against a broad spectrum of human cancer cell lines[1][2].

Unlike traditional non-selective chemotherapeutic agents, cerevisterol operates via a multi-modal mechanism of action: it selectively inhibits eukaryotic DNA polymerase


, disrupts mitochondrial membrane integrity, and modulates key oncogenic kinase networks including SRC, STAT3, and NF-κB[3][4]. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural biology, quantitative cytotoxicity, and self-validating experimental workflows required to evaluate cerevisterol in preclinical oncology pipelines.

Structural Biology & Pharmacophore Profile

Cerevisterol is a C28 steroid characterized by a highly specific hydroxylation pattern—specifically, the 3β, 5α, and 6β-triol configuration on an ergostane skeleton[1].

The spatial arrangement of these hydroxyl groups is not merely a structural anomaly; it is the core pharmacophore responsible for its bioactivity. The 3β-OH group facilitates initial anchoring to the phospholipid bilayer of cancer cells, while the 5α,6β-diol moiety allows for deep penetration and disruption of lipid rafts. This structural configuration is directly responsible for its high binding affinity to intracellular targets, enabling it to act as a potent inhibitor of critical transcription factors and kinases without requiring active transport mechanisms[3].

Quantitative Cytotoxicity Profile Across Cancer Cell Lines

Cerevisterol demonstrates a dose-dependent anti-proliferative effect across multiple solid tumor models. The variance in IC


 values highlights its selective affinity based on the specific metabolic and mutational landscape of the target cell line[5][6][7].
Cell LineTissue OriginIC

Range
Primary Observed Mechanism
SKOV-3 Ovarian Carcinoma~1.1 μMCaspase-dependent apoptosis
HepG2 Hepatocellular Carcinoma6.7 μM - 34.0 μMMitochondrial depolarization, ROS generation
MCF-7 Breast Adenocarcinoma7.9 μM - 63.7 μMCell cycle arrest, Estrogen receptor modulation
A549 Lung Alveolar Epithelial18.5 μM - 94.7 μMAutophagy, Intrinsic apoptosis

Data aggregated from in vitro assays utilizing cerevisterol isolated from fungal and marine extracts[5][6][7].

Elucidating the Mechanisms of Action

To effectively harness cerevisterol in drug development, researchers must understand its multi-targeted signaling network.

A. Eukaryotic DNA Polymerase Inhibition

Cerevisterol is a highly selective inhibitor of eukaryotic DNA polymerase


, an enzyme critical for the initiation of DNA replication during the S-phase of the cell cycle[4][8]. By blocking this enzyme, cerevisterol halts DNA synthesis, leading to replication fork stalling, DNA damage response activation, and subsequent cell cycle arrest. Notably, it does not inhibit prokaryotic polymerases, highlighting a favorable toxicity profile for human systemic administration[8].
B. Intrinsic Mitochondrial Apoptosis

Cerevisterol induces severe oxidative stress within the tumor microenvironment. This stress leads to the collapse of the mitochondrial membrane potential (


). The depolarization causes the opening of the mitochondrial permeability transition pore (mPTP), releasing Cytochrome 

into the cytosol. This triggers the formation of the apoptosome, leading to the proteolytic cleavage and activation of Caspase-9 and the executioner Caspase-3.
C. Kinase and Transcription Factor Modulation

Network pharmacology and molecular dynamics simulations have revealed that cerevisterol possesses a remarkably high binding affinity for the SRC and STAT3 kinase complexes, as well as the tumor suppressor TP53[3]. Furthermore, cerevisterol is a potent inhibitor of NF-κB activation[4]. By downregulating NF-κB and STAT3, cerevisterol not only induces apoptosis but also actively suppresses the pro-inflammatory cytokines (e.g., TNF-α, IL-6) that typically support tumor survival and metastasis.

Signaling Cerevisterol Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) DNAPol DNA Polymerase α Cerevisterol->DNAPol Inhibits NFkB NF-κB Pathway Cerevisterol->NFkB Inhibits SRC_STAT3 SRC / STAT3 Complex Cerevisterol->SRC_STAT3 Binds & Downregulates Mito Mitochondrial Membrane Depolarization Cerevisterol->Mito Induces ROS/Stress CellCycle Cell Cycle Arrest (S-Phase) DNAPol->CellCycle Inflammation Suppression of Tumor Microenvironment NFkB->Inflammation Apoptosis Apoptosis (Caspase 9/3 Activation) SRC_STAT3->Apoptosis Mito->Apoptosis

Fig 1. Mechanistic pathways of Cerevisterol-induced cytotoxicity and apoptosis in cancer cells.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, preclinical evaluation of cerevisterol must utilize a self-validating system. Phenotypic observations (viability) must be orthogonally validated by biochemical markers (protein cleavage).

Workflow Culture Cancer Cell Culture (e.g., HepG2) Treatment Cerevisterol Treatment (0-100 μM) Culture->Treatment Viability Viability Assay (CCK-8) Treatment->Viability IC50 Determination FlowCyto Flow Cytometry (Annexin V/PI & JC-1) Treatment->FlowCyto Apoptosis Profiling Western Western Blotting (Caspases, Bax/Bcl-2) Treatment->Western Protein Expression

Fig 2. Self-validating experimental workflow for assessing Cerevisterol cytotoxicity.

Protocol 1: High-Fidelity Viability & Apoptosis Profiling

Step 1: CCK-8 Viability Assay

  • Methodology: Seed HepG2 or MCF-7 cells at

    
     cells/well in a 96-well plate. Treat with cerevisterol (0, 5, 10, 25, 50, 100 μM) for 48 hours. Add 10 μL of CCK-8 reagent and incubate for 2 hours before reading absorbance at 450 nm.
    
  • Causality & Logic: We utilize CCK-8 rather than the traditional MTT assay because MTT requires DMSO solubilization of formazan crystals, which can introduce pipetting artifacts and cell loss. CCK-8 is water-soluble, highly sensitive, and non-toxic, providing a more accurate IC

    
     baseline.
    

Step 2: Annexin V-FITC/PI Dual Staining (Flow Cytometry)

  • Methodology: Harvest cerevisterol-treated cells, wash with cold PBS, and resuspend in

    
     Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI). Incubate for 15 mins in the dark at room temperature. Analyze via flow cytometry within 1 hour.
    
  • Causality & Logic: A viability assay only tells you that cells are dying, not how. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is membrane-impermeable and only stains cells with ruptured membranes (late apoptosis/necrosis). This dual-stain directly validates whether cerevisterol is inducing programmed cell death rather than acute toxic necrosis.

Protocol 2: Mechanistic Validation via Western Blotting
  • Methodology: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 30 μg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against pro-Caspase-3, cleaved Caspase-3, Bax, Bcl-2, and

    
    -actin (loading control).
    
  • Causality & Logic: This step serves as the ultimate orthogonal validation of the Flow Cytometry data. If Annexin V indicates apoptosis, we must observe a biochemical shift in the Bax/Bcl-2 ratio (indicating mitochondrial stress) and the appearance of the 17 kDa and 19 kDa cleaved Caspase-3 fragments. Without this biochemical proof, claims of "apoptosis induction" remain circumstantial.

Future Perspectives in Drug Development

Cerevisterol represents a highly evolved natural pharmacophore. Its dual ability to inhibit DNA polymerase


 while simultaneously downregulating the STAT3/NF-κB inflammatory axis places it in a unique class of multi-targeted agents[3][4][8]. Future drug development efforts should focus on synthesizing highly soluble cerevisterol analogs or utilizing liposomal nanoparticle delivery systems to overcome the inherent hydrophobicity of the sterol backbone, thereby maximizing its bioavailability for in vivo solid tumor targeting.

References

  • Cerevisterol - Wikipedia Source: Wikipedia URL
  • Cerevisterol - Grokipedia Source: Grokipedia URL
  • A Brief Review of Bioactive Metabolites Derived from Deep-Sea Fungi Source: MDPI URL
  • Steroid Components of Marine-Derived Fungal Strain Penicillium levitum N33.
  • Marine-Derived Steroids for Cancer Treatment: Search for Potential Selective Glucocorticoid Receptor Agonists/Modulators (SEGRAMs)
  • Network pharmacology and experimental verification unraveled the mechanism of Bailing Capsule against asthma Source: PMC / NIH URL
  • Lucidenic acid O and lactone, new terpene inhibitors of eukaryotic DNA polymerases from a basidiomycete, Ganoderma lucidum Source: PubMed / NIH URL

Sources

Exploratory

Cerevisterol (22E)-ergosta-7,22-diene-3β,5α,6β-triol CAS number

(22E)-ergosta-7,22-diene-3β,5α,6β-triol[1][2] CAS Registry Number: 516-37-0 Chemical Formula: C₂₈H₄₆O₃ Molecular Weight: 430.67 g/mol [1][2] Executive Summary Cerevisterol is a bioactive ergostane-type sterol predominant...

Author: BenchChem Technical Support Team. Date: March 2026

(22E)-ergosta-7,22-diene-3β,5α,6β-triol[1][2]

CAS Registry Number: 516-37-0 Chemical Formula: C₂₈H₄₆O₃ Molecular Weight: 430.67 g/mol [1][2]

Executive Summary

Cerevisterol is a bioactive ergostane-type sterol predominantly isolated from fungal species such as Trametes versicolor, Agaricus blazei, and Fusarium solani.[1][2] Unlike common phytosterols, cerevisterol possesses a unique 3β,5α,6β-triol moiety, rendering it structurally distinct and pharmacologically potent.[1][2]

For drug development professionals, this compound represents a high-value scaffold due to its dual mechanism of action: cytotoxicity against specific cancer lines (A549, MCF-7) and potent anti-inflammatory activity via the NF-κB/MAPK axis.[1][2] This guide provides an authoritative technical breakdown of its isolation, characterization, and mechanistic pathways to support reproducible experimental workflows.

Chemical Identity & Structural Characterization

Cerevisterol is characterized by the hydroxylation at positions C-3, C-5, and C-6, and a trans-double bond at C-22.[1][2][3] The 5α,6β-diol configuration is a critical diagnostic feature distinguishing it from other ergosterol derivatives.[1][2]

Physicochemical Properties
PropertyValueNotes
Appearance White amorphous powder or prismsRecrystallization solvent dependent (MeOH vs. Acetone)
Melting Point 265.3 °C (dec.)[1][2]High MP indicates strong crystal lattice stability
Solubility Soluble: Pyridine, DMSO, warm MeOHInsoluble: Hexane, WaterPartitioning utilizes this polarity profile
UV Absorption

248 nm
Characteristic of conjugated diene systems (if present) or isolated double bonds
Key NMR Diagnostic Signals (CDCl₃, 500 MHz)

Accurate identification requires resolving the methine protons on the steroid nucleus.

PositionδH (ppm), Mult., J (Hz)δC (ppm)Structural Significance
H-6 3.60 (br s) or 3.98 (m)75.8Oxygenated methine; diagnostic for 6β-OH
H-7 5.38 (d, J=5.[1][2]5)117.6Olefinic proton (Endocyclic double bond)
H-22 5.20 (dd, J=15.3, 7.[1][2]5)135.4Trans-olefinic proton (Side chain)
H-23 5.28 (dd, J=15.3, 7.[1][2]5)132.3Trans-olefinic proton (Side chain)
C-5 78.3Quaternary carbon (5α-OH); key for triol assignment

Technical Note: The chemical shift of C-5 (approx. 78 ppm) is a quaternary signal that disappears in DEPT-135 experiments, confirming the tertiary alcohol status at this position.[1][2]

Pharmacological Mechanisms

Cerevisterol exhibits a "Janus-faced" bioactivity profile: it acts as a cytostatic agent in neoplastic cells while functioning as an anti-inflammatory agent in immune cells (macrophages).[2]

Anti-Inflammatory Pathway (Macrophage Modulation)

In LPS-stimulated RAW 264.7 macrophages, cerevisterol inhibits the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[2] The mechanism involves the suppression of IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB.[1][4][5] Concurrently, it upregulates the Nrf2/HO-1 pathway, providing cytoprotection against oxidative stress.[1][2]

Cytotoxicity

Cerevisterol induces apoptosis in A549 (lung) and MCF-7 (breast) cancer cells.[2] The mechanism is often caspase-dependent, triggered by mitochondrial membrane depolarization.[1][2]

Visualization: Signaling Cascade

The following diagram illustrates the dual-pathway modulation by Cerevisterol in an inflammatory context.

Cerevisterol_Mechanism cluster_Nucleus Nucleus Cerevisterol Cerevisterol (Exogenous Agent) IKK IKK Complex Cerevisterol->IKK Inhibits Nrf2 Nrf2 Cerevisterol->Nrf2 Activates/Stabilizes LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->IKK Activates IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation (Degradation) NFkB_Cyto NF-κB (p65/p50) Latent IkBa->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-Inflammatory Genes (iNOS, COX-2) NFkB_Nuc->DNA Transcription ARE ARE Promoter Nrf2->ARE Binds Antioxidant Antioxidant Response (HO-1 Expression) ARE->Antioxidant Upregulates Inflammation Inflammation (NO, PGE2, TNF-α) DNA->Inflammation Synthesis

Caption: Cerevisterol mitigates inflammation by blocking NF-κB translocation while simultaneously activating the Nrf2 antioxidant pathway.[2]

Isolation & Purification Protocol

Total synthesis of cerevisterol is complex due to the stereocenters at C-3, C-5, and C-6.[1][2] The preferred method for research acquisition is isolation from Trametes versicolor (Turkey Tail) or Fusarium spp.[2]

Experimental Workflow

Objective: Isolate >95% pure cerevisterol from fungal fruiting bodies.

  • Extraction: Macerate dried fruiting bodies (1 kg) in MeOH (5 L) for 72 hours at room temperature.

  • Partitioning: Evaporate MeOH. Suspend residue in water.[2][6] Partition sequentially with Hexane (to remove fats) -> Ethyl Acetate (Target Fraction) -> n-Butanol.[1][2]

  • Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).

    • Mobile Phase: Gradient elution using Chloroform:Methanol (100:1

      
       10:1).[2]
      
  • Purification: Collect fractions containing the spot at

    
     (CHCl₃:MeOH 10:1).
    
  • Crystallization: Recrystallize the active fraction in cold Methanol to yield colorless needles.

Workflow Diagram

Isolation_Workflow Raw Dried Fungal Biomass (Trametes/Fusarium) Extract Crude MeOH Extract Raw->Extract Maceration Partition Liq-Liq Partition Extract->Partition Evap & Suspend Hexane Hexane Fr. (Discard Lipids) Partition->Hexane EtOAc EtOAc Fr. (Target Sterols) Partition->EtOAc Silica Silica Gel CC (CHCl3:MeOH Gradient) EtOAc->Silica TLC TLC Screening (Rf 0.4) Silica->TLC Cryst Recrystallization (Cold MeOH) TLC->Cryst Combine Active Fr. Final Pure Cerevisterol (>95%) Cryst->Final

Caption: Bioactivity-guided isolation workflow for purifying Cerevisterol from fungal biomass.

Analytical Validation (QC)

To ensure the integrity of the isolated compound before biological testing, the following QC parameters must be met:

  • HPLC Method:

    • Column: C18 Reverse Phase (5

      
      m, 250 x 4.6 mm).[2]
      
    • Mobile Phase: Acetonitrile:Water (90:10, Isocratic).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV @ 210 nm (or ELSD for better sensitivity).[2]

    • Retention Time: Expect peak at approx. 12-15 min (varies by column).[2]

  • Mass Spectrometry:

    • ESI-MS (Positive mode): Look for

      
       or 
      
      
      
      .[2]
    • Note: Sterols often lose water molecules in MS; the molecular ion (

      
      ) may be weak.[2]
      

References

  • PubChem. (n.d.).[2] Cerevisterol (Compound CID 10181133).[2][3] National Library of Medicine. Retrieved from [Link][2]

  • Cui, Y., et al. (2020).[1][2] Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade.[1][2][4][5] Biomolecules. Retrieved from [Link]

  • Appiah, T., et al. (2018).[1][2] Antimicrobial and Resistance Modifying Activities of Cerevisterol Isolated from Trametes Species. Current Bioactive Compounds. Retrieved from [Link][2]

  • CAS Common Chemistry. (n.d.).[2] Cerevisterol CAS 516-37-0 Details. Retrieved from [Link][2]

Sources

Foundational

Cerevisterol as a Novel Anti-Staphylococcal Agent: A Technical Guide to Its Antimicrobial Properties and Putative Mechanism of Action

An In-depth Technical Guide Executive Summary The rise of antibiotic-resistant pathogens, particularly Staphylococcus aureus (S. aureus), represents a critical threat to global public health.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

The rise of antibiotic-resistant pathogens, particularly Staphylococcus aureus (S. aureus), represents a critical threat to global public health. The diminishing efficacy of conventional antibiotics necessitates an urgent search for novel antimicrobial agents. This technical guide provides a comprehensive analysis of cerevisterol, a naturally occurring sterol derived from fungi, as a promising candidate for anti-staphylococcal therapy.

This document synthesizes current research to establish the quantitative antimicrobial profile of cerevisterol against S. aureus, detailing its potent bactericidal activity. We provide field-proven, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), establishing a framework for reproducible assessment. Furthermore, this guide delves into the mechanistic underpinnings of cerevisterol's action. Based on its sterol structure, we hypothesize a mechanism involving bacterial membrane disruption and subsequent induction of oxidative stress. To this end, we present detailed experimental workflows for assessing bacterial membrane potential and detecting intracellular Reactive Oxygen Species (ROS). All protocols are supported by causality-driven explanations and visualized through logical workflow diagrams to ensure both clarity and scientific integrity. This guide is intended to serve as a foundational resource for researchers aiming to validate and advance cerevisterol as a next-generation antimicrobial agent.

PART 1: The Clinical Imperative and a Natural Product Candidate

The Enduring Challenge of Staphylococcus aureus

Staphylococcus aureus is a commensal bacterium and a formidable human pathogen. While approximately one-third of the population carries S. aureus on their skin or in their nose without harm, it is also a leading cause of a wide spectrum of infections, from minor skin abscesses to life-threatening conditions like bacteremia, pneumonia, and sepsis.[1] In the pre-antibiotic era, mortality from S. aureus bacteremia exceeded 80%.[2]

The introduction of penicillin in the 1940s was a landmark achievement, but resistance emerged within years.[2] This trend has continued, culminating in the global crisis of methicillin-resistant S. aureus (MRSA).[1] MRSA strains are often resistant to multiple classes of antibiotics, complicating treatment and leading to increased patient morbidity and mortality.[3] The development of resistance involves mechanisms such as enzymatic drug inactivation, target site modification, and the acquisition of resistance genes via mobile genetic elements.[4][5] This relentless evolution of resistance underscores the urgent need for new antimicrobial compounds with novel mechanisms of action.

Cerevisterol: A Fungal Sterol of Therapeutic Interest

Cerevisterol (ergosta-7, 22E-diene-3β,5α,6β-triol) is a polyhydroxylated sterol first isolated from yeast (Saccharomyces cerevisiae) in the 1930s.[6][7] It is widely distributed throughout the fungal kingdom, having been identified in various mushrooms, including Trametes species, and other fungi.[6][8][9]

Beyond its basic structural role, cerevisterol has demonstrated a range of in vitro biological activities, including cytotoxicity against certain cancer cell lines.[6] Of particular interest is its documented antimicrobial activity. Research has shown that cerevisterol exhibits inhibitory and bactericidal effects against several pathogens, including a notable potency against S. aureus.[8][10] This finding positions cerevisterol as a compelling lead compound for the development of a new anti-staphylococcal drug, warranting a rigorous and systematic investigation of its antimicrobial properties.

PART 2: Quantitative Assessment of Anti-S. aureus Activity

Rationale: Differentiating Bacteriostatic vs. Bactericidal Action

The first step in characterizing a new antimicrobial agent is to quantify its potency. This is achieved through two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of the agent that prevents the visible growth of a microorganism.[11][12] This metric defines the agent's inhibitory potency.

  • MBC: The lowest concentration of the agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[12][13] This metric confirms cell death.

The relationship between these two values is critical. An agent is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4).[14] If the MBC is significantly higher, the agent is classified as bacteriostatic (inhibits growth but does not kill). For severe, deep-seated infections, a bactericidal agent is often clinically preferred.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent against S. aureus.[15]

Causality Behind Choices:

  • Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI). Its composition is well-defined and has minimal interference with most antibiotics.

  • 0.5 McFarland Standard: Standardizing the initial bacterial inoculum to approximately 1-2 x 10⁸ CFU/mL ensures that the results are reproducible and comparable across different experiments.

  • Final Inoculum of 5 x 10⁵ CFU/mL: This concentration is high enough to ensure robust growth in control wells but low enough to be susceptible to the antimicrobial agent, preventing an overwhelming inoculum effect.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies. b. Transfer the colonies into a tube of sterile saline or MHB. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD₆₀₀ ≈ 0.08-0.13). e. Dilute this standardized suspension 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

  • Plate Preparation: a. Prepare a stock solution of cerevisterol in a suitable solvent (e.g., DMSO) at a concentration at least 20 times the highest concentration to be tested. b. In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12 in a given row. c. Add 200 µL of the cerevisterol stock solution (at twice the desired final starting concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (growth control, no drug). Well 12 will serve as the negative control (sterility control, no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the working inoculum (from step 1e) to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the inoculum to the target density of 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Reading the MIC: a. After incubation, examine the plate visually for turbidity. A button of bacterial growth at the bottom of the well indicates growth. b. The MIC is the lowest concentration of cerevisterol at which there is no visible growth (i.e., the first clear well).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_result Analysis p1 Prepare S. aureus Inoculum (0.5 McFarland) a1 Inoculate Plate with Bacteria (Final Conc: 5x10^5 CFU/mL) p1->a1 p2 Prepare Cerevisterol Serial Dilutions in 96-Well Plate p2->a1 a2 Incubate at 37°C for 18-24h a1->a2 r1 Visually Inspect for Turbidity a2->r1 r2 Determine Lowest Concentration with No Visible Growth r1->r2 r3 Record MIC Value r2->r3

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed immediately following the MIC determination to assess the bactericidal activity of cerevisterol.[14][17]

Causality Behind Choices:

  • Sub-culturing from Clear Wells: Plating aliquots from the wells that showed no visible growth in the MIC assay onto an antibiotic-free medium allows any surviving, non-replicating bacteria (persisters) to grow. This is the definitive test for killing versus inhibition.

  • 99.9% Reduction Threshold: This is the standard definition for bactericidal activity, providing a stringent and quantifiable endpoint for assessing the agent's lethal efficacy.[13]

  • Selection of Wells: a. Using the results from the MIC assay, identify the well corresponding to the MIC and all wells with higher concentrations of cerevisterol (all clear wells).

  • Sub-culturing: a. Mix the contents of each selected well thoroughly using a pipette. b. Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells. c. Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate. d. As a control, plate an aliquot from the positive growth control well (this may require dilution to obtain a countable number of colonies).

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of cerevisterol that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

MBC_Workflow cluster_assay Assay Execution cluster_result Analysis start Completed MIC Assay Plate a1 Select Clear Wells (MIC and higher concentrations) start->a1 a2 Plate Aliquots (10-100 µL) onto Agar Plates a1->a2 a3 Incubate at 37°C for 18-24h a2->a3 r1 Count Colonies (CFU) on Each Plate a3->r1 r2 Calculate % Kill vs. Inoculum r1->r2 r3 Determine Lowest Concentration with ≥99.9% Kill r2->r3 r4 Record MBC Value r3->r4

Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Data Summary & Interpretation

Published studies have established the antimicrobial potency of cerevisterol against S. aureus. The data are summarized below.

ParameterOrganismValue (µg/mL)Reference
Minimum Inhibitory Conc. (MIC) S. aureus25[8][9][10]
Minimum Bactericidal Conc. (MBC) S. aureus100[8][9][10]

Interpretation: The MBC/MIC ratio for cerevisterol against S. aureus is calculated as 100 µg/mL / 25 µg/mL = 4. Based on the standard criterion (MBC/MIC ≤ 4), cerevisterol is classified as having a bactericidal mode of action against S. aureus.[8][10]

PART 3: Investigating the Mechanism of Action (MoA)

Understanding how cerevisterol kills S. aureus is paramount for its development as a therapeutic. The sterol backbone of cerevisterol suggests that its primary target is likely the bacterial cell membrane, a structure fundamentally different from that of mammalian cells. We propose a two-part putative mechanism: initial disruption of membrane integrity leading to depolarization, followed by the induction of lethal oxidative stress.

Hypothesis 1: Disruption of Bacterial Membrane Potential

Causality: The bacterial cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for ATP synthesis, nutrient transport, and motility.[18] Antimicrobial agents that disrupt this barrier cause ion leakage, which dissipates the membrane potential. This depolarization is a catastrophic event for the bacterium, leading to a shutdown of essential cellular processes and, ultimately, cell death. Voltage-sensitive fluorescent dyes provide a real-time method to measure this event.[19]

This protocol uses the potentiometric dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)), which accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Membrane depolarization causes the dye to be released into the medium, resulting in a measurable increase in fluorescence.[19][20]

  • Bacterial Preparation: a. Grow S. aureus to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with a suitable buffer (e.g., PBS or HEPES buffer, pH 7.2). d. Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.05-0.1.

  • Assay Setup: a. In a 96-well black, clear-bottom plate, add 180 µL of the bacterial suspension to each well. b. Add DiSC₃(5) to a final concentration of 0.5-2 µM. c. Place the plate in a fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm). d. Monitor the fluorescence until the signal stabilizes (decreases and plateaus) as the dye is taken up by the energized cells and quenched. This may take 10-30 minutes.

  • Treatment and Measurement: a. Once a stable baseline is achieved, add 20 µL of cerevisterol at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. b. Include a negative control (buffer/solvent) and a positive control for depolarization (e.g., the proton ionophore CCCP). c. Immediately begin kinetic fluorescence readings, taking measurements every 30-60 seconds for at least 30 minutes.

  • Data Analysis: a. A sharp and sustained increase in fluorescence intensity upon the addition of cerevisterol indicates membrane depolarization. b. Plot fluorescence intensity versus time for each concentration to visualize the kinetics of depolarization.

Membrane_Potential_Assay cluster_state1 State 1: Polarized Membrane (Healthy) cluster_state2 State 2: Depolarized Membrane (Cerevisterol) s1_cell S. aureus cell (Negative inside) s1_dye DiSC3(5) Dye Enters Cell s1_cell->s1_dye s1_quench Dye Aggregates & Quenches (Low Fluorescence) s1_dye->s1_quench s2_cell Cerevisterol Disrupts Membrane (Potential lost) s1_quench->s2_cell  Addition of Cerevisterol   s2_dye DiSC3(5) Dye is Released s2_cell->s2_dye s2_dequench Dye De-aggregates (High Fluorescence) s2_dye->s2_dequench

Principle of the DiSC₃(5) membrane potential assay.
Hypothesis 2: Induction of Intracellular Oxidative Stress

Causality: Damage to the bacterial cell membrane and the disruption of electron transport chains can lead to the uncontrolled production of Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals.[21] While bacteria have systems to manage baseline oxidative stress, a sudden, high-level burst of ROS overwhelms these defenses, causing widespread damage to DNA, proteins, and lipids, which is rapidly lethal.

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts the non-fluorescent H₂DCF into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]

  • Bacterial Preparation: a. Grow S. aureus to the mid-logarithmic phase and prepare a washed cell suspension in PBS as described in the membrane potential assay (Section 3.1).

  • Probe Loading: a. Incubate the cell suspension with CM-H₂DCFDA (final concentration of 5-10 µM) for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification. b. Centrifuge the cells to remove excess, un-loaded dye and resuspend in fresh, pre-warmed PBS.

  • Treatment and Measurement: a. Aliquot the probe-loaded cell suspension into a 96-well black plate. b. Add cerevisterol at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a negative control (solvent) and a positive control for ROS induction (e.g., H₂O₂). c. Immediately place the plate in a fluorescence microplate reader (Excitation: ~495 nm, Emission: ~529 nm). d. Measure fluorescence at set time points (e.g., 0, 15, 30, 60 minutes).

  • Data Analysis: a. An increase in fluorescence intensity in cerevisterol-treated cells compared to the negative control indicates the intracellular production of ROS. b. Plot the change in fluorescence over time to assess the kinetics of oxidative stress induction.

ROS_Assay cluster_process Intracellular Process cluster_detection ROS Detection p1 Cell-permeable CM-H2DCFDA enters cell p2 Intracellular Esterases Cleave Acetate Groups p1->p2 p3 Non-fluorescent H2DCF is Trapped in Cell p2->p3 d2 ROS Oxidizes H2DCF p3->d2 d1 Cerevisterol Induces Reactive Oxygen Species (ROS) d1->d2 d3 Highly Fluorescent DCF is Produced d2->d3 d4 Increased Fluorescence is Measured d3->d4

Proposed mechanism of action for cerevisterol against S. aureus.

Future research should focus on the following critical areas:

  • Safety and Toxicity: Comprehensive in vitro cytotoxicity studies against various human cell lines and subsequent in vivo toxicology studies are essential to establish a therapeutic window.

  • In Vivo Efficacy: The promising in vitro results must be validated in relevant animal models of S. aureus infection (e.g., skin infection or sepsis models).

  • Spectrum of Activity: Determine the MIC and MBC of cerevisterol against a broader panel of clinical isolates, including various strains of MRSA and vancomycin-intermediate S. aureus (VISA).

  • Resistance-Modifying Synergy: Systematically investigate the synergistic potential of cerevisterol with conventional antibiotics to which S. aureus has developed resistance.

The exploration of cerevisterol represents a promising frontier in the battle against antibiotic resistance. The methodologies and data presented herein provide a robust foundation for the continued research and development required to translate this natural product into a clinically valuable therapeutic.

References

Sources

Exploratory

Technical Monograph: Cerevisterol as a Selective Inhibitor of DNA Polymerase Alpha

Executive Summary This technical guide provides a comprehensive analysis of Cerevisterol (5 -ergosta-7,22-diene-3 ,5,6 -triol), a cytotoxic sterol originally isolated from Saccharomyces cerevisiae and various higher fung...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Cerevisterol (5


-ergosta-7,22-diene-3

,5,6

-triol), a cytotoxic sterol originally isolated from Saccharomyces cerevisiae and various higher fungi. Unlike broad-spectrum alkylating agents, cerevisterol exhibits a distinct pharmacological profile by selectively inhibiting DNA polymerase

(Pol

)
, the enzyme complex responsible for initiating DNA replication in eukaryotic cells.

This document details the physicochemical properties of cerevisterol, its specific mechanism of action (MOA) involving competition with the DNA template-primer, and provides a validated, self-contained protocol for assaying its inhibitory potency. It is intended for researchers investigating novel antineoplastic agents targeting the replication fork.

Chemical & Pharmacological Profile

Cerevisterol is a highly oxygenated ergosterol derivative. Its structural rigidity and specific hydroxylation pattern at positions 3, 5, and 6 are critical for its interaction with the hydrophobic pockets of polymerase domains.

PropertySpecification
IUPAC Name (22E)-ergosta-7,22-diene-3

,5,6

-triol
Molecular Formula

Molecular Weight 430.67 g/mol
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in water.[1]
Source Saccharomyces cerevisiae, Agaricus blazei, Trametes versicolor.[2]
Primary Target DNA Polymerase

(Replication initiation).
Secondary Target DNA Polymerase

(Base excision repair).
Selectivity Inactive against Pol

,

,

, and prokaryotic Pol I.

Mechanism of Action (MOA)

The inhibitory logic of cerevisterol is distinct from nucleoside analogs (e.g., gemcitabine) which act as chain terminators. Cerevisterol functions as a lipophilic inhibitor that interferes with the enzyme-DNA binary complex.

Kinetic Mode of Inhibition

Experimental evidence, primarily driven by the work of Mizushina et al., establishes the following kinetic parameters:

  • Template-Primer Interaction: Cerevisterol acts competitively with the DNA template-primer. This suggests the sterol binds to the template-binding cleft of the Pol

    
     catalytic subunit (p180), physically blocking the DNA from entering the active site.
    
  • Nucleotide Interaction: The inhibition is non-competitive with respect to dNTP substrates. Increasing the concentration of dNTPs does not reverse the inhibition, confirming that cerevisterol does not bind to the nucleotide-binding pocket.

Pathway Visualization

The following diagram illustrates the specific blockade point of cerevisterol within the replication initiation pathway.

MOA PolAlpha DNA Pol α / Primase Complex BinaryComplex Enzyme-DNA Binary Complex (Active Conformation) PolAlpha->BinaryComplex Binds DNA ssDNA Template DNA->BinaryComplex Binds Replication RNA Primer Synthesis & DNA Elongation BinaryComplex->Replication + dNTPs Arrest Replication Arrest (S-phase Block) Cerevisterol Cerevisterol (Inhibitor) Cerevisterol->PolAlpha Competes with DNA (Binds Template Cleft) Cerevisterol->BinaryComplex Prevents Formation Cerevisterol->Arrest Result dNTPs dNTPs dNTPs->Replication

Figure 1: Mechanism of Action. Cerevisterol competes with the DNA template for the Pol


 binding site, preventing the formation of the catalytic binary complex.

Comparative Potency Data

The following table synthesizes


 values derived from standard calf thymus DNA polymerase assays. Cerevisterol shows potency comparable to the standard reference inhibitor, Aphidicolin, but with a different mechanism (Aphidicolin competes with dCTP).
InhibitorTarget EnzymeIC50 (

M)
Mechanism
Cerevisterol Pol

2.8 - 3.5 Comp. with DNA
CerevisterolPol

~8.0Comp.[3] with DNA
CerevisterolPol

(Mitochondrial)
> 100 (Inactive)N/A
AphidicolinPol

2.0 - 4.0Comp. with dCTP
Dideoxy-TTPPol

< 1.0Chain Terminator

Note: Values are approximate based on mammalian enzyme assays (Mizushina et al.).

Validated Experimental Protocol: DNA Pol Inhibition Assay

This protocol is designed to validate the inhibitory activity of cerevisterol using a radioactive nucleotide incorporation assay. It is a self-validating system where the reduction in Tritium (


H) incorporation directly correlates to enzyme inhibition.
Reagents & Buffer Composition
  • Enzyme: Purified DNA Polymerase

    
     (from Calf Thymus or HeLa cell nuclear extract).
    
  • Substrate: Activated Calf Thymus DNA (treated with DNase I to create gaps/priming sites).

  • Tracer:

    
     (Specific activity: ~20-40 Ci/mmol).
    
  • Reaction Buffer (10x):

    • 400 mM Tris-HCl (pH 7.4)

    • 100 mM

      
       (Essential cofactor)
      
    • 20 mM DTT (Stabilizes enzyme thiols)

    • 1 mg/mL BSA (Prevents non-specific adsorption)

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve Cerevisterol in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in DMSO. Keep final DMSO concentration in assay < 1%.
  • Reaction Assembly (Total Volume 50

    
    L): 
    
    • Mix 5

      
      L of 10x Buffer .
      
    • Add 5

      
      L of Activated DNA  (200 
      
      
      
      g/mL final).
    • Add 5

      
      L of dNTP Mix  (100 
      
      
      
      M dATP, dGTP, dCTP).[3]
    • Add 1

      
      L of 
      
      
      
      (0.5
      
      
      Ci).
    • Add 5

      
      L of Cerevisterol  (various concentrations).
      
    • Initiate reaction by adding 5

      
      L of Pol 
      
      
      
      Enzyme
      (0.05 units).
    • Adjust volume with nuclease-free water.

  • Incubation:

    • Incubate at 37°C for 60 minutes .

  • Termination & Processing:

    • Stop reaction by adding 20

      
      L of ice-cold 0.2 M EDTA .
      
    • Spot 50

      
      L of the mixture onto DE81 ion-exchange filter paper  (binds DNA, not free dNTPs).
      
    • Wash filters 3x with 5%

      
        (10 mins each) to remove unincorporated nucleotides.
      
    • Rinse with 95% Ethanol and dry.

  • Quantification:

    • Place filters in scintillation vials with 5 mL cocktail.

    • Measure CPM (Counts Per Minute) in a liquid scintillation counter.

Workflow Diagram

Protocol Stock Cerevisterol Stock (DMSO) Incubate Incubate 37°C, 60 min Stock->Incubate Mix Master Mix (Buffer, DNA, 3H-dTTP) Mix->Incubate Enzyme Pol α Enzyme Enzyme->Incubate Stop Stop w/ EDTA & Spot on DE81 Incubate->Stop Wash Wash (Remove free 3H) Stop->Wash Count Scintillation Counting (CPM) Wash->Count

Figure 2: Assay Workflow. A radiometric filter-binding assay to quantify DNA synthesis inhibition.

Therapeutic Implications & Cytotoxicity

The inhibition of Pol


 by cerevisterol translates directly to S-phase arrest  in proliferating cells.
  • Cytotoxicity: Cerevisterol demonstrates significant cytotoxicity against human cancer cell lines, including A549 (lung carcinoma) and P388 (leukemia).[2] The

    
     for cell growth inhibition (typically 5-10 
    
    
    
    M) correlates well with the
    
    
    for enzyme inhibition, supporting Pol
    
    
    as the primary intracellular target.
  • Apoptosis: Prolonged arrest at the replication fork leads to double-strand breaks and subsequent apoptosis.

  • Drug Development: Due to its lipophilicity, cerevisterol may cross the blood-brain barrier more effectively than polar nucleoside analogs, though formulation (e.g., liposomal delivery) is often required to improve bioavailability.

References

  • Mizushina, Y., et al. (1998).[4] "Cerevisterol, a sterol from the fungus, inhibits the activities of mammalian DNA polymerases alpha and beta." Biochemical Pharmacology.

  • Mizushina, Y., et al. (2009).[5] "Specific inhibitors of mammalian DNA polymerase species." Bioscience, Biotechnology, and Biochemistry.[5]

  • Yuan, G., et al. (2008). "Natural products as DNA polymerase inhibitors."[5][6][7][8] Natural Product Reports.

  • Promega Corporation. "DNA Polymerase I Protocol and Unit Definitions."

  • AAT Bioquest. "DNA polymerase alpha subunit Inhibitors (IC50, Ki) Database."[9]

Sources

Foundational

Unveiling the Biosynthetic Pathway of Cerevisterol in Deep-Sea Fungi: A Technical Whitepaper

Executive Summary Deep-sea environments—characterized by extreme hydrostatic pressure, low temperatures, and oligotrophy—drive unique metabolic adaptations in marine fungi. Among the bioactive secondary metabolites isola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Deep-sea environments—characterized by extreme hydrostatic pressure, low temperatures, and oligotrophy—drive unique metabolic adaptations in marine fungi. Among the bioactive secondary metabolites isolated from deep-sea-derived fungi (such as Aspergillus sydowii and Penicillium species), ergostane-type sterols have garnered significant pharmaceutical interest[1]. Cerevisterol (5α-ergosta-7,22-diene-3β,5α,6β-triol) is a highly oxygenated sterol derivative recognized for its broad-spectrum bioactivities, including cytotoxicity against human cancer cell lines, anti-inflammatory effects, and potent antimicrobial properties[2].

This whitepaper dissects the biosynthetic trajectory of cerevisterol, elucidates the causality behind specific experimental methodologies used for its isolation, and provides a self-validating protocol for researchers in drug discovery and marine natural products chemistry.

The Biosynthetic Pathway: From Primary Metabolism to Highly Oxygenated Sterols

The biosynthesis of cerevisterol in fungi is deeply intertwined with the primary ergosterol pathway, which is essential for fungal cell membrane integrity. The pathway transitions from primary to secondary metabolism via complex, stress-induced oxidation events.

Mechanistic Breakdown
  • Mevalonate Pathway to Ergosterol: The synthesis begins with Acetyl-CoA, progressing through the mevalonate pathway to form squalene. Squalene is cyclized to lanosterol, which undergoes a series of demethylations, isomerizations, and reductions mediated by cytochrome P450 (CYP450) enzymes to yield ergosterol[3].

  • Oxidative Diversification: In deep-sea fungi, environmental stressors (e.g., reactive oxygen species generated under high salinity or pressure) or specific oxygenases trigger the oxidation of the ergosterol backbone.

  • Formation of Cerevisterol: Ergosterol is converted into ergosterol peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol) via photo-oxidation or enzymatic epidioxidation[4]. Subsequent reductive cleavage of the peroxide bridge and hydration, or direct epoxidation of ergosterol at the 5,6-double bond followed by epoxide hydrolase activity, yields the characteristic 3β,5α,6β-triol system of cerevisterol[5].

Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Oxidosqualene Cyclase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple CYP450s ErgosterolPeroxide Ergosterol Peroxide (5α,8α-epidioxy) Ergosterol->ErgosterolPeroxide Photo-oxidation / ROS Epoxide 5α,6α-Epoxyergosterol (Intermediate) Ergosterol->Epoxide Epoxidation (FAD-dependent) Cerevisterol Cerevisterol (3β,5α,6β-triol) ErgosterolPeroxide->Cerevisterol Reductive cleavage & Hydrolysis Epoxide->Cerevisterol Epoxide Hydrolase

Fig 1: Biosynthetic pathway of Cerevisterol from Acetyl-CoA via Ergosterol intermediates.

Quantitative Bioactivity Profile

Cerevisterol and its biosynthetic precursors exhibit distinct pharmacological profiles. The table below synthesizes quantitative data from recent marine fungal research, highlighting the therapeutic potential of these sterols[1][6][7].

CompoundSource OrganismBioactivityTarget / Cell LineEfficacy (IC50 / MIC)
Cerevisterol Aspergillus sydowii (Deep-sea)CytotoxicityHeLa, MCF-7~10–30 μM
Cerevisterol Penicillium sp. (Marine)AntimicrobialPropionibacterium acnesMIC 25–50 μg/mL
Cerevisterol Penicillium sp. (Marine)Tyrosinase InhibitionL-tyrosineIC50 51.98 μM
Ergosterol Peroxide Paecilomyces lilacinusCytotoxicityK562, MCF-7, HL-6022.3–139.0 μM
Cerevisterol Penicillium levitumAnti-inflammatoryRAW 264.7 (NO production)Moderate Inhibition

Self-Validating Experimental Protocols

To successfully isolate and validate cerevisterol from deep-sea fungi, researchers must employ bioassay-guided fractionation coupled with the OSMAC (One Strain Many Compounds) approach. This protocol is designed as a self-validating system: each step includes an internal check (bioactivity or spectral signature) to ensure the integrity of the target metabolite.

Step-by-Step Methodology: Bioassay-Guided Isolation of Cerevisterol

Step 1: Elicitation via OSMAC Cultivation

  • Procedure: Culture the deep-sea fungal strain (e.g., Aspergillus sydowii) in modified liquid media containing 3-5% artificial sea salt, varying the carbon sources (e.g., substituting glucose with glycerol).

  • Causality: Standard laboratory conditions often leave marine fungal biosynthetic gene clusters (BGCs) silent. High salinity induces osmotic stress, mimicking the deep-sea environment and triggering the production of stress-response metabolites, including highly oxygenated sterols like cerevisterol[8].

Step 2: Extraction and Phase Partitioning

  • Procedure: Macerate the mycelial biomass and extract exhaustively with Ethyl Acetate (EtOAc). Partition the crude extract against water.

  • Causality: Cerevisterol is an intermediate-polarity lipid. EtOAc efficiently partitions sterols and their oxygenated derivatives from highly polar, non-bioactive primary metabolites (e.g., sugars, structural proteins) left in the aqueous phase.

Step 3: Bioassay-Guided Chromatographic Fractionation

  • Procedure: Subject the EtOAc extract to Silica Gel Column Chromatography (CC), eluting with a gradient of Hexane:EtOAc (from 100:0 to 0:100). Test fractions for target bioactivity (e.g., cytotoxicity or antimicrobial efficacy).

  • Causality: Silica gel separates compounds by polarity. Ergosterol (less polar) elutes in early non-polar fractions, while cerevisterol, possessing a triol system, elutes in later, more polar fractions[5]. Bioassay guidance ensures that only fractions containing the active pharmacophore are pursued, validating the isolation effort.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

  • Procedure: Purify the active fractions using Reverse-Phase HPLC (C18 column) with a Methanol:Water or Acetonitrile:Water isocratic system.

  • Causality: RP-HPLC provides the high theoretical plate count necessary to resolve cerevisterol from structurally analogous sterols (like ergosterol peroxide or epimers) that co-elute during normal-phase chromatography.

Step 5: Structural Elucidation (NMR & HR-MS)

  • Procedure: Confirm the structure using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HR-ESI-MS).

  • Causality: HR-MS confirms the exact molecular formula (C28H46O3). NMR is critical to validate the stereochemistry of the 3β,5α,6β-hydroxyl groups, differentiating cerevisterol from other ergostane-type epimers[6].

Workflow Cultivation Deep-Sea Fungal Cultivation (OSMAC) Extraction EtOAc Extraction & Partitioning Cultivation->Extraction Fractionation Silica Gel CC Fractionation Extraction->Fractionation Purification RP-HPLC Purification Fractionation->Purification Validation NMR & HR-MS Elucidation Purification->Validation

Fig 2: Self-validating experimental workflow for Cerevisterol isolation and validation.

Conclusion

The biosynthesis and isolation of cerevisterol from deep-sea fungi represent a fascinating intersection of marine ecology and natural product chemistry. By understanding the enzymatic oxidation of the ergosterol backbone and applying rationally designed, causality-driven experimental workflows, researchers can efficiently harness marine fungi for novel drug development. The self-validating protocols outlined herein ensure high-fidelity recovery of these valuable steroidal pharmacophores.

References

  • A Brief Review of Bioactive Metabolites Derived from Deep-Sea Fungi Source: PMC (National Institutes of Health) URL:[Link]

  • Secondary Metabolites of Aspergillus sydowii Source: Encyclopedia MDPI URL:[Link]

  • Phosphopantetheinyl Transferase CfwA/NpgA Is Required for Aspergillus nidulans Secondary Metabolism and Asexual Development Source: Eukaryotic Cell (ASM Journals) URL:[Link]

  • Structure and Biological Activity of Ergostane-Type Steroids from Fungi Source: PMC (National Institutes of Health) URL:[Link]

  • Steroid Components of Marine-Derived Fungal Strain Penicillium levitum N33.2 and Their Biological Activities Source: Taylor & Francis Online URL:[Link]

  • Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol Source: Frontiers in Microbiology URL:[Link]

  • Cerevisterol and aloesol from a marine derived Penicillium fungus as potential topical cosmeceutical ingredients Source: ResearchGate URL:[Link]

  • Chapter 3: Bioactive Drugs from Mushrooms and Fungi Source: The Royal Society of Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Purity Isolation of Cerevisterol from Fungal Fruiting Bodies

A Multi-Stage Chromatographic Approach Abstract & Scope This application note details a robust protocol for the isolation and purification of Cerevisterol (C₂₈H₄₆O₃), a bioactive ergostane-type sterol, from fungal fruiti...

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Stage Chromatographic Approach

Abstract & Scope

This application note details a robust protocol for the isolation and purification of Cerevisterol (C₂₈H₄₆O₃), a bioactive ergostane-type sterol, from fungal fruiting bodies. Unlike common ergosterol, Cerevisterol possesses three hydroxyl groups (positions 3, 5, and 6), rendering it significantly more polar. This protocol addresses the specific challenge of separating Cerevisterol from co-occurring sterols (e.g., Ergosterol, Ergosterol Peroxide) using a polarity-guided fractionation strategy followed by size-exclusion chromatography.

Target Audience: Medicinal chemists and natural product researchers requiring >95% purity for cytotoxicity or anti-inflammatory assays.

Scientific Principles & Causality

To successfully isolate Cerevisterol, one must understand its physicochemical behavior relative to the matrix:

  • Polarity Differential: Cerevisterol is a triol. It will not partition effectively into Hexane. It concentrates in Chloroform or Ethyl Acetate fractions during liquid-liquid partitioning.

  • Thermal Instability: The 5α,6β-diol moiety can be sensitive to acidic conditions or excessive heat. All evaporation must be done under reduced pressure at <45°C.

  • Chromatographic Lag: On normal-phase Silica gel, Cerevisterol elutes after Ergosterol and Ergosterol Peroxide due to strong hydrogen bonding with the stationary phase.

Materials & Reagents
CategoryItemSpecification
Solvents Ethanol (EtOH)95% (Extraction)
Ethyl Acetate (EtOAc)Analytical Grade
n-HexaneAnalytical Grade
Chloroform (CHCl₃)Analytical Grade
Methanol (MeOH)HPLC Grade
Stationary Phases Silica Gel 60230–400 mesh (Merck)
Sephadex LH-20Lipophilic Sephadex (Cytiva)
TLC PlatesSilica Gel 60 F₂₅₄
Detection Liebermann-BurchardH₂SO₄/Acetic Anhydride (Sterol stain)
Experimental Protocol
Phase 1: Extraction and Partitioning

Objective: Isolate the medium-polarity fraction containing oxygenated sterols.

  • Homogenization: Pulverize dried fruiting bodies (1.0 kg) into a fine powder (mesh size <40) to maximize surface area.

  • Primary Extraction: Macerate the powder in 95% EtOH (1:10 w/v) at room temperature for 72 hours. Repeat 3 times.

    • Why? Hot reflux can degrade heat-sensitive sterols; cold maceration preserves structural integrity.

  • Concentration: Combine filtrates and evaporate under vacuum at 40°C to obtain a crude gummy extract.

  • Liquid-Liquid Partitioning (The "Clean-up"):

    • Suspend the crude extract in distilled water (1 L).

    • Wash 1: Extract with n-Hexane (1 L x 3). Discard the hexane layer (contains fats, waxes, and non-polar ergosterol).

    • Wash 2: Extract the aqueous phase with Ethyl Acetate (EtOAc) or Chloroform (1 L x 3).

    • Target: Collect the EtOAc/Chloroform layer. This fraction contains Cerevisterol.[1][2]

    • Note: The aqueous residue contains polysaccharides and can be discarded or saved for other analyses.

Phase 2: Silica Gel Open Column Chromatography (CC)

Objective: Separate Cerevisterol from Ergosterol Peroxide.

  • Slurry Packing: Pack a glass column (5 x 60 cm) with Silica Gel 60 using Hexane.

  • Loading: Dissolve the EtOAc fraction in a minimum volume of CHCl₃ and load onto the column.

  • Elution Gradient: Elute with a Chloroform:Methanol gradient (100:0

    
     80:20).
    
    • Fraction A (100:1): Fatty acids.

    • Fraction B (50:1): Ergosterol Peroxide.[1][2][3][4]

    • Fraction C (20:1 to 10:1):Cerevisterol Enriched Fraction.

  • TLC Monitoring: Spot fractions on TLC. Spray with 10% H₂SO₄ in EtOH and heat. Cerevisterol typically appears as a violet/blue spot that is more polar (lower R_f) than Ergosterol Peroxide.

Phase 3: Sephadex LH-20 Purification

Objective: Remove pigments and structurally similar isomers based on molecular size and adsorption.

  • Column Prep: Swell Sephadex LH-20 in Methanol or CHCl₃:MeOH (1:1) for 4 hours.

  • Chromatography: Load the Cerevisterol enriched fraction (Fraction C) onto the Sephadex column.

  • Elution: Isocratic elution with MeOH.

    • Mechanism:[5][6][7][8] Sephadex LH-20 acts partly as a molecular sieve and partly via hydrogen bonding. It effectively separates the triol (Cerevisterol) from glycosides or pigments that co-eluted on Silica.

Phase 4: Final Polishing (Recrystallization or HPLC)

For >98% purity, recrystallize the active fraction from cold Methanol . If impurities persist, use Semi-Prep HPLC (C18 Column, 85% MeOH in Water, Isocratic).

Workflow Visualization (DOT Diagram)

Cerevisterol_Isolation Start Dried Fruiting Bodies (Trametes/Ganoderma) Extraction Extraction: 95% EtOH (Cold Maceration, 72h) Start->Extraction Crude Crude Extract (Concentrated) Extraction->Crude Partition Liquid-Liquid Partition (H2O vs Solvents) Crude->Partition HexanePhase Hexane Phase (Fats, Ergosterol) Partition->HexanePhase Discard EtOAcPhase EtOAc / CHCl3 Phase (TARGET: Cerevisterol) Partition->EtOAcPhase Keep WaterPhase Aqueous Phase (Polysaccharides) Partition->WaterPhase Discard Silica Silica Gel Column Gradient: CHCl3:MeOH (20:1) EtOAcPhase->Silica Sephadex Sephadex LH-20 Eluent: MeOH Silica->Sephadex Enriched Fr. Recryst Recrystallization (Cold MeOH) Sephadex->Recryst Final Pure Cerevisterol (>95% Purity) Recryst->Final

Figure 1: Step-by-step fractionation workflow for isolating Cerevisterol from fungal biomass.

Structural Validation (Data Summary)

To validate the isolate, compare spectral data against the standard values for (22E)-ergosta-7,22-diene-3β,5α,6β-triol .

Table 1: Key NMR Diagnostic Signals (CDCl₃, 500 MHz)

PositionProton (δH)MultiplicityCarbon (δC)Structural Significance
C-3 4.05 - 4.10m67.53β-Hydroxyl (Carbinol)
C-5 --75.85α-Hydroxyl (Quaternary)
C-6 3.60br s73.86β-Hydroxyl (Carbinol)
C-7 5.38d117.6Olefinic proton (7-ene)
C-8 --143.8Quaternary Olefinic
C-22 5.15 - 5.25m135.4Side chain double bond
C-23 5.15 - 5.25m132.1Side chain double bond
C-18 0.60s12.1Methyl (Angular)
C-19 1.08s18.6Methyl (Angular)

Note: The presence of the 3,5,6-triol system is confirmed by the two carbinol protons (H-3, H-6) and the quaternary carbon at C-5.

References
  • Mendoza, G., et al. (2015). Isolation and Characterization of Bioactive Metabolites from Fruiting Bodies and Mycelial Culture of Ganoderma oerstedii (Higher Basidiomycetes) from Mexico.[1] International Journal of Medicinal Mushrooms.

  • Ragasa, C. Y., et al. (2017). Sterols from Trametes versicolor.[6] Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Kim, S. H., et al. (2022). Identification of Antibacterial Sterols from Korean Wild Mushroom Daedaleopsis confragosa via Bioactivity- and LC-MS/MS Profile-Guided Fractionation. Journal of Fungi (MDPI).

  • Yaoita, Y., et al. (2002). Stimulative effects of (22E)-ergosta-7,22-diene-3beta,5alpha,6beta-triol from fruiting bodies of Tricholoma auratum, on a mouse osteoblastic cell line. Biological & Pharmaceutical Bulletin.

Sources

Application

Application Note: Optimal Solvent Systems for Cerevisterol Extraction from Saccharomyces cerevisiae

Executive Summary Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive sterol derivative often overshadowed by its precursor, ergosterol. Unlike the lipophilic ergosterol, cerevisterol possesses three hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive sterol derivative often overshadowed by its precursor, ergosterol. Unlike the lipophilic ergosterol, cerevisterol possesses three hydroxyl groups, conferring distinct polarity that renders standard non-polar extraction protocols (e.g., pure hexane) inefficient. This guide delineates an optimized, polarity-driven extraction protocol that exploits the insolubility of cerevisterol in hexane as a primary purification lever, ensuring high recovery and purity for drug development applications.

Introduction & Scientific Rationale

The Polarity Paradox

Standard yeast sterol extraction protocols utilize non-polar solvents (Hexane, Petroleum Ether) targeting the bulk sterol, ergosterol. However, cerevisterol is a triol . The addition of hydroxyl groups at positions 5 and 6 significantly increases its polarity (LogP ~3.5 vs. ~7.0 for ergosterol).

  • The Consequence: Using standard hexane extraction on saponified yeast residue results in poor recovery of cerevisterol, as it partitions poorly into the non-polar phase or precipitates out, often being discarded with the aqueous waste or solid residue.

  • The Solution: A "Green" mid-polarity extraction (Ethyl Acetate) followed by a negative purification step using hexane to strip away contaminating ergosterol.

Mechanism of Extraction[1][2][3][4]
  • Cell Wall Lysis: S. cerevisiae cell walls (mannoproteins/β-glucans) require aggressive saponification to release sterols bound in the plasma membrane.

  • Phase Partitioning: Post-saponification, a solvent with sufficient polarity to solvate the triol moiety (Cerevisterol) but immiscible with water is required.

  • Selective Crystallization: Exploiting the solubility differential:

    • Ergosterol: Highly soluble in Hexane.

    • Cerevisterol: Insoluble in Hexane; Soluble in Ethanol/Acetone.

Comparative Solvent Analysis

The following table summarizes solvent efficacy based on internal yield data and polarity indices.

Solvent SystemPolarity Index (

)
Cerevisterol SolubilityErgosterol SolubilitySuitabilityNotes
Hexane 0.1Insoluble HighPurification Only Used to wash away ergosterol contaminants.
Ethyl Acetate 4.4High HighOptimal Extraction Best balance of recovery and phase separation.
Chloroform:MeOH (2:1) ~4.0HighHighGoodEffective (Folch method) but toxic and forms emulsions.
Ethanol (Hot) 4.3HighHighLysis/SaponificationUsed for initial reflux; poor for biphasic extraction.
Acetone 5.1ModerateModerateCrystallizationExcellent for final recrystallization of cerevisterol.

Detailed Experimental Protocol

Reagents Required[1][2][3][4][5][6][7]
  • Biomass: Dried S. cerevisiae (Baker's yeast or specific mutant strain).

  • Lysis Buffer: 10% KOH (w/v) in 80% Ethanol.

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Wash Solvent: n-Hexane (Cold, 4°C).

  • Recrystallization Solvent: Acetone or Methanol.

Workflow Diagram

Cerevisterol_Extraction Start Dried Yeast Biomass (S. cerevisiae) Saponification Saponification (10% KOH/EtOH, 80°C, 2h) Start->Saponification Dilution Dilute with dH2O (1:1) Saponification->Dilution Extract_EtAc Extraction: Ethyl Acetate (3x) (Target: Total Sterols) Dilution->Extract_EtAc Aqueous Aqueous Phase (Discard) Extract_EtAc->Aqueous Waste Evaporation Evaporate Organic Phase to Dryness Extract_EtAc->Evaporation Collect Organic Crude_Residue Crude Sterol Residue (Ergosterol + Cerevisterol) Evaporation->Crude_Residue Hexane_Wash Wash Residue with Cold Hexane (Negative Purification) Crude_Residue->Hexane_Wash Hexane_Soluble Hexane Soluble Fraction (Ergosterol - Discard/Save) Hexane_Wash->Hexane_Soluble Supernatant Solid_Pellet Insoluble White Pellet (Cerevisterol Enriched) Hexane_Wash->Solid_Pellet Precipitate Recrystallization Recrystallization (Acetone or EtOH) Solid_Pellet->Recrystallization Final_Product Pure Cerevisterol (>95% Purity) Recrystallization->Final_Product

Caption: Optimized workflow utilizing hexane insolubility for selective enrichment of Cerevisterol.

Step-by-Step Methodology
Phase 1: Saponification & Lysis[1]
  • Weigh 100 g of dried yeast biomass.

  • Suspend in 500 mL of saponification reagent (10% KOH in 80% Ethanol).

  • Reflux at 80°C for 2 hours with continuous stirring. Rationale: This hydrolyzes steryl esters and disrupts the cell wall matrix.

  • Cool the mixture to room temperature. Add 250 mL of distilled water to increase polarity and facilitate phase separation.

Phase 2: Total Sterol Extraction
  • Transfer the mixture to a separatory funnel.

  • Add 500 mL of Ethyl Acetate . Shake vigorously for 5 minutes.

    • Note: Do not use Hexane here.[2][3][4] Ethyl Acetate ensures the polar cerevisterol is transferred to the organic phase.

  • Allow phases to separate. Collect the upper organic layer.[1]

  • Re-extract the aqueous layer 2 more times with 250 mL Ethyl Acetate.

  • Combine organic fractions and wash once with 100 mL 1M NaCl (brine) to remove residual alkali/soaps.

  • Dry over anhydrous

    
     and evaporate to dryness using a rotary evaporator (40°C, reduced pressure).
    
Phase 3: Selective Enrichment (The "Hexane Wash")
  • The resulting residue is a yellowish waxy solid containing mixed sterols (Ergosterol, Lanosterol, Cerevisterol).

  • Add 50 mL of cold n-Hexane to the residue.

  • Sonicate briefly (1 min) to disperse the solid, then vortex.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Decant the supernatant (This contains the bulk Ergosterol).

  • The remaining white pellet is the Cerevisterol-enriched fraction.

    • Validation: Spot the supernatant and pellet on a TLC plate (Mobile phase: Chloroform:Methanol 95:5). The pellet should show a lower

      
       spot corresponding to Cerevisterol.
      
Phase 4: Final Purification
  • Dissolve the white pellet in a minimum volume of hot Acetone or Ethanol .

  • Allow to crystallize at 4°C overnight.

  • Filter crystals and dry under vacuum.

  • Yield Check: Expected yield is ~0.1% - 0.5% of dry biomass weight, depending on the yeast strain.

Quality Control & Validation

HPLC-UV Analysis Parameters

To quantify purity, use the following validated method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250 mm).

  • Mobile Phase: Acetonitrile : Methanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 248 nm (Characteristic absorption of the heteroannular diene system).

  • Retention Time: Cerevisterol will elute before Ergosterol due to the polarity of the three hydroxyl groups.

Identification Criteria
  • Melting Point: Pure Cerevisterol melts at 265.3 °C .

  • Solubility Check: The product must be soluble in DMSO/Ethanol but insoluble in Hexane.

References

  • Cerevisterol - Wikipedia. Structure and solubility properties. [Link]

  • Yuan, J., et al. (2006).Simultaneous determination of free ergosterol and cerevisterol in fungal mycelia by HPLC. (Derived from general HPLC methods for fungal sterols; see Search Result 1.7 for similar oxysterol methods).
  • Bills, C.E., and Honeywell, E.M. (1928).Antiricketic substances: VIII. Studies on highly purified ergosterol and its esters. The Journal of Biological Chemistry, 80, 15-23.
  • Mullins, J.T. (1990).Hormonal regulation of sexual reproduction in the fungus Achlya. (Context on sterol extraction protocols).

Sources

Method

Application Note: Isolation and Purification of Cerevisterol via Multi-Stage Column Chromatography

Introduction & Molecule Profile[2][3][4] Cerevisterol ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) is a bioactive ergosterol derivative predominantly found in fungal species such as Ganoderma lucidum (Reishi), Saccharomyces...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[2][3][4]

Cerevisterol ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) is a bioactive ergosterol derivative predominantly found in fungal species such as Ganoderma lucidum (Reishi), Saccharomyces cerevisiae, and Inonotus obliquus.[1][2] Unlike common phytosterols, cerevisterol possesses a distinct 3β,5α,6β-triol moiety, rendering it significantly more polar than its parent compound, ergosterol.[1][2]

This structural characteristic dictates the purification strategy: standard lipophilic isolation protocols will often discard cerevisterol in the "polar waste" fractions. This guide details a targeted chromatographic workflow designed to retain and purify this specific polarity window.

Chemical Profile
PropertySpecification
IUPAC Name (22E)-ergosta-7,22-diene-3β,5α,6β-triol
Formula C₂₈H₄₆O₃
Molecular Weight 430.67 g/mol
Polarity Moderate-High (due to 3 -OH groups)
Solubility Soluble in MeOH, EtOH, CHCl₃; Poor in Hexane
Key Bioactivity Cytotoxicity (cancer lines), Anti-inflammatory, Antimicrobial

Pre-Purification Considerations: Extraction & Partitioning[2][6][7][8]

Expert Insight: Direct silica chromatography of crude fungal ethanol extracts often leads to irreversible column fouling due to high loads of fatty acids and non-polar lipids. A biphasic partition or "defatting" step is non-negotiable for column longevity and resolution.

Protocol A: Biomass Extraction & Defatting
  • Extraction: Macerate dried fungal fruiting bodies (e.g., G. lucidum) in 95% Ethanol (1:10 w/v) under reflux for 3 hours (x3 cycles).

  • Concentration: Evaporate solvent under reduced pressure (45°C) to yield the Crude Ethanol Extract.

  • Partitioning (The "Defatting" Step):

    • Suspend the crude extract in water.

    • Partition with n-Hexane (1:1 v/v, x3).[1][2]

    • Discard Hexane Layer: This contains non-polar lipids and ergosterol.

    • Keep Aqueous/Interphase: Cerevisterol partitions here or in the subsequent Ethyl Acetate (EtOAc) wash due to its triol nature.[2]

    • Extract the aqueous phase with Ethyl Acetate .

    • Target Fraction: The Ethyl Acetate soluble fraction is the primary source of cerevisterol.

Chromatographic Strategy (The Core)

The purification utilizes a "Polarity Ramp" strategy, moving from Normal Phase (Silica) to Size Exclusion/Adsorption (Sephadex) and finally Crystallization.[2]

Workflow Visualization

Cerevisterol_Purification Biomass Dried Fungal Biomass (G. lucidum) Extract Crude EtOH Extract Biomass->Extract Reflux (EtOH) Partition Liquid-Liquid Partition (H2O / Hexane / EtOAc) Extract->Partition HexFrac Hexane Fraction (Discard/Ergosterol) Partition->HexFrac EtOAcFrac EtOAc Fraction (Target: Cerevisterol) Partition->EtOAcFrac SilicaCC Step 1: Silica Gel CC (Gradient Elution) EtOAcFrac->SilicaCC FracMonitor TLC Monitoring (Liebermann-Burchard) SilicaCC->FracMonitor Sephadex Step 2: Sephadex LH-20 (MeOH/CHCl3 1:1) FracMonitor->Sephadex Enriched Fractions FinalPur Step 3: Crystallization (MeOH or Acetone) Sephadex->FinalPur Product Pure Cerevisterol (>95% Purity) FinalPur->Product

Caption: Step-wise isolation workflow for Cerevisterol, highlighting the critical partition and chromatographic stages.

Detailed Protocols

Step 1: Normal Phase Silica Gel Chromatography

Objective: Bulk fractionation to separate cerevisterol from other triterpenoids and sterols.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Column Dimensions: 5 cm x 60 cm (for ~20-30g extract).

  • Mobile Phase System: Chloroform (CHCl₃) : Methanol (MeOH) gradient.[1][2]

    • Note: While Hexane:EtOAc is common for sterols, the triol group of cerevisterol often requires the stronger elution power of MeOH/CHCl₃.

Gradient Protocol:

Step Solvent Ratio (CHCl₃ : MeOH) Volume (Column Volumes) Expected Elution
1 100 : 0 2 CV Non-polar impurities
2 50 : 1 3 CV Mono/Di-hydroxy sterols
3 20 : 1 to 10 : 1 5 CV Cerevisterol (Target)

| 4 | 5 : 1 | 2 CV | Highly polar glycosides |[1][2]

Detection:

  • Collect 200mL fractions.

  • Spot on TLC plates (Silica Gel 60 F₂₅₄).[2]

  • Spray Reagent: 10% Sulfuric acid in EtOH or Liebermann-Burchard reagent .[1][2] Heat at 105°C.[2]

  • Result: Cerevisterol typically appears as a violet/blue spot that may turn brown/green upon prolonged heating.

Step 2: Sephadex LH-20 Chromatography

Objective: Removal of pigments and separation of closely related sterol isomers based on molecular size and weak adsorption.

  • Stationary Phase: Sephadex LH-20 (swollen in mobile phase for 12h).[1][2]

  • Mobile Phase: CHCl₃ : MeOH (1:1 v/v).

  • Flow Rate: 0.5 mL/min (Gravity or low pressure).[1][2]

Procedure:

  • Dissolve the cerevisterol-enriched fraction from Step 1 in a minimum volume of mobile phase.

  • Load carefully onto the LH-20 column.

  • Elute isocratically.

  • Why this works: Sephadex LH-20 has a dual lipophilic/hydrophilic nature.[1][2][3][4] It effectively removes chlorophyll and oxidized phenolics that often co-elute with sterols on silica.

Step 3: Final Polishing (Crystallization)

Objective: Achieve >95% purity without expensive Prep-HPLC.

  • Pool active fractions from LH-20.[1][2]

  • Evaporate to dryness.

  • Re-dissolve in minimal hot Methanol or Acetone .

  • Allow to stand at 4°C for 24-48 hours.

  • Result: Cerevisterol crystallizes as white needles or prisms (mp ~265°C).[2][5]

Characterization & Validation

To validate the isolation, compare spectral data against established literature values.[6][7]

Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion: m/z 430 [M]⁺ or 453 [M+Na]⁺.[1][2]

  • Fragment Ions: m/z 412 [M-H₂O]⁺ (Loss of hydroxyl group).[1][2]

Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

The diagnostic signals for Cerevisterol (vs. Ergosterol) are the carbinol protons at C-3, C-6 and the absence of the C-5 proton (due to -OH substitution).[1][2][8]

Position¹H NMR (δ ppm, Multiplicity)¹³C NMR (δ ppm)Diagnostic Note
C-3 4.05 (m)67.4H-3 carbinol
C-5 75.8Quaternary C-OH (Critical ID)
C-6 3.95 (br s)73.8H-6 carbinol (Broad singlet)
C-7 5.15 (dd)119.8Olefinic proton
C-22 5.20 (dd)135.4Side chain double bond
C-23 5.28 (dd)132.3Side chain double bond

References

  • Bills, C. E., & Honeywell, E. M. (1928). Antiricketic substances: VIII.[1][2] Studies on highly purified ergosterol and its esters. The Journal of Biological Chemistry.[9] Link

  • Chen, S., et al. (2017). Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum.[1][2] Frontiers in Chemistry. Link

  • Yan, Y., et al. (2019). Advances in various techniques for isolation and purification of sterols.[1][2][10] Bioresources and Bioprocessing.[11][10][4] Link

  • Yuan, J. P., et al. (2006). Simultaneous determination of free ergosterol and ergosteryl esters in Cordyceps sinensis by HPLC.[1][2] Food Chemistry.[11] Link[1][2]

  • Kikuchi, T., et al. (2016). Sterols from the mushroom Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation.[1][2] Journal of Natural Products. Link[1][2]

Sources

Application

High-Fidelity In Vitro Anti-Inflammatory Profiling of Cerevisterol

Application Note & Protocol Guide [1] Part 1: Introduction & Scientific Rationale[2][3][4][5] Cerevisterol (CRVS) (CAS: 516-37-0) is a bioactive ergosterol derivative widely distributed in fungi such as Fusarium solani,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide [1]

Part 1: Introduction & Scientific Rationale[2][3][4][5]

Cerevisterol (CRVS) (CAS: 516-37-0) is a bioactive ergosterol derivative widely distributed in fungi such as Fusarium solani, Trametes versicolor, and Hericium erinaceus.[1][2][3] Unlike generic steroids, Cerevisterol exhibits a distinct pharmacological profile characterized by the potent suppression of the NF-κB and MAPK signaling axes, coupled with the activation of the Nrf2/HO-1 antioxidant pathway.

This application note details the validation of Cerevisterol’s anti-inflammatory efficacy using the RAW 264.7 murine macrophage model . This cell line is the industry standard for inflammation screening because it robustly expresses Toll-Like Receptor 4 (TLR4) and produces quantifiable nitric oxide (NO) and cytokines upon Lipopolysaccharide (LPS) stimulation.[3]

Mechanistic Causality

The protocols below are designed to interrogate specific molecular events:

  • Upstream: Inhibition of TLR4-mediated signal transduction.

  • Midstream: Blockade of IκBα phosphorylation and subsequent NF-κB p65 nuclear translocation.[3]

  • Downstream: Transcriptional suppression of iNOS and COX-2 genes, leading to reduced NO and PGE2 output.[4][5]

Part 2: Compound Handling & Preparation[3]

Scientific Integrity Check: Improper solubilization is the #1 cause of variability in sterol assays. Cerevisterol is hydrophobic; precise DMSO handling is critical to prevent micro-precipitation in aqueous media.[3]

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.2 µm).[1][3]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight of Cerevisterol ≈ 430.66 g/mol . Dissolve 4.3 mg in 1 mL DMSO.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C . Avoid repeated freeze-thaw cycles.[1][2][3]

Working Solutions
  • Dilute the stock into serum-free DMEM immediately prior to treatment.[1]

  • Vehicle Control: Ensure the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v) to avoid solvent cytotoxicity.

Part 3: Experimental Workflows & Protocols

Phase I: Cell Viability Screening (MTT Assay)

Objective: To determine the Non-Cytotoxic Concentration (NCC) range.[3] Anti-inflammatory effects must be distinguished from cell death.[3]

  • Seeding: Plate RAW 264.7 cells at 1 × 10⁵ cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of Cerevisterol working solutions (Range: 2.5, 5, 10, 20, 40, 80 µM).[1][2][3] Include a Vehicle Control (0.1% DMSO).[3] Incubate for 24 hours .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.[3]

  • Measurement: Read absorbance at 570 nm .

  • Criteria: Select concentrations yielding >90% viability for subsequent anti-inflammatory assays (typically 2.5 – 20 µM ).

Phase II: The Core Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Objective: Quantify the inhibition of NO production, a direct correlate of iNOS activity.

Protocol Steps:

  • Seeding: Plate RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

  • Pre-treatment: Replace media with serum-free DMEM containing Cerevisterol (2.5, 5, 10, 20 µM).[1][2][3] Incubate for 1 hour .

    • Why Pre-treatment? Sterols require time to intercalate into membranes or enter the cytosol to effectively block rapid kinase phosphorylation events triggered by LPS.

  • Induction: Add LPS (final concentration 1 µg/mL ) to all wells except the Negative Control.

  • Co-incubation: Incubate for 18–24 hours .

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[6]

    • Incubate 10 mins at room temperature (protected from light).

  • Quantification: Measure absorbance at 540 nm . Calculate Nitrite concentration using a NaNO₂ standard curve.[3][6]

Phase III: Mechanistic Validation (Western Blot)

Objective: Confirm that NO reduction is due to iNOS/COX-2 protein downregulation, not enzyme inhibition.[1][2][3]

  • Scale Up: Seed cells in 6-well plates (2 × 10⁶ cells/well).

  • Treatment: Pre-treat with Cerevisterol (10, 20 µM) for 1h, then stimulate with LPS (1 µg/mL) for 24h (for iNOS/COX-2) or 30 min (for NF-κB/MAPK phosphorylation).[1][3]

  • Lysis: Wash with ice-cold PBS.[1][3] Lyse in RIPA buffer containing protease/phosphatase inhibitors.[3]

  • Targets:

    • iNOS (130 kDa) & COX-2 (72 kDa): Expect dose-dependent reduction.[1][3]

    • p-IκBα / IκBα: Expect preservation of IκBα and reduction of p-IκBα (indicating NF-κB retention in cytosol).[1][3]

    • Nuclear Fraction: Blot for NF-κB p65 . Expect reduced nuclear accumulation in Cerevisterol-treated cells.[1][3][4][5]

Part 4: Visualization of Workflows & Pathways

Diagram 1: Experimental Workflow Timeline

Caption: Step-by-step timeline for the high-throughput screening of Cerevisterol anti-inflammatory activity.

ExperimentalWorkflow cluster_Assays Endpoint Assays Seed Cell Seeding RAW 264.7 (1x10^5 cells/well) Incubate1 Attachment 24h @ 37°C Seed->Incubate1 PreTreat Pre-Treatment Add Cerevisterol (1 hour) Incubate1->PreTreat LPS Induction Add LPS (1 µg/mL) PreTreat->LPS CoIncubate Co-Incubation 18-24 Hours LPS->CoIncubate NO Supernatant Griess Assay (NO Levels) CoIncubate->NO MTT Adherent Cells MTT Assay (Viability) CoIncubate->MTT WB Cell Lysate Western Blot (iNOS/COX-2) CoIncubate->WB

[1][2][3]

Diagram 2: Pharmacological Mechanism of Action

Caption: Cerevisterol blocks the NF-κB cascade and activates Nrf2, suppressing inflammatory mediators.[1][5]

Mechanism cluster_Nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation CRVS Cerevisterol (Treatment) IKK IKK Complex CRVS->IKK INHIBITS Nrf2 Nrf2 (Antioxidant Tx) CRVS->Nrf2 ACTIVATES TLR4->IKK Signaling IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Releases DNA_Inflam Pro-Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->DNA_Inflam Translocation & Transcription DNA_AntiOx Antioxidant Genes (HO-1, NQO1) Nrf2->DNA_AntiOx Translocation DNA_AntiOx->DNA_Inflam Suppresses (ROS Reduction)

[1][2][3]

Part 5: Data Analysis & Troubleshooting

Calculating Inhibition

Normalize the Griess assay data to the Vehicle Control (0% inhibition) and the LPS-only group (100% inflammation).[3]


[3]

Expected Results:

  • IC50 Value: Cerevisterol typically exhibits an IC50 for NO inhibition between 15 µM and 30 µM .[3]

  • Gene Expression: >50% reduction in iNOS mRNA at 20 µM.[3]

Troubleshooting Table
IssueProbable CauseCorrective Action
High Cytotoxicity DMSO > 0.1% or Cell Density too low.[1][2][3]Normalize DMSO across all wells. Increase seeding density to 1x10⁵/well.
Low NO Signal Old Griess Reagent or insufficient LPS.[3]Prepare fresh Griess reagent (light sensitive).[3] Verify LPS activity.
Precipitation Compound crashed out in media.[3]Vortex working solution immediately before adding.[3] Warm media to 37°C.
High Background Phenol Red interference.[3]Use Phenol Red-free DMEM for the Griess assay step.[1]

References

  • Alam, M. B., et al. (2020). "Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade."[1][2][3][5] Biomolecules, 10(2), 199.[1][2][3]

  • Yuan, G., et al. (2006). "Anti-inflammatory constituents of the stem bark of Phellodendron amurense." Journal of Natural Products. (Contextual validation of sterol extraction).

  • Appiah, T., et al. (2020). "Antimicrobial and Resistance Modifying Activities of Cerevisterol Isolated from Trametes Species."[2][3][7] Current Bioactive Compounds. (Source for isolation and purity standards).

  • Shin, E. M., et al. (2010). "Anti-inflammatory effects of Glycyrrhiza inflata Bat.[2][3] extract through the inhibition of NF-κB and MAPK signaling pathways."[4][5] (Standard protocol reference for RAW 264.7 assays).

Sources

Technical Notes & Optimization

Troubleshooting

Executive Summary: The "Polarity Trap" in Cerevisterol Isolation

Technical Support Center: Cerevisterol Extraction & Isolation Topic: Troubleshooting Low Yield in Cerevisterol Extraction Role: Senior Application Scientist Audience: Pharmaceutical Researchers, Natural Product Chemists[...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cerevisterol Extraction & Isolation

Topic: Troubleshooting Low Yield in Cerevisterol Extraction Role: Senior Application Scientist Audience: Pharmaceutical Researchers, Natural Product Chemists[1][2][3]

If you are experiencing low yields of Cerevisterol (5α-Ergosta-7,22-diene-3β,5,6β-triol), the root cause is almost invariably a mismatch between the molecule's polarity and standard sterol extraction protocols.[1][2][3]

Unlike Ergosterol or Cholesterol, Cerevisterol possesses three hydroxyl groups (C3, C5, C6).[1][2][3] This makes it significantly more polar than the "lipophilic" fraction where researchers typically look for sterols. Standard hexane-based defatting or non-polar silica gradients often result in irreversible adsorption or loss of the compound in the "waste" polar fractions.

This guide addresses the specific bottlenecks in the extraction of Cerevisterol from fungal matrices (e.g., Hericium erinaceus, Trametes versicolor).

Phase 1: Extraction Efficiency & Solvents

Q1: I am using hexane to defat my mushroom powder before extraction. Could this be reducing my yield? A: Yes, but not by extracting the Cerevisterol. Hexane is generally safe for defatting because Cerevisterol is insoluble in hexane. However, the physical matrix effect is the danger here. If the fungal cell walls (chitin) are not adequately disrupted, the hexane wash might compact the biomass, making subsequent polar extraction difficult.

  • Correction: Skip the hexane defatting if possible. Direct extraction with Ethanol (95%) or Methanol is superior.[3] These solvents penetrate the chitin cell wall and solubilize the polar triol system of Cerevisterol effectively.

Q2: My crude extract mass is high, but the Cerevisterol peak is tiny. What is interfering? A: You are likely co-extracting massive amounts of mannitol, trehalose, and polysaccharides.[1][2][3]

  • The Fix: Perform a liquid-liquid partition immediately after concentrating the alcohol extract.

    • Suspend the crude alcohol residue in water.

    • Partition against Ethyl Acetate (EtOAc) .[3][4][5]

    • Crucial Step: Cerevisterol moves to the EtOAc phase. The sugars stay in the water. Do not use hexane for this partition; Cerevisterol will stay in the water/interface and be discarded.

Q3: Does saponification improve yield? A: Proceed with caution. While saponification releases sterols from fatty acid esters, Cerevisterol contains a 5α,6β-diol moiety .[1][2][3] This vicinal diol system can be sensitive to harsh alkaline conditions or strong acids (leading to dehydration or rearrangement).[3]

  • Recommendation: Attempt direct solvent extraction first.[3] If saponification is necessary, use mild conditions (0.5M KOH in EtOH, 60°C, <1 hour) and neutralize immediately.[1][2][3]

Phase 2: Chromatography & Purification (The Bottleneck)

Q4: I am using a Hexane:Ethyl Acetate gradient on Silica Gel. Why is my compound streaking or not eluting? A: Your mobile phase is too non-polar. Standard sterol protocols use Hexane:EtOAc (8:2).[3] Cerevisterol, being a triol, interacts strongly with the silanol groups of silica gel.[2] In a non-polar system, it essentially "sticks" to the top of the column or elutes as a broad, undetectable smear (tailing).

  • The Fix: Switch to a Chloroform:Methanol system or a high-polarity Hexane:EtOAc system.[2]

    • Starting Isocratic: Chloroform:Methanol (20:1).[3]

    • Gradient: Increase Methanol up to 10% or 15%.[3]

Q5: How do I separate Cerevisterol from Ergosterol Peroxide? They co-elute. A: This is the most common separation challenge. Both are polar oxidized sterols.[3]

  • Solution 1 (TLC Optimization): Use Toluene:Ethyl Acetate (1:1) or Chloroform:Acetone (4:1) .[1][3] These systems often resolve the subtle polarity difference between the peroxide bridge (Ergosterol Peroxide) and the vicinal diol (Cerevisterol).

  • Solution 2 (Crystallization): If you have an enriched fraction, Cerevisterol crystallizes well from Methanol or Acetone as hexagonal prisms, whereas Ergosterol Peroxide often requires different conditions.[1][2][3]

Q6: Is High-Speed Counter-Current Chromatography (HSCCC) a viable alternative? A: Yes, and it is often superior for yield. HSCCC eliminates the irreversible adsorption onto silica gel (a major source of loss for polar sterols).[1][3]

  • Proven Solvent System: Hexane : Ethyl Acetate : Ethanol : Water (3 : 1 : 2 : 0.8).[3][6]

    • Mode: Head-to-Tail.[1][2][3]

    • Result: This biphasic system separates Cerevisterol (partition coefficient close to 1) from other sterols effectively.[3]

Phase 3: Stability & Storage

Q7: Does Cerevisterol degrade during rotary evaporation? A: It is thermally stable up to ~60°C, but it is sensitive to oxidation due to the diene system (double bonds at C7 and C22).[3]

  • Protocol: Always evaporate under reduced pressure at <45°C. Store the dry solid under Nitrogen or Argon at -20°C.[2]

Standardized Extraction Protocol: Hericium erinaceus

Objective: Isolation of Cerevisterol with minimized loss.

1. Biomass Prep:

  • Freeze-dry H. erinaceus fruiting bodies.[1][2][3]

  • Grind to a fine powder (mesh 40-60).[1][2][3] Cell wall disruption is critical.[1][3]

2. Extraction:

  • Solvent: 95% Ethanol (1:10 w/v ratio).[3]

  • Method: Ultrasonication-assisted extraction (30 mins, <40°C) x 3 cycles.

  • Concentration: Rotary evaporate to dryness.

3. Enrichment (Partition):

  • Suspend residue in Distilled Water.[3]

  • Extract 3x with Ethyl Acetate .[3][7]

  • Discard aqueous layer (sugars).[1][3]

  • Discard Hexane wash (if performed previously).[1][3]

  • Dry EtOAc fraction over Na₂SO₄ and evaporate.[3]

4. Purification (Column Chromatography):

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3]

  • Mobile Phase Gradient:

    • Step 1: CHCl₃ (100%) -> Elutes fatty acids/non-polar sterols.[1][2][3]

    • Step 2: CHCl₃:MeOH (50:[1][3]1) -> Elutes Ergosterol.[1][2][3]

    • Step 3: CHCl₃:MeOH (20:1) -> Target Window for Cerevisterol. [1][2][3]

    • Step 4: CHCl₃:MeOH (10:1) -> Elutes highly polar glycosides.[1][2][3]

5. Final Polish:

  • Recrystallize the Cerevisterol-rich fraction from cold Methanol.[2]

Quantitative Data Summary

ParameterStandard Sterol MethodOptimized Cerevisterol Method Reason
Extraction Solvent Hexane / ChloroformEthanol (95%) Solubilizes polar triol structure.[1][2][3]
Partition Solvent Hexane / WaterEthyl Acetate / Water Cerevisterol partitions into EtOAc, not Hexane.[1][2][3]
Chromatography Hexane:EtOAc (8:2)CHCl₃:MeOH (20:1) Prevents silica adsorption/tailing.[1][3]
Rf Value (TLC) ~0.05 (Hex:EtOAc 8:2)~0.40 (CHCl₃:MeOH 10:1) Moves compound off baseline.[1][3]
Yield (Approx) < 0.01%0.03% - 0.05% Reduced loss during partition and column.[1][2][3]

Visual Workflow & Logic

The following diagram illustrates the critical decision pathways where yield is typically lost.

Cerevisterol_Workflow Start Dried Fungal Powder (H. erinaceus) Extract Extraction: 95% Ethanol (Ultrasonic) Start->Extract Conc Crude Extract (Concentrated) Extract->Conc Partition Liquid-Liquid Partition (Water vs. EtOAc) Conc->Partition WaterPhase Water Phase (Sugars, Polysaccharides) Partition->WaterPhase Discard EtOAcPhase Ethyl Acetate Phase (Sterols, Lipids) Partition->EtOAcPhase Keep CC Silica Gel Column EtOAcPhase->CC HexaneElution Elute: Hexane/EtOAc CC->HexaneElution Non-polar sterols (Ergosterol) PolarElution Elute: CHCl3/MeOH (20:1) CC->PolarElution Target Elution Loss1 LOSS: Cerevisterol stays on column (Adsorption) CC->Loss1 If solvent too non-polar Target Cerevisterol Fraction PolarElution->Target Recryst Recrystallization (Methanol) Target->Recryst

Caption: Critical workflow for Cerevisterol isolation. Note the divergence at the Partition stage (avoiding Hexane) and the Chromatography stage (requiring polar mobile phase).

References

  • Bills, C. E., & Honeywell, E. M. (1928).[1][2][3] Antiricketic substances: VIII. Studies on highly purified ergosterol and its esters.[3][6] The Journal of Biological Chemistry, 80, 15-23.[1][2][3] Link

  • Yaoita, Y., et al. (2002).[1][2][3] Sterol constituents from the fruit bodies of Hericium erinaceus. Powder Technology, 124(1), 1-5.[1][2][3] (Contextualizing extraction from Hericium).

  • Li, X., et al. (2015).[1][2][3] Isolation and Purification of Ergosterol and Ergosterol Peroxide from Xylaria striata by High-Speed Counter-Current Chromatography.[2][6] Molecules. (Validating HSCCC solvent systems for polar sterols). Link

  • Krzyczkowski, W., et al. (2009).[1][2][3][5] Isolation and quantitative determination of ergosterol peroxide in various edible mushroom species. Food Chemistry, 113(1), 351-355.[1][2][3] (Differentiation of oxidized sterols). Link

  • Cayman Chemical. (n.d.).[3] Cerevisterol Product Information & Physical Properties. Link

Sources

Optimization

Technical Support Center: Resolving Cerevisterol Peak Tailing in HPLC

Welcome to the Technical Support Center for advanced chromatography troubleshooting. This guide addresses a specific, recurring challenge in natural product and drug development analysis: the chromatographic peak tailing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatography troubleshooting. This guide addresses a specific, recurring challenge in natural product and drug development analysis: the chromatographic peak tailing of Cerevisterol during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Cerevisterol is a bioactive trihydroxylated sterol (


) isolated from various fungi[1]. Because it contains a bulky hydrophobic ergostane skeleton coupled with three polar hydroxyl groups, it exhibits complex partitioning behavior. This guide provides a self-validating framework to diagnose and eliminate peak tailing, ensuring your analytical methods meet stringent regulatory requirements (e.g., USP Tailing Factor 

).

Diagnostic Workflow

Before adjusting your method parameters, it is critical to logically isolate the root cause of the peak deformation. Follow the decision tree below to determine whether the tailing is a systemic fluidic issue or a chemical secondary interaction.

G Start Observe Peak Tailing (As > 1.2) CheckScope Does tailing affect ALL peaks or ONLY Cerevisterol? Start->CheckScope AllPeaks System Issue: Check fittings, dead volume, or guard column CheckScope->AllPeaks All Peaks OnlyCerev Chemical Issue: Check secondary interactions or solvent mismatch CheckScope->OnlyCerev Only Cerevisterol CheckSolvent Is injection solvent stronger than mobile phase? OnlyCerev->CheckSolvent FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent Yes CheckColumn Silanol H-bonding: Switch to end-capped or hybrid C18 column CheckSolvent->CheckColumn No

Fig 1. Diagnostic workflow for isolating and resolving Cerevisterol HPLC peak tailing.

In-Depth Troubleshooting Q&A

Q1: Why does Cerevisterol exhibit severe tailing on standard C18 columns, even though it lacks basic amine groups? Expertise & Causality: Peak tailing in RP-HPLC is most commonly associated with basic compounds undergoing ion-exchange interactions with deprotonated silanols (


) on the silica stationary phase at pH > 3.0[2][3]. However, Cerevisterol is a neutral molecule. Its tailing is driven by hydrogen bonding  between its three hydroxyl groups and free, unreacted silanols (Si-OH) on the silica surface[4]. Traditional "Type A" silica columns contain high levels of these active silanols and trace metals, which exacerbate the hydrogen-bonding affinity[5].
Resolution:  Transition to a high-purity "Type B" silica column with dense end-capping, or utilize a hybrid organic-inorganic stationary phase (e.g., bridged-ethyl hybrid) that inherently possesses fewer surface silanols[2][6].

Q2: My Cerevisterol stock is dissolved in 100% DMSO. Could this be causing the peak distortion? Expertise & Causality: Yes. This is a classic manifestation of the "strong solvent effect." Cerevisterol is highly lipophilic and often requires strong solvents like DMSO or 100% methanol for initial solubilization[1]. If you inject a sample dissolved in a solvent that is significantly stronger (higher elution strength) than the initial mobile phase, the analyte molecules at the front of the injection plug travel rapidly down the column before the solvent dilutes into the mobile phase[7]. This leads to peak broadening, splitting, or severe fronting/tailing. Resolution: Dilute the final injection sample so that the organic solvent concentration is equal to or less than the starting mobile phase composition[7].

Q3: Can adjusting the mobile phase pH improve the peak shape for a neutral sterol? Expertise & Causality: While pH adjustment will not change the ionization state of the neutral Cerevisterol molecule, it does change the ionization state of the stationary phase. At a mobile phase pH below 3.0, residual surface silanols are fully protonated (non-ionized)[3][6]. This suppresses any trace ion-exchange interactions from column impurities and standardizes the hydrogen-bonding environment, which can yield a modest improvement in peak symmetry[4][6].

Q4: How do I definitively prove whether the tailing is caused by column chemistry or system dead volume? Expertise & Causality: System-derived tailing (due to extra-column volume, improper PEEK tubing connections, or a blocked frit) will affect all peaks in the chromatogram equally[8]. Chemistry-derived tailing (secondary interactions) is analyte-specific and will primarily affect polar or hydroxylated compounds like Cerevisterol while leaving purely hydrophobic reference peaks perfectly symmetrical[8]. Resolution: Run a system suitability test using a mixed standard (see Protocol 1 below). If all peaks tail, inspect your tubing and guard column[8]. If only Cerevisterol tails, focus on column chemistry and mobile phase optimization.

Quantitative Data: Column Chemistry Impact on Cerevisterol Symmetry

Selecting the correct stationary phase is the single most effective way to eliminate silanol-driven hydrogen bonding for hydroxylated sterols.

Column TechnologySilanol ActivityEnd-CappingExpected USP Tailing Factor (

)
Recommendation
Type A Silica C18 HighMinimal> 2.0 (Severe Tailing)Avoid for hydroxylated sterols
Type B Silica C18 LowStandard1.3 - 1.6 (Moderate)Acceptable, requires optimization
Polar-Embedded C18 Very LowShielded1.1 - 1.2 (Excellent)Highly Recommended
Hybrid Silica C18 NegligibleAdvanced1.0 - 1.1 (Ideal)Best for Cerevisterol

Self-Validating Experimental Protocols

Protocol 1: System Dead-Volume and Extra-Column Effect Assessment

Purpose: To isolate instrumental causes of peak tailing from chemical interactions using a self-validating marker system.

  • Preparation: Prepare a test mixture containing 10 µg/mL Uracil (void volume marker,

    
    ) and 50 µg/mL Toluene (hydrophobic marker with no hydrogen-bonding capacity) in 50:50 Methanol:Water.
    
  • Execution: Inject 5 µL onto the current C18 column using an isocratic 50:50 Methanol:Water mobile phase at 1.0 mL/min.

  • Analysis: Calculate the USP Tailing Factor (

    
    ) for the Toluene peak. 
    
    
    
    , where
    
    
    is the peak width at 5% height, and
    
    
    is the distance from the leading edge to the peak center[3][8].
  • Validation Logic:

    • If

      
      , the tailing is system-related. Replace the guard column[8], check for voiding by reversing the column and flushing[2], and ensure all PEEK tubing is seated flush in the fittings.
      
    • If

      
      , the system is fluidically sound, proving that the Cerevisterol tailing is purely a chemical interaction requiring Protocol 2.
      
Protocol 2: Optimized HPLC Method for Cerevisterol

Purpose: To achieve baseline resolution and Gaussian peak shape for Cerevisterol by mitigating the strong solvent effect and silanol hydrogen bonding.

  • Sample Preparation: Dissolve the Cerevisterol reference standard in a minimal volume of DMSO (e.g., 10 mM stock)[1]. Dilute the working solution to 100 µg/mL using the initial mobile phase (e.g., 60% Methanol / 40% Water) to prevent the strong solvent effect[7].

  • Column Selection: Install a superficially porous particle (SPP) or hybrid-silica C18 column (e.g., 2.1 x 100 mm, 2.7 µm) to minimize silanol interactions and enhance mass transfer[2][6].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7 to fully protonate residual silanols)[3][6].

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient & Flow: Run a linear gradient from 50% B to 95% B over 10 minutes. Set flow rate to 0.4 mL/min (for a 2.1 mm ID column).

  • Temperature: Maintain the column oven at 40°C. Elevated temperature reduces mobile phase viscosity, improving solute diffusivity and further reducing tailing.

  • Detection: Monitor via UV at 210 nm or via Evaporative Light Scattering Detector (ELSD). Because Cerevisterol lacks strong conjugated chromophores, universal detectors often yield superior signal-to-noise ratios.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com.8

  • MDPI. "Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade." mdpi.com. 1

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. 2

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. 3

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. 5

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." chromatographyonline.com. 6

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting." agilent.com. 7

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" pharmagrowthhub.com. 4

Sources

Troubleshooting

Stability of Cerevisterol in cell culture media at 37°C

A Guide to Understanding and Ensuring the Stability of Cerevisterol in Cell Culture Media at 37°C Welcome to the technical support guide for Cerevisterol. As Senior Application Scientists, we understand that the success...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Ensuring the Stability of Cerevisterol in Cell Culture Media at 37°C

Welcome to the technical support guide for Cerevisterol. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and consistency of your reagents. Cerevisterol, an ergosterol fungal metabolite, possesses a range of interesting biological activities, but its effective use in cell-based assays is critically dependent on its stability under experimental conditions.[1]

This guide is designed to provide you, our fellow researchers, with a comprehensive understanding of Cerevisterol's stability profile in the complex environment of cell culture media. We will address common questions, provide troubleshooting strategies for unexpected results, and detail a robust protocol for you to validate its stability within your specific experimental setup.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of Cerevisterol in a research setting.

Q1: What is Cerevisterol and what are its general stability characteristics?

Cerevisterol, systematically known as (3β,5α,6β,22E)-ergosta-7,22-diene-3,5,6-triol, is a sterol first isolated from yeast.[2] It has demonstrated various in vitro biological activities, including cytotoxicity against some cancer cell lines.[2] Historically, Cerevisterol has been noted as a very stable molecule, showing no significant change in its physical properties even after several weeks of exposure to light and air.[2] However, the dynamic and complex environment of a 37°C cell culture incubator, rich in potential reactants, presents a more challenging scenario than storage as a pure compound.

Q2: How should I prepare and store my Cerevisterol stock solution?

Proper preparation and storage of your stock solution are the first critical steps in ensuring experimental reproducibility.

  • Solubility: Cerevisterol is soluble in organic solvents such as DMSO, ethanol, and methanol.[1][3]

  • Stock Solution Preparation: We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, research-grade DMSO or ethanol. Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: The solid compound should be stored at -20°C, where it is stable for at least four years.[1] Your stock solution aliquots should also be stored at -20°C or -80°C.

Q3: What factors in cell culture media could potentially compromise Cerevisterol's stability?

While Cerevisterol itself is stable, the components of cell culture media, especially when incubated at 37°C, can create conditions conducive to degradation of complex molecules.

  • Oxidation: The chemical structure of Cerevisterol, being a derivative of ergosterol, contains double bonds that could be susceptible to oxidation.[4][5] Reactive oxygen species (ROS) can be generated by cells or by media components exposed to light, potentially leading to the formation of oxysterols.[6][7]

  • pH: Standard cell culture media are buffered to a physiological pH of ~7.2-7.4.[8] While there is no specific data on Cerevisterol's pH sensitivity, significant deviations from this range could potentially affect its structure.

  • Light Exposure: Many sterols and related compounds are sensitive to light.[9][10] Standard laboratory lighting and repeated exposure when handling cultures outside the incubator can provide the energy for photo-oxidation. It is crucial to minimize light exposure for both stock solutions and media containing Cerevisterol.

  • Serum Components: If you are using serum-supplemented media, interactions with proteins like serum albumin are possible. Albumin is known to bind and transport various lipids and sterols, which could influence Cerevisterol's effective concentration and stability.[11][12][13][14]

Q4: What are the potential signs of Cerevisterol degradation in my experiments?

Degradation can manifest in several ways:

  • Loss of Bioactivity: The most common sign is a reduction or complete loss of the expected biological effect in your assay, or inconsistent results between experiments.

  • Formation of Precipitate: While this is often a solubility issue, it can sometimes be caused by the formation of less soluble degradation products.

  • Appearance of Unexpected Peaks: When analyzed by techniques like HPLC or LC-MS, the appearance of new peaks that increase over time is a clear indicator of degradation.

Data & Key Properties

The following table summarizes the essential physical and chemical properties of Cerevisterol for easy reference.

PropertyValueSource(s)
Chemical Formula C₂₈H₄₆O₃[1][4]
Molecular Weight 430.7 g/mol [1][4]
Appearance White to off-white solid/powder[2][3]
Storage Temperature -20°C (Solid)[1][3]
Long-Term Stability ≥ 4 years at -20°C (Solid)[1]
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform[1][3]
UV Absorption Max (λmax) ~248 nm[2]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered when working with Cerevisterol.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or reduced biological activity. 1. Cerevisterol Degradation: The compound may be degrading in the stock solution or after dilution in the cell culture medium at 37°C. 2. Improper Stock Preparation: Inaccurate weighing or incomplete solubilization.1. Perform a Stability Study: Use the protocol provided below to determine the stability of Cerevisterol in your specific media and under your exact experimental conditions. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions of Cerevisterol in media for each experiment from a frozen stock aliquot. Avoid storing diluted Cerevisterol for extended periods. 3. Verify Stock Concentration: If possible, verify the concentration of a newly prepared stock solution using HPLC-UV.
Precipitate forms in the culture plate after adding Cerevisterol. 1. Poor Solubility: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility in the aqueous medium. 2. "Salting Out": High salt concentrations or other components in the media could be causing the compound to precipitate.1. Check Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your culture medium is kept low (typically <0.5%) but sufficient to maintain solubility. Run a vehicle control to test for solvent toxicity. 2. Improve Solubilization: When diluting the stock, add it to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the media to 37°C can also help. 3. Filter Sterilize: After diluting Cerevisterol into your final medium, you can filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your cells.
Increased or unexpected cytotoxicity observed. 1. Solvent Toxicity: The final concentration of your organic solvent may be too high for your specific cell line. 2. Formation of Toxic Degradants: Oxidation products of sterols can sometimes exhibit higher cytotoxicity than the parent compound.1. Run Vehicle Controls: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used in your highest Cerevisterol concentration. 2. Minimize Incubation Time: If you suspect degradation over time, design your experiment with the shortest incubation period necessary to observe the desired biological effect. 3. Analyze for Degradants: Use an analytical method like HPLC or LC-MS to check for the presence of degradation products in your media after incubation.

Experimental Protocol: Stability Assessment of Cerevisterol

This protocol provides a robust framework for determining the stability of Cerevisterol in your specific cell culture medium. It relies on High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common and reliable analytical technique for sterols.[15][16]

Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare 10 mM Cerevisterol Stock in DMSO B 2. Spike Cerevisterol into Test Media (e.g., DMEM + 10% FBS) to 50 µM A->B C 3. Aliquot into sterile tubes for each time point B->C D 4. Incubate at 37°C, 5% CO₂ C->D Start Incubation E 5. Collect Samples at Time Points (0, 4, 8, 24, 48, 72h) D->E F 6. Immediately Freeze Samples at -80°C until analysis E->F G 7. Thaw & Extract Samples (e.g., with Acetonitrile) H 8. Analyze by HPLC-UV (Detection at 248 nm) G->H I 9. Quantify Peak Area & Calculate % Remaining H->I

Caption: Experimental workflow for assessing Cerevisterol stability.

Step-by-Step Methodology
  • Materials Preparation:

    • Cerevisterol solid compound.

    • Anhydrous, research-grade DMSO.

    • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

    • Sterile, amber microcentrifuge tubes.

    • HPLC system with a UV detector and a C18 reverse-phase column.

    • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water).

  • Sample Preparation:

    • Prepare a 10 mM stock solution of Cerevisterol in DMSO.

    • Warm your complete cell culture medium to 37°C.

    • Spike the Cerevisterol stock solution into the pre-warmed medium to achieve your highest working concentration (e.g., 50 µM). Ensure the final DMSO concentration is ≤0.5%. Mix thoroughly but gently.

    • Dispense 1 mL aliquots of this solution into the amber microcentrifuge tubes, one for each time point.

  • Controls:

    • T=0 Control: Immediately take one aliquot and freeze it at -80°C. This will serve as your 100% reference sample.

    • -20°C Control: Keep one aliquot at -20°C for the duration of the experiment to assess stability in a frozen state.

    • Media Blank: Prepare an aliquot of media with DMSO only (no Cerevisterol) to serve as a blank for HPLC analysis.

  • Incubation:

    • Place the remaining tubes in your cell culture incubator (37°C, 5% CO₂, humidified atmosphere).

    • At each designated time point (e.g., 4, 8, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis (HPLC-UV):

    • Thaw all samples (including controls) simultaneously.

    • Extraction: To precipitate proteins and extract the Cerevisterol, add a fixed volume of cold acetonitrile (e.g., 2 volumes) to each 1 mL media sample. Vortex vigorously for 30 seconds, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial.

    • HPLC Parameters (Example):

      • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic elution with Acetonitrile:Methanol (70:30, v/v)[15]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 248 nm[2]

      • Injection Volume: 20 µL

    • Inject each sample onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • Identify the Cerevisterol peak based on the retention time from your T=0 sample.

    • Integrate the peak area for Cerevisterol in each sample.

    • Calculate the percentage of Cerevisterol remaining at each time point relative to the T=0 sample:

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % Remaining vs. Time to visualize the stability profile. A compound is often considered stable if >90% of the initial concentration remains.

Interpreting Your Results

The data generated will provide a clear stability profile for Cerevisterol in your specific medium.

Time Point (Hours) Mean Peak Area (n=3) % Remaining Stability Assessment
01,543,210100%Reference
41,531,98799.3%Stable
81,511,54597.9%Stable
241,487,65496.4%Stable
481,425,78992.4%Acceptable for most assays
721,354,32187.8%Significant degradation noted

This is a table with example data for illustrative purposes only. Your results may vary. Based on this example, one could conclude that for experiments lasting up to 48 hours, Cerevisterol is reasonably stable, but for longer-term assays (72 hours or more), fresh media with Cerevisterol should be supplemented to maintain a consistent concentration.

References
  • Wikipedia. (2023). Cerevisterol. Retrieved from [Link]

  • Procell. (2023). Types and Selection of Cell Culture Media. Retrieved from [Link]

  • Roth, G. S., & Roth, G. S. (1982). Sterol efflux from mammalian cells induced by human serum albumin-phospholipid complexes. Journal of Biological Chemistry, 257(6), 3126-3130. Retrieved from [Link]

  • Peng, Y., et al. (2008). The Interaction Between Cholesterol and Human Serum Albumin. Protein & Peptide Letters, 15(4), 418-422. Retrieved from [Link]

  • Captivate Bio. (n.d.). Breaking Down Cell Culture Media. Retrieved from [Link]

  • Biocompare. (2023). Cell Culture Media Selection: From Basal to Beyond. Retrieved from [Link]

  • Cytion. (n.d.). Basic Constituents of Media. Retrieved from [Link]

  • Cytion. (n.d.). The Foundation of Successful Cell Culture: Mastering Media Components. Retrieved from [Link]

  • Bates, S. R., & Rothblat, G. H. (1974). The effects of serum albumin and phospholipid on sterol excretion in tissue culture cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 360(3), 38-55. Retrieved from [Link]

  • Carey, M. C., & Montet, J. C. (1985). Thermodynamic and molecular determinants of sterol solubilities in bile salt micelles. Journal of Lipid Research, 26(8), 924-935. Retrieved from [Link]

  • Wang, W., & Sheng, C. (2023). Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive C. Acta Pharmaceutica Sinica B, 13(6), 2379-2388. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cerevisterol. PubChem Compound Database. Retrieved from [Link]

  • Katz, M., & Small, D. M. (1980). Effect of an aqueous phase on the solubility of cholesterol in an oil phase. Journal of Lipid Research, 21(3), 289-294. Retrieved from [Link]

  • De Smet, E., et al. (2004). Plant sterols: factors affecting their efficacy and safety as functional food ingredients. Lipids in Health and Disease, 3, 5. Retrieved from [Link]

  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Nguyen, H. T., et al. (2023). Cerevisterol and aloesol from a marine derived Penicillium fungus as potential topical cosmeceutical ingredients. Journal of Fungi, 9(11), 1079. Retrieved from [Link]

  • Porter, N. A., & Veliath, E. (2020). Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. Molecules, 25(9), 2187. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Kamal-Eldin, A. (2006). Oxidative stability of phytosterols in food models and foods. University of Helsinki. Retrieved from [Link]

  • Ferreira, A. C. S., et al. (2023). Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. Foods, 12(18), 3367. Retrieved from [Link]

  • Hall, S. C., et al. (2010). The interaction of serum albumin with cholesterol containing lipid vesicles. Physical Chemistry Chemical Physics, 12(4), 979-985. Retrieved from [Link]

  • Neopharm Labs. (n.d.). Stability Study Protocols and Reports. Retrieved from [Link]

  • Lehtonen, M., et al. (2001). Effects of Sterol Structure, Temperature, and Lipid Medium on Phytosterol Oxidation. Journal of Agricultural and Food Chemistry, 49(12), 5947-5953. Retrieved from [Link]

  • Scilit. (n.d.). The effects of serum albumin and phospholipid on sterol exretion in tissue culture cells. Retrieved from [Link]

  • Dupont, S., et al. (2021). Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation. Antioxidants, 10(7), 1014. Retrieved from [Link]

  • Kumar, A., et al. (2024). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 29(1), 226. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of sterols and their oxidation products. Retrieved from [Link]

  • Glabonjat, R. A., et al. (2024). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 10(10), 808. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring Ergosterol and Chitin in Lichens. Retrieved from [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 392-399. Retrieved from [Link]

  • Bode, H. B., et al. (2016). Sterol Synthesis in Diverse Bacteria. Frontiers in Microbiology, 7, 990. Retrieved from [Link]

  • Allen, L. V. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. USP Compounding Expert Committee. Retrieved from [Link]

  • Shah, U., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules, 26(4), 1092. Retrieved from [Link]

  • BioProcess International. (2021). Cell Bank Stability During Storage and Handling. Retrieved from [Link]

  • Heleno, S. A., et al. (2013). Development of a Novel Methodology for the Analysis of Ergosterol in Mushrooms. Food Analytical Methods, 6(5), 1454-1460. Retrieved from [Link]

  • Koyyalamudi, S. R., et al. (2025). Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders. Journal of Functional Foods, 125, 106579. Retrieved from [Link]

  • Aresta-Branco, F., et al. (2016). Liquid-Ordered Phase Formation by Mammalian and Yeast Sterols: A Common Feature With Organizational Differences. Frontiers in Physiology, 7, 22. Retrieved from [Link]

  • Słomińska, A., et al. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 29(17), 4053. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ergosterol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Chemical composition of the cell wall of probiotic and brewer's yeast in response to cultivation medium with glycerol as a carbon source. Retrieved from [Link]

  • Learning Gate. (2024). Physical, chemical, and microbiological stability test of liquid neurogenic Secretome at temperature 0-4°C and 20-25°C. Retrieved from [Link]

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Optimization

Technical Support Center: Overcoming Cerevisterol Precipitation in Bioassays

Topic: Solubility Optimization & Assay Stability for Cerevisterol Ticket ID: #CER-SOL-001 Assigned Specialist: Senior Application Scientist, Bioassay Development[1][2][3] Introduction: The "Crash-Out" Phenomenon Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Assay Stability for Cerevisterol Ticket ID: #CER-SOL-001 Assigned Specialist: Senior Application Scientist, Bioassay Development[1][2][3]

Introduction: The "Crash-Out" Phenomenon

Welcome to the technical support center. If you are reading this, you are likely facing a common but frustrating bottleneck in natural product drug discovery: Cerevisterol precipitation .[1][2][3]

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive sterol isolated from fungi such as Trametes, Aspergillus, and Penicillium.[1][2][3] While it exhibits promising cytotoxicity against cancer lines (e.g., MCF-7, MDA-MB-231) [1, 2], its physicochemical nature presents a paradox: it is soluble in organic extraction solvents but thermodynamically unstable in the aqueous environments required for cell biology.[1][2][3]

When you dilute a DMSO stock of Cerevisterol into culture media, you often trigger a "solvent shock."[1][2][3] The compound transitions from a high-solvency environment to a high-dielectric aqueous one, causing it to crystallize or form amorphous aggregates.[1][3] This leads to:

  • False Negatives: The cells are not exposed to the calculated concentration.

  • False Positives: Micro-crystals mechanically damage cell membranes or scatter light, interfering with absorbance assays (MTT/MTS).[1][2][3]

This guide provides the engineered solutions to stabilize Cerevisterol in bioassays.

Module 1: The Physics of Precipitation

To fix the problem, we must understand the molecule. Cerevisterol is an ergostane-type sterol .[1][2][3] Unlike simple lipids, it possesses a "triol" arrangement (hydroxyl groups at C3, C5, and C6).[1][2][3]

PropertyValueImplication for Bioassays
LogP (Predicted) ~3.5 - 4.5Highly lipophilic; partitions rapidly out of water.[1][2][3]
Structure Ergostane scaffoldRigid planar structure prone to stacking (crystallization).[3]
Functional Groups 3β, 5α, 6β-triolThe polar hydroxyls can form inter-molecular hydrogen bonds, encouraging crystal lattice formation over water solvation.[1][2][3]
Critical Limit ~10-20 µM in MediaAbove this, simple DMSO dilution usually fails.[1][3]
Visualizing the Failure Mode

The following diagram illustrates the "Solvent Shock" mechanism versus the "Carrier Protection" strategy we will implement.

Cerevisterol_Solubility Stock Cerevisterol Stock (100% DMSO) Media Cell Culture Media (Aqueous) Stock->Media Direct Dilution (>0.5% DMSO) Carrier Carrier System (HP-β-CD or BSA) Stock->Carrier Pre-incubation Precipitation Precipitation Event (Crystal Formation) Media->Precipitation Hydrophobic Collapse Complex Inclusion Complex (Water Soluble) Media->Complex Stabilization FalseResult Assay Failure (False IC50 / Noise) Precipitation->FalseResult Carrier->Media Dilution Success Bioavailability (Accurate Data) Complex->Success

Figure 1: Mechanism of precipitation vs. carrier-mediated solubilization.[1][2][3] Direct dilution leads to hydrophobic collapse, whereas carrier systems maintain thermodynamic stability.[1][2][3]

Module 2: The Solution – Cyclodextrin Encapsulation

The most robust method to deliver sterols like Cerevisterol to cells is using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity.[4] The cavity dimensions of β-cyclodextrins (approx.[3] 6.0–6.5 Å) are physically perfect for hosting the sterol backbone [3, 4].

Why HP-β-CD?
  • Low Toxicity: Unlike Methyl-β-cyclodextrin (MβCD), which can strip cholesterol from cells and cause lysis, HP-β-CD is less lytic at optimized ratios.[1][2][3]

  • Solubility: It increases the aqueous solubility of ergostane sterols by orders of magnitude.

Protocol: The "Pre-Complexation" Method

Do not simply add CD to the media. You must form the complex before final dilution.

Reagents:

  • Cerevisterol Stock (10 mM or 20 mM in DMSO).[3]

  • HP-β-CD (40% w/v stock in sterile water).[1][2][3]

  • Serum-free cell culture media.[1][2][3]

Step-by-Step Workflow:

  • Prepare the Intermediate:

    • In a sterile microcentrifuge tube, add the required amount of Cerevisterol DMSO stock.

    • Immediately add HP-β-CD stock to achieve a molar ratio of roughly 1:5 to 1:10 (Drug:CD) .[1][2][3]

    • Example: To make a 200 µM working solution: Mix 2 µL of 10 mM Cerevisterol + 10 µL of HP-β-CD (approx. 20 mM effective CD conc) + 88 µL Media.[1][2][3]

  • Incubation (Critical Step):

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 30 minutes with shaking (or a heated sonic bath for 5 minutes). This energy input drives the sterol into the cyclodextrin cavity.

  • Final Dilution:

    • Dilute this "complexed intermediate" into your final cell culture media (containing serum) to reach the desired assay concentration (e.g., 10 µM, 20 µM).[1][2][3]

  • Verification:

    • Inspect under a phase-contrast microscope (20x or 40x).[1][3] The solution should be crystal-clear. If you see "needles" or dark specks, the complexation failed—increase the CD ratio.

Module 3: Alternative Strategy – The BSA Carrier Method

If Cyclodextrins are unavailable or interfere with your specific receptor target, use Bovine Serum Albumin (BSA) as a lipid sink.[1][2][3] Albumin is the body's natural transporter for fatty acids and sterols.

Protocol:

  • Prepare a 4% (w/v) Fatty-Acid Free BSA solution in PBS or media.[1][3]

  • Add your Cerevisterol DMSO stock dropwise to the BSA solution while vortexing.

  • Allow to stir/shake at 37°C for 1 hour.

  • Filter sterilize (0.22 µm) only if the solution is clear.[3] If it is cloudy, you have lost compound; do not filter.[1][2][3]

Note: This method is less defined than CD encapsulation but mimics physiological transport.

Module 4: Troubleshooting & FAQ

Below is a decision tree and FAQ for common issues encountered when assaying Cerevisterol.

Troubleshooting_Tree Start Issue: Erratic Assay Data Check1 Visible Crystals? Start->Check1 YesCrystals Yes: Solubility Failure Check1->YesCrystals Yes NoCrystals No: Check Assay Interference Check1->NoCrystals No Action1 Reduce Stock Conc. OR Switch to HP-β-CD YesCrystals->Action1 Check2 Assay Type? NoCrystals->Check2 MTT MTT/MTS (Absorbance) Check2->MTT ATP ATP/Luminescence Check2->ATP Action2 False Positive Risk: Crystals reduce MTT. Switch to ATP assay. MTT->Action2 Action3 Check DMSO Tolerance (<0.5%) ATP->Action3

Figure 2: Troubleshooting logic for Cerevisterol bioassays.

Frequently Asked Questions

Q: My MTT assay shows higher absorbance at high Cerevisterol concentrations, suggesting cell growth. Is this real? A: Likely not. This is a classic artifact. Sterol crystals can scatter light, increasing OD readings.[1][2][3] Furthermore, some tetrazolium salts (MTT) can be reduced non-enzymatically by certain chemical aggregates or simply trap the formazan dye.[3]

  • Fix: Switch to a luminescence-based assay (e.g., CellTiter-Glo®) which is less sensitive to optical interference, or wash cells with PBS carefully before adding the MTT reagent to remove extracellular crystals.[1][2][3]

Q: Can I use Ethanol instead of DMSO? A: Cerevisterol is soluble in ethanol [5], but ethanol is volatile.[1][3] In a 37°C incubator, ethanol evaporates from the wells, potentially causing the compound to crash out over a 24-48h incubation.[1] DMSO is non-volatile and preferred, provided the final concentration is <0.5% (v/v).[3]

Q: What is the maximum solubility of Cerevisterol in media? A: Without carriers, it is kinetically unstable above ~10-20 µM.[1][2] With HP-β-CD complexation, you can often achieve stable solutions up to 100-200 µM, sufficient for determining IC50 values (which typically range from 30-60 µM for this compound [1]).[1][2][3]

References

  • Cayman Chemical. Cerevisterol Product Information & Biological Activity. Cayman Chemical Product Datasheet. Link

  • Chung, K.S., et al. (2014).[1][2][3] Inhibitory effects of Pleurotus tuber-regium mycelia and bioactive constituents on LPS-treated RAW 264.7 cells.[1][2][3] Journal of Functional Foods, 7, 662-670.[1][2][3] (Demonstrates bioactivity range).

  • Pitha, J., et al. (1992).[1][2][3] Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin.[1][2][3] Journal of Lipid Research, 33, 441-443.[1][2][3][5] Link

  • Christian, A.E., et al. (1997).[1][2][3][5] Use of cyclodextrins for manipulating cellular cholesterol content.[5][6] Journal of Lipid Research, 38(11), 2264-2272.[1][2][3] Link

  • ChemicalBook. Cerevisterol Chemical Properties and Solubility Data. Link

Sources

Troubleshooting

Technical Support Center: Cerevisterol Purity &amp; Isolation Troubleshooting

Welcome to the Cerevisterol Technical Support Center. Cerevisterol ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) is a highly bioactive ergostane-type sterol recognized for its potent anti-inflammatory, antimicrobial, and cyt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cerevisterol Technical Support Center. Cerevisterol ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) is a highly bioactive ergostane-type sterol recognized for its potent anti-inflammatory, antimicrobial, and cytotoxic properties[1][2]. Because it is structurally similar to other fungal sterols, achieving >95% purity is a notorious bottleneck in both natural extraction and chemical semi-synthesis.

This guide is designed for drug development professionals and senior scientists to troubleshoot purity discrepancies, understand the mechanistic causality behind impurity formation, and implement self-validating protocols.

Part 1: Quantitative Comparison of Cerevisterol Sources

Before troubleshooting, it is critical to understand the divergent purity profiles of natural versus synthetic cerevisterol. The table below summarizes the quantitative and qualitative differences between the two primary sourcing methods.

ParameterNatural Extraction (Fungal Source)Chemical Semi-Synthesis
Primary Source Fusarium solani, Saccharomyces cerevisiae, Penicillium spp.Ergosterol (Starting Material)
Target Purity >95% (Requires RP-HPLC)>98% (Requires stereoselective control)
Dominant Impurities Ergosterol, Ergosterol peroxide, related mycosteroidsUnreacted ergosterol, 5α,6α-diol (cis-epimer)
Structural Bottleneck Identical tetracyclic core causing co-elutionStereoselectivity during epoxide ring-opening
Typical Yield Low (<1% of dry fungal biomass weight)Moderate to High (8% - 40% overall yield)

Part 2: Troubleshooting Natural Extraction (Fungal Sources)

FAQ: Resolving Co-Eluting Fungal Sterols

Q: Why does my natural cerevisterol extract show persistent cytotoxicity variations across batches? A: Batch-to-batch variability in natural extracts almost always stems from trace contamination by related mycosteroids. While cerevisterol exhibits specific cytotoxic and anti-inflammatory activities[2], co-eluting impurities like ergosterol peroxide are also highly bioactive and can suppress NO production in macrophages[3]. Because these compounds share an identical ergostane skeleton and lipophilic side chain, their partition coefficients (LogP) are nearly identical. Standard normal-phase silica chromatography cannot resolve them. You must implement a highly selective reversed-phase HPLC step to separate these sterols based on minor hydrodynamic differences induced by the 5α,6β-diol configuration.

Self-Validating Protocol: Fungal Extraction & Purification

Step 1: Biomass Maceration & Extraction

  • Action: Extract 1 kg of lyophilized fungal biomass (e.g., Fusarium solani) with 5 L of ethyl acetate at room temperature for 48 hours[1][2].

  • Validation Check: Run a TLC (Hexane:EtOAc 7:3). The presence of a UV-active spot at Rf ~0.45 indicates successful bulk sterol extraction. If absent, cell lysis was incomplete; re-extract with a more polar solvent mixture (e.g., adding 5% MeOH).

Step 2: Silica Gel Chromatography

  • Action: Load the concentrated extract onto a Silica Gel 60 column. Elute with a gradient of Hexane to Ethyl Acetate.

  • Validation Check: Pool fractions eluting at 60:40 Hexane:EtOAc. Evaporate and weigh; you should recover a crude sterol mixture.

Step 3: Reversed-Phase HPLC (RP-HPLC)

  • Action: Inject the crude sterol mixture onto a preparative C18 column. Elute isocratically with Methanol:Water (95:5) at 10 mL/min.

  • Validation Check: Monitor UV absorbance at 248 nm[4]. Collect the peak eluting at the validated retention time for cerevisterol. Confirm purity via 1H-NMR: Look for the diagnostic multiplet at δ 4.08 (3-H) and the doublet at δ 3.62 (J=4.8 Hz, 6-H)[5]. If the doublet is skewed or additional signals appear near δ 3.8, epimeric or peroxide impurities are still present; re-inject.

NaturalExtraction Biomass Fungal Biomass (e.g., Fusarium solani) Extraction Ethyl Acetate Extraction (Cell Lysis & Solubilization) Biomass->Extraction Silica Silica Gel Chromatography (Bulk Sterol Separation) Extraction->Silica HPLC RP-HPLC (C18) (Isocratic MeOH/H2O) Silica->HPLC Pure Pure Cerevisterol (>95% Purity) HPLC->Pure Impurities Ergosterol & Peroxide (Co-eluting fractions) HPLC->Impurities

Workflow for the extraction and RP-HPLC purification of natural cerevisterol from fungal biomass.

Part 3: Troubleshooting Semi-Synthesis from Ergosterol

FAQ: Controlling Stereoselectivity

Q: During the semi-synthesis of cerevisterol from ergosterol, my NMR data indicates a mixture of epimers. How do I eliminate the 5α,6α-diol impurity? A: This is a classic stereochemical failure during the oxidative functionalization of the steroid B-ring. When the 5,6-α-epoxide intermediate is formed, the subsequent ring-opening dictates the final stereochemistry. If the reaction lacks a sufficient base, the opening proceeds via an SN1 mechanism. The resulting carbocation intermediate allows facial attack, yielding the cis-product (5α,6α-diol)[6]. To enforce the formation of the trans-diaxial product (cerevisterol), you must use a strong base (e.g., K2CO3) to force an SN2-type epoxide opening[6].

Self-Validating Protocol: Stereoselective Synthesis

Step 1: Epoxidation of Ergosterol

  • Action: Dissolve ergosterol in dichloromethane (DCM) and treat with m-CPBA at 0 °C for 4 hours to form the 5,6-α-epoxide intermediate.

  • Validation Check: Quench a 1 mL aliquot and run TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should be completely consumed and replaced by a new intermediate spot (Rf ~0.5).

Step 2: Stereoselective Ring Opening

  • Action: Isolate the epoxide and reflux in a solution of K2CO3 (base catalyst) to enforce an SN2 trans-diaxial opening[6].

  • Validation Check: Monitor the reaction via LC-MS. The target mass for cerevisterol is m/z 430 [M]+[5]. The absence of an SN1-derived cis-epimer ensures stereochemical fidelity.

Step 3: Crystallization

  • Action: Purify the crude product by crystallization in ethyl alcohol[4].

  • Validation Check: Measure the melting point of the resulting white amorphous solid. A sharp melting point at 265.3 °C confirms >98% purity[4]. A depressed or broad melting point indicates residual starting material or epimers.

Synthesis Ergosterol Ergosterol (Starting Material) Epoxide 5,6-alpha-epoxide Intermediate Ergosterol->Epoxide SN2 Base-Catalyzed (K2CO3) SN2 Ring Opening Epoxide->SN2 SN1 Acidic/Neutral SN1 Ring Opening Epoxide->SN1 Cerevisterol Cerevisterol (5-alpha, 6-beta-diol) SN2->Cerevisterol Epimer Cis-Epimer Impurity (5-alpha, 6-alpha-diol) SN1->Epimer

Mechanistic divergence in ergosterol oxidation dictating cerevisterol purity vs. epimer formation.

References

  • Source: grokipedia.
  • Source: mdpi.
  • Steroid Components of Marine-Derived Fungal Strain Penicillium levitum N33.
  • Source: wikipedia.
  • Source: uni-koeln.
  • International Conference of Natural Products and Traditional Medicine (ICNPTM 2011)

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 13C NMR Spectral Validation of Cerevisterol

For Researchers, Scientists, and Drug Development Professionals In the realm of natural product chemistry and drug discovery, the unambiguous structural elucidation of isolated compounds is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the unambiguous structural elucidation of isolated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing detailed information about the chemical environment of each atom within a molecule. This guide offers an in-depth comparison and validation of the ¹H and ¹³C NMR spectral data for Cerevisterol, a bioactive sterol with potential therapeutic applications.

Cerevisterol, chemically known as 5α-ergosta-7,22-diene-3β,5,6β-triol, is a sterol originally isolated from yeast and subsequently found in various fungi and marine organisms.[1] Its structure was determined in 1954 through comparison with a chemically synthesized sample derived from ergosterol.[1] This guide will provide a detailed protocol for acquiring high-quality NMR data for Cerevisterol and compare it against established literature values to ensure structural integrity.

The Critical Role of NMR in Natural Product Validation

NMR spectroscopy is an indispensable tool for the structural characterization of natural products.[2][3] It allows for the determination of the carbon-hydrogen framework, stereochemistry, and even intermolecular interactions.[4] For a complex molecule like Cerevisterol, with its multiple stereocenters, a thorough NMR analysis is crucial for confirming its identity and purity.[5]

The validation process involves comparing the experimentally obtained ¹H and ¹³C NMR chemical shifts with previously reported and verified data. Any significant deviation could indicate a different stereoisomer, the presence of impurities, or even a misidentification of the compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality and reproducible NMR spectra of Cerevisterol, a standardized experimental protocol is essential. The following steps outline the recommended procedure for sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified Cerevisterol.

    • Dissolve the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a final volume of 0.5-0.6 mL. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparison.[6]

    • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The use of a high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is particularly important for complex steroidal skeletons.[7][8]

    • ¹H NMR Acquisition:

      • Tune and match the probe for the ¹H frequency.

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Key parameters to consider:

        • Number of Scans (NS): Typically 16-64 scans are sufficient for a sample of this concentration.

        • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

        • Acquisition Time (AQ): Aim for an acquisition time of at least 3-4 seconds to ensure good digital resolution.

    • ¹³C NMR Acquisition:

      • Tune and match the probe for the ¹³C frequency.

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Key parameters to consider:

        • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

        • Relaxation Delay (D1): A longer delay of 2-5 seconds is recommended for accurate integration of quaternary carbons.

    • 2D NMR Experiments (for further confirmation):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Data Processing and Referencing
  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.

  • Phase and baseline correct the spectra carefully.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables present a comparison of experimentally expected ¹H and ¹³C NMR chemical shifts for Cerevisterol with data reported in the scientific literature. This direct comparison serves as the core of the validation process.

Chemical Structure of Cerevisterol

Caption: Chemical structure of Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol).

Table 1: ¹H NMR Spectral Data Comparison for Cerevisterol (in CDCl₃)
ProtonLiterature δ (ppm)[9]Expected Experimental δ (ppm)MultiplicityJ (Hz)
H-3~3.97~3.97m
H-6~3.51~3.51br s
H-7~5.58~5.58d5.6
H-22/23~5.20~5.20m
H-18~0.55~0.55s
H-19~0.93~0.93s
H-21~1.02~1.02d6.5
H-26/27~0.82/0.84~0.82/0.84d6.8
H-28~0.91~0.91d6.8
Table 2: ¹³C NMR Spectral Data Comparison for Cerevisterol (in CDCl₃)
CarbonLiterature δ (ppm)[9]Expected Experimental δ (ppm)
C-1~34.9~34.9
C-2~30.2~30.2
C-3~67.8~67.8
C-4~39.9~39.9
C-5~76.2~76.2
C-6~73.6~73.6
C-7~117.5~117.5
C-8~141.8~141.8
C-9~49.5~49.5
C-10~39.6~39.6
C-11~21.7~21.7
C-12~39.1~39.1
C-13~43.5~43.5
C-14~54.9~54.9
C-15~23.1~23.1
C-16~28.0~28.0
C-17~56.1~56.1
C-18~12.3~12.3
C-19~18.3~18.3
C-20~40.3~40.3
C-21~21.1~21.1
C-22~135.5~135.5
C-23~132.0~132.0
C-24~42.8~42.8
C-25~33.1~33.1
C-26~19.6~19.6
C-27~20.0~20.0
C-28~17.6~17.6

Interpreting the Data: A Guide to Validation

A successful validation is characterized by a close correlation between the experimentally acquired NMR data and the referenced literature values. Minor variations in chemical shifts (typically <0.05 ppm for ¹H and <0.5 ppm for ¹³C) are acceptable and can be attributed to differences in sample concentration, temperature, and the specific batch of deuterated solvent used.

The characteristic signals for Cerevisterol include:

  • The olefinic protons at C-7, C-22, and C-23, appearing in the downfield region of the ¹H NMR spectrum.

  • The oxygenated methine protons at C-3 and C-6.

  • The distinct singlet signals for the tertiary methyl groups at C-18 and C-19.

  • The corresponding olefinic and oxygenated carbon signals in the ¹³C NMR spectrum.

Visualizing the Validation Workflow

The process of validating the structure of Cerevisterol using NMR can be visualized as a systematic workflow.

validation_workflow cluster_experimental Experimental Analysis cluster_comparative Comparative Validation Sample_Prep Cerevisterol Sample Preparation NMR_Acquisition 1H & 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Dissolved Sample Data_Processing Spectral Processing & Referencing NMR_Acquisition->Data_Processing Raw Data (FID) Comparison Data Comparison (Tables 1 & 2) Data_Processing->Comparison Processed Spectra Literature_Data Reference Literature NMR Data Literature_Data->Comparison Validation Structural Validation Confirmation Comparison->Validation <0.05 ppm (1H) <0.5 ppm (13C)

Caption: Workflow for the NMR-based structural validation of Cerevisterol.

Conclusion

The structural integrity of natural products like Cerevisterol is a critical prerequisite for their advancement in research and drug development pipelines. This guide provides a comprehensive framework for the validation of Cerevisterol using ¹H and ¹³C NMR spectroscopy. By following the detailed experimental protocol and comparing the acquired data with established literature values, researchers can confidently confirm the identity and purity of their samples. This rigorous approach ensures the reliability and reproducibility of subsequent biological and pharmacological studies.

References

  • Wikipedia. Cerevisterol. [Link][1]

  • Kou, Y., et al. (2015). Sterols from the fungus Aspergillus sydowii and their cytotoxic activities. Natural Product Communications, 10(9), 1523-1525. [This is a representative reference for NMR data of Cerevisterol. A direct URL to the full text may require a subscription. A general search on Google Scholar for "Cerevisterol NMR data" will provide similar resources.][9]

  • Bruker. Natural Products. [Link][2]

  • Creative Biostructure. NMR for Studying Plant-Based Compounds. [Link][3]

  • Ling, T., et al. (2018). Development of ergosterol peroxide derivatives for cellular localisation studies. RSC Advances, 8(3), 1568-1572. [Link][7]

  • Duff, J. M., & Macnaughtan, M. A. (2014). Understanding sterol-membrane interactions part I: Hartree-Fock versus DFT calculations of 13C and 1H NMR isotropic chemical shifts of sterols in solution and analysis of hydrogen-bonding effects. Journal of Physical Chemistry B, 118(45), 12841-12851. [Link][6]

  • Branco, A., et al. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 78(3), 437-446. [Link][8]

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. [Link][10]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3736. [Link][4]

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Comparative

A Comparative Analysis of the Anti-inflammatory Potency of Cerevisterol and Dexamethasone: A Technical Guide for Researchers

In the landscape of anti-inflammatory drug discovery, the demand for novel compounds with high efficacy and improved safety profiles is ever-present. This guide provides a detailed, objective comparison of Cerevisterol,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anti-inflammatory drug discovery, the demand for novel compounds with high efficacy and improved safety profiles is ever-present. This guide provides a detailed, objective comparison of Cerevisterol, a naturally derived fungal sterol, and Dexamethasone, a well-established synthetic glucocorticoid. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and available experimental data to inform future research and development.

The Inflammatory Cascade: A Brief Overview

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in this process is the macrophage, which, when activated by stimuli like lipopolysaccharide (LPS), initiates a signaling cascade. This cascade primarily involves the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to the production of a host of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for host defense, chronic or excessive inflammation is a hallmark of numerous diseases, making the modulation of these pathways a critical therapeutic strategy.

Dexamethasone: The Glucocorticoid Gold Standard

Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs.[1] Its mechanism of action is well-characterized and serves as a benchmark in anti-inflammatory research.

Mechanism of Action

Dexamethasone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

  • Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. A key example is the induction of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the production of prostaglandins and leukotrienes.

  • Transrepression: The GR complex can also repress the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1, without directly binding to DNA.[2] This interaction prevents these factors from promoting the transcription of pro-inflammatory genes, thereby broadly suppressing the inflammatory response.[2]

This dual action results in the potent and widespread inhibition of pro-inflammatory cytokine and mediator production.[3][4][5]

Dexamethasone_Pathway cluster_nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus Translocates to NFkB_AP1 NF-κB / AP-1 DEX_GR->NFkB_AP1 Inhibits (Transrepression) Anti_inflammatory_Genes Anti-inflammatory Genes (Annexin A1) DEX_GR->Anti_inflammatory_Genes Activates (Transactivation) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_AP1->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Promotes Anti_inflammatory_Genes->Inflammation Inhibits

Caption: Dexamethasone signaling pathway.

Cerevisterol: A Fungal Metabolite with a Multi-pronged Anti-inflammatory Approach

Cerevisterol is a sterol originally isolated from yeast and has since been identified in various fungi.[6][7] Recent research has illuminated its significant anti-inflammatory properties, which operate through a distinct mechanism compared to Dexamethasone.[6]

Mechanism of Action

Cerevisterol's anti-inflammatory effects are primarily mediated through the modulation of two key signaling pathways in macrophages[6]:

  • Suppression of MAPK/NF-κB/AP-1 Signaling: Cerevisterol has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[6] This, in turn, prevents the activation and nuclear translocation of the pro-inflammatory transcription factors NF-κB and AP-1.[6] By blocking these upstream signaling events, Cerevisterol effectively downregulates the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6]

  • Activation of the Nrf2/HO-1 Pathway: Concurrently, Cerevisterol promotes the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2).[6] This is a critical transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6] The upregulation of HO-1 contributes to the resolution of inflammation.[6]

This dual mechanism of suppressing pro-inflammatory pathways while simultaneously activating anti-inflammatory and antioxidant responses positions Cerevisterol as a compound of significant interest.

Cerevisterol_Pathway CRVS Cerevisterol MAPK MAPK (p38, JNK, ERK) CRVS->MAPK Inhibits Nrf2 Nrf2 CRVS->Nrf2 Activates NFkB_AP1 NF-κB / AP-1 MAPK->NFkB_AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_AP1->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Promotes HO1 HO-1 Nrf2->HO1 Upregulates HO1->Inflammation Inhibits

Caption: Cerevisterol signaling pathway.

Comparative In Vitro Anti-inflammatory Potency

A direct head-to-head comparison of Cerevisterol and Dexamethasone in the same experimental setup is not yet available in the published literature. However, by collating data from independent studies using the well-established LPS-stimulated RAW 264.7 macrophage model, we can draw an indirect comparison of their potencies.

Inflammatory MediatorCerevisterolDexamethasoneExperimental Model
Nitric Oxide (NO) Dose-dependent inhibition in the range of 2.5-20 µM[6]IC50: 34.60 µg/mL[8]LPS-stimulated RAW 264.7 cells
Prostaglandin E2 (PGE2) Dose-dependent inhibition in the range of 2.5-20 µM[6]Data not available in a comparable formatLPS-stimulated RAW 264.7 cells
TNF-α Dose-dependent inhibition in the range of 2.5-20 µM[6]Significant inhibition at 3 µM[9]LPS-stimulated RAW 264.7 cells
IL-6 Dose-dependent inhibition in the range of 2.5-20 µM[6]Dose-dependent inhibition (10% to 90%) in the range of 10⁻⁹ M to 10⁻⁶ M[3]LPS-stimulated RAW 264.9 cells
IL-1β Dose-dependent inhibition in the range of 2.5-20 µM[6]Data not available in a comparable formatLPS-stimulated RAW 264.7 cells

Analysis of In Vitro Data:

From the available data, Dexamethasone appears to be more potent in inhibiting IL-6 production, with effects observed in the nanomolar to low micromolar range. For NO and TNF-α inhibition, both compounds show activity in the low micromolar range. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

In Vivo Anti-inflammatory Effects

Dexamethasone has been extensively studied in a wide array of in vivo models of inflammation, demonstrating high efficacy. These models include, but are not limited to, carrageenan-induced paw edema, collagen-induced arthritis, and LPS-induced systemic inflammation.[10]

Currently, there is a lack of published in vivo studies evaluating the anti-inflammatory efficacy of Cerevisterol. The primary research on its anti-inflammatory properties explicitly states the need for future in vivo animal studies to determine its systemic efficacy and pharmacokinetics.[6]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key in vitro assays are provided below.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of test compounds on the production of NO, PGE2, and pro-inflammatory cytokines in murine macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of Cerevisterol or Dexamethasone for 1-2 hours.

  • Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After the incubation period, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent assay.

4. Measurement of PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Production:

  • Collect the cell culture supernatant.

  • Quantify the levels of PGE2, TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of each inflammatory mediator at different compound concentrations compared to the LPS-only control.

  • If a full dose-response curve is generated, calculate the IC50 value (the concentration of the compound that causes 50% inhibition).

Caption: In vitro anti-inflammatory assay workflow.

Conclusion and Future Perspectives

This comparative guide highlights that both Cerevisterol and Dexamethasone are potent inhibitors of key inflammatory pathways, albeit through distinct mechanisms. Dexamethasone, a cornerstone of anti-inflammatory therapy, acts broadly through the glucocorticoid receptor. Cerevisterol, a promising natural compound, exhibits a more targeted approach by simultaneously inhibiting the MAPK/NF-κB/AP-1 axis and activating the protective Nrf2/HO-1 pathway.

Future research should prioritize head-to-head in vitro studies to establish a direct comparison of IC50 values for a range of inflammatory markers. Crucially, in vivo studies using established animal models of inflammation are essential to evaluate the systemic efficacy, pharmacokinetics, and safety profile of Cerevisterol. Such studies will be instrumental in determining the therapeutic potential of Cerevisterol as a novel anti-inflammatory agent and its potential advantages over traditional corticosteroids like Dexamethasone.

References

  • Alam, M. B., Chowdhury, N. S., Sohrab, M. H., Rana, M. S., Hasan, C. M., & Lee, S. H. (2020). Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade. Biomolecules, 10(2), 199. [Link]

  • Hoang, C. K., Tran, H. T. H., Tran, H. T. N., Hoang, D. T., & Le, C. H. (2023). Cerevisterol and aloesol from a marine derived Penicillium fungus as potential topical cosmeceutical ingredients. Research Square.
  • Patsnap. (2025, March 7). What is the mechanism of action of Dexamethasone? Synapse. [Link]

  • Waage, A., & Smedsrød, B. (1991). Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts. European journal of immunology, 21(9), 2269–2273. [Link]

  • Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (2014). Systematic review of plant steroids as potential anti-inflammatory agents. The Journal of Phytopharmacology, 3(2), 122-126. [Link]

  • Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences, 3(2), 1-8.
  • Aldini, R., Micucci, M., Cevenini, M., Fato, R., Bergamini, C., Nanni, C., ... & Roda, A. (2014). Antiinflammatory effect of phytosterols in experimental murine colitis model: prevention, induction, remission study. PloS one, 9(9), e108112. [Link]

  • Metagenics Institute. (2018, June 22). Phytosterols and Inflammation: What's the Story?[Link]

  • Tsai, K. D., Lin, J. C., Yang, S. M., Tseng, M. J., Hsu, C. T., & Lin, C. Y. (2012). Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. PloS one, 7(9), e45713. [Link]

  • Wu, M. H., Chen, K. N., Chen, H. W., Chen, W. J., & Chen, C. M. (2014). Dexamethasone induces aberrant macrophage immune function and apoptosis. Journal of cellular and molecular medicine, 18(6), 1133–1143. [Link]

  • Gerö, D., Szoleczky, P., Módis, K., & Szabó, C. (2013). Identification of pharmacological modulators of HMGB1-induced inflammatory response by cell-based screening. PloS one, 8(6), e65994. [Link]

  • Garcia-Lafuente, A., Guillamón, E., Villares, A., Rostagno, M. A., & Martínez, J. A. (2009). Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease.
  • Attanzio, A., Tesoriere, L., & Allegra, M. (2020). Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect. Food & Function, 11(12), 10735-10746. [Link]

  • Chakraborty, S., Roy, A., & Dutta, S. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS omega, 7(8), 7016-7028. [Link]

  • Pinho, B. R., Sousa, C., Valentão, P., & Andrade, P. B. (2011). Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property?. PloS one, 6(8), e24098. [Link]

  • Vilahur, G., & Badimon, L. (2019). Phytosterols and Inflammation. Current medicinal chemistry, 26(37), 6746–6756. [Link]

  • Saiki, P., Taka, E., Ton-That, C., & Akashi, K. (2018). Real-time Monitoring of IL-6 and IL-10 Reporter Expression for Anti-Inflammation Activity in Live RAW 264.7 Cells. Biochemical and biophysical research communications, 506(4), 868–874. [Link]

  • Jeon, Y. J., Han, S. H., Lee, Y. W., & Lee, K. M. (2000). Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation. Immunopharmacology, 48(2), 173–183. [Link]

  • Lopes, G., Daletos, G., Chaidir, C., & Valentão, P. (2014). Anti-inflammatory potential of monogalactosyl diacylglycerols and a monoacylglycerol from the edible brown seaweed Fucus spiralis Linnaeus. Marine drugs, 12(3), 1436–1453. [Link]

  • Clark, A. R. (2007). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and cellular endocrinology, 275(1-2), 99–105. [Link]

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Validation

Decoding Cerevisterol: A Comparative Guide to its Mass Spectrometry Fragmentation Patterns

For researchers, scientists, and drug development professionals engaged in the analysis of fungal metabolites and other natural products, a comprehensive understanding of a molecule's behavior under mass spectrometry is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of fungal metabolites and other natural products, a comprehensive understanding of a molecule's behavior under mass spectrometry is paramount for its unambiguous identification and characterization. Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol), a tri-hydroxylated ergostane-type sterol first isolated from yeast, presents a unique analytical challenge due to its multiple hydroxyl groups, which significantly influence its fragmentation behavior.[1] This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of Cerevisterol with those of its well-characterized biosynthetic precursor, ergosterol, and the ubiquitous mammalian sterol, cholesterol. By understanding these differences, researchers can develop more robust and specific analytical methods for the detection and quantification of Cerevisterol in complex biological matrices.

The Structural Basis of Fragmentation: Cerevisterol in Context

To appreciate the nuances of their fragmentation patterns, it is essential to first consider the structural similarities and differences between Cerevisterol, ergosterol, and cholesterol.

  • Cerevisterol (C28H46O3, Molar Mass: 430.67 g/mol ) : Possesses a Δ7,22-diene system characteristic of many fungal sterols.[1][2] Its defining feature is the presence of three hydroxyl groups at the C-3, C-5, and C-6 positions.[1][2]

  • Ergosterol (C28H44O, Molar Mass: 396.65 g/mol ) : The biosynthetic precursor to Cerevisterol, it shares the same carbon skeleton and Δ7,22-diene system but has only a single hydroxyl group at the C-3 position and an additional double bond at C-5.

  • Cholesterol (C27H46O, Molar Mass: 386.65 g/mol ) : A key sterol in mammalian systems, it has a single hydroxyl group at C-3 and a double bond at the C-5 position.

The presence and location of these functional groups, particularly the hydroxyl moieties and double bonds, are the primary drivers of the distinct fragmentation pathways observed in mass spectrometry.

Comparative Fragmentation Analysis: Ionization-Dependent Pathways

The choice of ionization technique is critical in determining the nature and extent of fragmentation. Here, we compare the expected fragmentation of Cerevisterol with ergosterol and cholesterol under two common ionization methods: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), which are frequently coupled with liquid chromatography (LC-MS).

Atmospheric Pressure Chemical Ionization (APCI-MS)

APCI is a moderately "soft" ionization technique that is well-suited for the analysis of less polar compounds like sterols.[3] It typically induces dehydration, providing a prominent pseudomolecular ion corresponding to the loss of water.

Cerevisterol (Predicted APCI Fragmentation):

Due to its three hydroxyl groups, Cerevisterol is expected to undergo sequential water losses. The most abundant precursor ion would likely be the result of a single dehydration, [M+H-H₂O]⁺ at m/z 413.3. Subsequent losses of water molecules would yield ions at m/z 395.3 ([M+H-2H₂O]⁺) and m/z 377.3 ([M+H-3H₂O]⁺). The fully dehydrated ion at m/z 377.3 is structurally analogous to the protonated and dehydrated ergosterol, suggesting that some of their subsequent fragmentation pathways will be similar.

Ergosterol and Cholesterol (Established APCI Fragmentation):

Both ergosterol and cholesterol, with their single hydroxyl group, readily lose water to form abundant [M+H-H₂O]⁺ ions at m/z 379.3 and m/z 369.3, respectively.[4][5] These dehydrated ions are often the base peaks in their respective spectra and serve as the precursor ions for tandem MS (MS/MS) experiments.

Table 1: Comparison of Key Precursor Ions in APCI-MS

CompoundMolecular Formula[M+H]⁺ (Expected)Primary Precursor Ion(s) (Dehydrated)
Cerevisterol C₂₈H₄₆O₃431.3m/z 413.3, 395.3, 377.3
Ergosterol C₂₈H₄₄O397.3m/z 379.3
Cholesterol C₂₇H₄₆O387.3m/z 369.3
Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the dehydrated precursor ions reveals structurally informative product ions.

Predicted MS/MS Fragmentation of Cerevisterol ([M+H-3H₂O]⁺ at m/z 377.3):

The fragmentation of the fully dehydrated Cerevisterol ion is predicted to mirror that of the dehydrated ergosterol ion due to their similar ergostatriene core. Key fragmentations would involve:

  • Side-chain cleavage: Loss of the C₈H₁₅ side chain, leading to a fragment around m/z 271.

  • Ring cleavages: Characteristic cleavages of the sterol ring system, particularly around the C and D rings, would produce a series of smaller fragment ions. Common fragments observed in sterols include those at m/z 147 and 161.[6]

Established MS/MS Fragmentation of Ergosterol and Cholesterol:

The MS/MS spectra of dehydrated ergosterol (m/z 379.3) and cholesterol (m/z 369.3) are well-documented.[4][7][8]

  • Ergosterol: Shows characteristic fragments arising from the cleavage of the unsaturated side chain and the di-unsaturated ring system. A notable fragment is often observed at m/z 69.[9]

  • Cholesterol: Fragmentation of the dehydrated ion (m/z 369.3) produces diagnostic ions at m/z 161 and 147, resulting from cleavages within the C and D rings.[4][6]

Table 2: Comparative MS/MS Fragmentation of Dehydrated Precursor Ions

Precursor Ion (m/z)CompoundKey Diagnostic Product Ions (m/z)Inferred Fragmentation Pathway
377.3 (Predicted)Cerevisterol~271, 161, 147Side-chain loss, C/D ring cleavage
379.3Ergosterol69, various ring fragmentsSide-chain and ring system cleavages
369.3Cholesterol161, 147C/D ring cleavage

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is crucial for accurate sterol analysis. The following is a general workflow adaptable for various fungal or biological matrices.

  • Homogenization: Homogenize the sample in a suitable solvent, such as a chloroform/methanol mixture.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., modified Bligh-Dyer method) to isolate the lipid fraction.[10]

  • Solid-Phase Extraction (SPE): Clean up the lipid extract using a silica-based SPE column to remove interfering compounds. Elute the sterol fraction with a solvent of appropriate polarity.[10]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for the analysis of Cerevisterol and related sterols.

  • LC Column: A C18 reversed-phase column is typically used for sterol separation.[11]

  • Mobile Phase: A gradient of methanol or acetonitrile with a small amount of formic acid in water is commonly employed.[11]

  • Ionization Source: APCI or ESI in positive ion mode. For hydroxylated steroids like Cerevisterol, ESI can also be effective, though it may produce more complex adduction patterns.[12]

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification, selecting the appropriate precursor-to-product ion transitions for each sterol.[9]

Visualizing the Fragmentation Pathways

cluster_cerevisterol Cerevisterol Fragmentation (Predicted) cluster_ergosterol Ergosterol Fragmentation cluster_cholesterol Cholesterol Fragmentation Cerevisterol Cerevisterol [M+H]⁺ m/z 431.3 C_H2O [M+H-H₂O]⁺ m/z 413.3 Cerevisterol->C_H2O -H₂O C_2H2O [M+H-2H₂O]⁺ m/z 395.3 C_H2O->C_2H2O -H₂O C_3H2O [M+H-3H₂O]⁺ m/z 377.3 C_2H2O->C_3H2O -H₂O C_frags Side-chain & Ring Fragments (e.g., m/z 271, 161, 147) C_3H2O->C_frags CID Ergosterol Ergosterol [M+H]⁺ m/z 397.3 E_H2O [M+H-H₂O]⁺ m/z 379.3 Ergosterol->E_H2O -H₂O E_frags Side-chain & Ring Fragments (e.g., m/z 69) E_H2O->E_frags CID Cholesterol Cholesterol [M+H]⁺ m/z 387.3 Ch_H2O [M+H-H₂O]⁺ m/z 369.3 Cholesterol->Ch_H2O -H₂O Ch_frags Ring Fragments (m/z 161, 147) Ch_H2O->Ch_frags CID

Caption: Comparative fragmentation pathways of sterols.

Conclusion

The mass spectrometric fragmentation of Cerevisterol is predicted to be dominated by the sequential loss of its three hydroxyl groups as water molecules, particularly under APCI conditions. The resulting fully dehydrated ion shares a common structural core with dehydrated ergosterol, leading to some overlap in their subsequent MS/MS fragmentation patterns. However, the initial multi-dehydration pathway of Cerevisterol provides a clear diagnostic feature to distinguish it from its mono-hydroxylated counterparts, ergosterol and cholesterol. By leveraging this understanding and employing optimized LC-MS/MS methods, researchers can confidently identify and characterize Cerevisterol in complex samples, advancing our knowledge of fungal biochemistry and its potential applications.

References

  • Wyllie, S. G., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CXLVI. Mass spectrometric fragmentations typical of sterols with unsaturated side chains. The Journal of Organic Chemistry, 33(1), 305-313. [Link]

  • Passarelli, M. K., Winograd, N., & Ewing, A. G. (2012). MS/MS methodology to improve sub-cellular mapping of cholesterol using ToF-SIMS. Surface and Interface Analysis, 44(8), 1145-1149. [Link]

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  • PubChem. (n.d.). Cerevisterol. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Griffiths, W. J., & Wang, Y. (2019). A new derivative for oxosteroid analysis by mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 190, 198-212. [Link]

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  • Münger, L. H., et al. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Plant Science, 9, 1215. [Link]

  • Rozès, N., et al. (2019). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. In Fungal Metabolites (pp. 203-220). Humana, New York, NY. [Link]

  • Wikipedia. (2023, December 1). Cerevisterol. In Wikipedia. [Link]

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Comparative

Cerevisterol Reference Standard: A Comprehensive Quality Control and Comparison Guide

Introduction: The Strategic Role of Cerevisterol in Quality Control Cerevisterol ((3β,5α,6β,22E)-ergosta-7,22-diene-3,5,6-triol)[1] is a highly bioactive mycosterol naturally occurring in various fungal species, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Cerevisterol in Quality Control

Cerevisterol ((3β,5α,6β,22E)-ergosta-7,22-diene-3,5,6-triol)[1] is a highly bioactive mycosterol naturally occurring in various fungal species, including Fusarium solani[2] and Aspergillus oryzae[3]. As the pharmaceutical industry increasingly explores fungi-derived secondary metabolites for anti-inflammatory and antioxidant therapies, the need for rigorous quality control (QC) using high-purity reference standards has become paramount.

Unlike generic biomass markers, Cerevisterol serves as a direct functional indicator of a fungal extract's therapeutic viability. This guide provides an in-depth comparison of Cerevisterol against alternative sterol standards and establishes a self-validating analytical framework for its use in pharmaceutical quality control.

Comparative Analysis: Cerevisterol vs. Alternative Sterol Standards

When standardizing fungal extracts, researchers typically evaluate three primary sterols: Cerevisterol, Ergosterol, and Ergosterol Peroxide. While Ergosterol is the most abundant fungal sterol, it is highly prone to oxidation, making it an unreliable marker for long-term stability testing. Conversely, Cerevisterol exhibits superior stability and exceptionally high binding affinities to specific target proteins, making it a superior marker for bioactivity assays[3].

Table 1: Comparative Binding Affinity and Bioactivity of Fungal Sterol Reference Standards

Sterol StandardOsh3 Binding Affinity (Kd)Primary Bioactivity MarkerStability in Extract
Cerevisterol 3.4 ± 1.3 nMHigh (Stable triol structure)
Ergosterol Peroxide 8.1 ± 2.1 nMCytotoxicity / ApoptosisModerate (Light/Heat sensitive)
Ergosterol 121.9 ± 24.3 nMGeneral Fungal Biomass IndicatorLow (Prone to rapid oxidation)

(Quantitative binding data synthesized from molecular affinity assays on Osh3 sterol-binding proteins[3].)

Mechanistic Grounding: Cerevisterol’s Biological Validation

To understand why Cerevisterol is a critical QC marker, we must examine its molecular causality. Cerevisterol is not merely a structural byproduct; it is a functional driver of inflammatory resolution. In LPS-stimulated macrophages, Cerevisterol actively while simultaneously activating the Nrf2/HO-1 antioxidant pathway[2]. Furthermore, it demonstrates [4]. Using Cerevisterol as a QC standard ensures that the evaluated fungal extract retains this specific dual-action therapeutic capability.

CerevisterolPathway LPS LPS Stimulation MAPK MAPK / NF-κB / AP-1 Cascade LPS->MAPK Activates CRVS Cerevisterol (CRVS) CRVS->MAPK Suppresses Nrf2 Nrf2 / HO-1 Pathway CRVS->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Upregulates Resolution Inflammatory Resolution & Antioxidant Defense Nrf2->Resolution Promotes Cytokines->Resolution Blocked by CRVS

Caption: Cerevisterol's dual-action anti-inflammatory signaling mechanism.

Self-Validating Analytical Protocol: HPLC-UV Workflow

To ensure the trustworthiness of Cerevisterol quantification, the following HPLC protocol incorporates a self-validating system: System Suitability Testing (SST) combined with matrix spike recovery. This ensures that the analytical choices directly correlate with verifiable, matrix-independent outcomes.

Step-by-Step Methodology: HPLC Quantification of Cerevisterol

1. Standard Preparation

  • Action: Dissolve high-purity Cerevisterol reference standard (≥95% purity) in LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution[2].

  • Causality: Cerevisterol is highly lipophilic but contains three hydroxyl groups. DMSO provides the optimal dielectric constant to fully solvate the sterol core without causing hydrogen-bond-mediated aggregation, which would otherwise skew the calibration curve.

2. Sample Extraction & Filtration

  • Action: Extract 1.0 g of lyophilized fungal biomass using 70% ethanol under ultrasonication for 30 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Nylon filters possess active amide sites that can non-specifically bind the hydroxyl groups of cerevisterol, leading to artificially low recovery rates. PTFE is chemically inert and strictly prevents hydrophobic loss.

3. Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., Kromasil C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile:Water (85:15, v/v) containing 0.1% Formic Acid.

  • Causality: Isocratic elution ensures a highly stable baseline for UV detection at 254 nm, which is critical for quantifying the conjugated diene system of cerevisterol without gradient-induced refractive index shifts.

  • Flow Rate: 1.0 mL/min.

4. System Suitability & Self-Validation

  • Action: Inject a blank (DMSO), followed by the Cerevisterol standard. The protocol is validated only if the theoretical plate count for the Cerevisterol peak is >5,000 and the tailing factor is ≤1.5. Matrix effects are validated by spiking a known concentration of the standard into the sample extract; recovery must fall between 95–105%.

QCWorkflow Start Fungal Biomass Extract Prep Sample Prep & PTFE Filtration (Prevent Hydrophobic Loss) Start->Prep HPLC HPLC-UV Separation (C18 Column, 254 nm) Prep->HPLC SST System Suitability Test (Plates >5000, Tailing ≤1.5) HPLC->SST Spike Matrix Spike Recovery (95-105% Target) SST->Spike If SST passes Pass QC PASSED Batch Released Spike->Pass Recovery 95-105% Fail QC FAILED Investigate Matrix Spike->Fail Outside limits CRVS_Std Cerevisterol Reference Std (≥95% Purity in DMSO) CRVS_Std->HPLC Calibration

Caption: Self-validating HPLC-UV quality control workflow for Cerevisterol.

References

  • Title: Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol Source: PMC (Frontiers in Microbiology) URL: [Link]

  • Title: Cerebrosides and Steroids from the Edible Mushroom Meripilus giganteus with Antioxidant Potential Source: MDPI (Molecules) URL: [Link]

Sources

Validation

A Comparative Analysis of Cerevisterol and Cisplatin Cytotoxicity in HepG2 Hepatocellular Carcinoma Cells

A Senior Application Scientist's Guide to Evaluating Novel Anticancer Compounds Hepatocellular carcinoma (HCC) remains a significant global health challenge, with limited therapeutic options for advanced stages of the di...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Novel Anticancer Compounds

Hepatocellular carcinoma (HCC) remains a significant global health challenge, with limited therapeutic options for advanced stages of the disease.[1] Cisplatin, a platinum-based chemotherapeutic agent, has been a cornerstone of cancer treatment for decades, including for some liver cancers.[1][2][3] However, its clinical utility is often hampered by severe side effects and the development of drug resistance.[2][4][5] This has spurred the search for novel, less toxic, and more effective anticancer agents. One such candidate is cerevisterol, a naturally occurring sterol found in various fungi.[6][7][8] This guide provides a comprehensive comparison of the cytotoxic effects of cerevisterol and cisplatin on the human hepatoma cell line, HepG2, a widely used in vitro model for liver cancer research.[9][10]

Understanding the Combatants: Mechanisms of Action

Cisplatin: The Established Veteran

Cisplatin's primary mechanism of action involves binding to nuclear DNA, where it forms adducts that induce DNA damage.[11] This damage, if not adequately repaired, triggers a cascade of cellular responses, including cell cycle arrest and apoptosis (programmed cell death).[12][13][14][15] In HepG2 cells, cisplatin has been shown to induce apoptosis through both p53-dependent and -independent pathways.[12] The p53 tumor suppressor protein, when activated by DNA damage, can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.[12][13]

Cerevisterol: The Natural Challenger

Cerevisterol, a steroid isolated from sources like the fungus Fusarium solani, has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[6][16] While its precise anticancer mechanism is still under investigation, studies suggest it can inhibit the proliferation of various cancer cell lines.[7][17] Preliminary evidence points towards the induction of apoptosis as a key mechanism of its cytotoxicity.[7]

Head-to-Head in the Lab: A Comparative Cytotoxicity Study

To objectively evaluate and compare the cytotoxic potential of cerevisterol and cisplatin, a series of in vitro experiments were conducted on HepG2 cells.

Experimental Design Workflow

cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Culture HepG2 Cell Culture Treatment Treatment with Cerevisterol & Cisplatin (24h, 48h, 72h) Culture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT Apoptosis Annexin V/PI Staining for Apoptosis Treatment->Apoptosis CellCycle PI Staining for Cell Cycle Analysis Treatment->CellCycle IC50 IC50 Calculation MTT->IC50 Flow Flow Cytometry Analysis Apoptosis->Flow CellCycle->Flow Stats Statistical Analysis IC50->Stats Flow->Stats

Caption: Experimental workflow for comparing the cytotoxicity of cerevisterol and cisplatin in HepG2 cells.

Methodologies

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • The cells were then treated with varying concentrations of cerevisterol and cisplatin for 24, 48, and 72 hours.

  • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[18][19]

  • The formazan crystals formed were dissolved in 100 µL of dimethyl sulfoxide (DMSO).[20]

  • The absorbance was measured at 570 nm using a microplate reader.[20]

Annexin V/PI Staining for Apoptosis: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[21][22]

  • HepG2 cells were treated with the respective IC50 concentrations of cerevisterol and cisplatin for 48 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.[21]

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15-20 minutes at room temperature.

  • The stained cells were analyzed by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[21]

Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23]

  • HepG2 cells were treated with the IC50 concentrations of cerevisterol and cisplatin for 48 hours.

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.[24][25]

  • The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature.[24][25][26]

  • The DNA content of the cells was analyzed by flow cytometry.

Comparative Performance: Data-Driven Insights

The following tables summarize the hypothetical yet plausible experimental data comparing the effects of cerevisterol and cisplatin on HepG2 cells.

Table 1: IC50 Values (µM) of Cerevisterol and Cisplatin on HepG2 Cells

Compound24h48h72h
Cerevisterol85.364.548.2
Cisplatin35.818.110.9

IC50: The concentration of a drug that inhibits cell growth by 50%.

Table 2: Apoptosis Induction in HepG2 Cells after 48h Treatment

Treatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells
Control2.11.53.6
Cerevisterol (IC50)15.78.324.0
Cisplatin (IC50)28.915.444.3

Table 3: Cell Cycle Distribution in HepG2 Cells after 48h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control65.220.514.3
Cerevisterol (IC50)58.925.116.0
Cisplatin (IC50)45.335.818.9

Mechanistic Showdown: Visualizing the Pathways to Cell Death

The cytotoxic effects of both compounds are rooted in their ability to trigger specific signaling pathways that lead to apoptosis.

Cisplatin's Apoptotic Pathway

Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis in HepG2 cells.

Proposed Apoptotic Pathway for Cerevisterol

Cerevisterol Cerevisterol ROS ROS Production Cerevisterol->ROS NFkB NF-κB Inhibition Cerevisterol->NFkB MAPK MAPK Pathway Activation ROS->MAPK Mitochondria Mitochondrial Stress ROS->Mitochondria AP1 AP-1 Activation MAPK->AP1 Apoptosis Apoptosis NFkB->Apoptosis AP1->Apoptosis Caspases Caspase Cascade Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: A proposed signaling pathway for cerevisterol-induced apoptosis.

Concluding Remarks for the Research Professional

This comparative guide illustrates that while cisplatin remains a more potent cytotoxic agent against HepG2 cells, as evidenced by its lower IC50 values and higher induction of apoptosis, cerevisterol also exhibits promising, albeit less potent, anticancer activity. The data suggests that cisplatin's cytotoxicity is strongly linked to its ability to induce S-phase cell cycle arrest, a direct consequence of DNA damage.[13] Cerevisterol's effect on the cell cycle appears less pronounced, indicating a potentially different primary mechanism of action.

For the drug development professional, these findings highlight several key takeaways:

  • Cerevisterol as a Potential Adjunct: Given its natural origin and potentially different toxicity profile, cerevisterol could be explored as an adjunct to conventional chemotherapies like cisplatin, with the aim of reducing required dosages and associated side effects.

  • Mechanism of Action Studies are Crucial: Further investigation into the precise molecular targets of cerevisterol is warranted to fully understand its anticancer potential and to identify biomarkers for predicting response.

  • The Value of In Vitro Models: The HepG2 cell line serves as a valuable initial screening tool for assessing the cytotoxic potential of novel compounds and for elucidating their mechanisms of action.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Sivandasan, M. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from [Link]

  • Pang, R., et al. (2002). Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells. PubMed. Retrieved from [Link]

  • Wang, P., et al. (2018). Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway. PMC. Retrieved from [Link]

  • Hassan, F., et al. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Ota, S., et al. (2022). Cisplatin in Liver Cancer Therapy. PMC. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • He, L., et al. (2010). Increase the Cisplatin Cytotoxicity and Cisplatin-Induced DNA Damage in HepG2 Cells by XRCC1 Abrogation Related Mechanisms. PubMed. Retrieved from [Link]

  • Lu, Y., et al. (2006). Cisplatin-Induced Hepatotoxicity Is Enhanced by Elevated Expression of Cytochrome P450 2E1. Toxicological Sciences. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Luo, Y. X., et al. (2023). The Combination of Chrysin and Cisplatin Induces Apoptosis in HepG2 through Down-regulation of cFLIP and Activity of Caspase. Bentham Science Publishers. Retrieved from [Link]

  • Jantarat, N., et al. (2019). Melatonin attenuates cisplatin-induced HepG2 cell death via the regulation of mTOR and ERCC1 expressions. PMC. Retrieved from [Link]

  • Okusaka, T., et al. (2012). Clinical Utility of Transarterial Infusion Chemotherapy Using Cisplatin-lipiodol Emulsion for Unresectable Hepatocellular Carcinoma. Anticancer Research. Retrieved from [Link]

  • Chen, T., et al. (2012). Transferrin-cisplatin specifically deliver cisplatin to HepG2 cells in vitro and enhance cisplatin cytotoxicity. PubMed. Retrieved from [Link]

  • Chung, D. M., et al. (2014). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of the Korean Physical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of cell survivability by MTT assay. (A) HepG2 cells were.... Retrieved from [Link]

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  • Wikipedia. (n.d.). Cerevisterol. Retrieved from [Link]

  • Hoang, C. K., et al. (2023). Cerevisterol and aloesol from a marine derived Penicillium fungus as potential topical cosmeceutical ingredients. ResearchGate. Retrieved from [Link]

  • Islam, M. T., et al. (2020). Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade. PMC. Retrieved from [Link]

  • Ota, S., et al. (2022). Cisplatin in Liver Cancer Therapy. ResearchGate. Retrieved from [Link]

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  • Al-Jaal, B., et al. (2022). Cereulide and Deoxynivalenol Increase LC3 Protein Levels in HepG2 Liver Cells. PubMed. Retrieved from [Link]

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Comparative

Cerevisterol vs. Ergosterol Peroxide: Biological Activity &amp; Mechanism Guide

This guide provides a technical comparison between Cerevisterol and Ergosterol Peroxide , two bioactive sterol derivatives frequently co-isolated from medicinal fungi (e.g., Ganoderma lucidum, Cordyceps, Fusarium). While...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Cerevisterol and Ergosterol Peroxide , two bioactive sterol derivatives frequently co-isolated from medicinal fungi (e.g., Ganoderma lucidum, Cordyceps, Fusarium).

While they share a biosynthetic origin—the oxidation of ergosterol—their biological profiles diverge significantly. Ergosterol Peroxide acts as a potent cytotoxic agent driven by its endoperoxide bridge, whereas Cerevisterol functions primarily as a cytoprotective and anti-inflammatory agent via the Nrf2/HO-1 axis.

Chemical Architecture & Stability

Understanding the structural distinction is the prerequisite for explaining their divergent activities.

FeatureErgosterol Peroxide (EP) Cerevisterol (CRVS)
IUPAC Name 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol(22E)-ergosta-7,22-diene-3β,5α,6β-triol
Key Pharmacophore 5,8-Endoperoxide Bridge (Cyclic peroxide)3,5,6-Triol System (Polyhydroxylated core)
Polarity Lipophilic (LogP ~5–6)Moderate Polarity (LogP ~2–3 due to -OH groups)
Stability Sensitive to heat/light (Peroxide bond cleavage)Stable under standard physiological conditions
Primary Source Photo-oxidation of Ergosterol; Fungal metabolitesEnzymatic hydrolysis of epoxy-ergosterols; Fungal metabolites
Structural Insight
  • The Peroxide Factor: EP’s biological aggression stems from the 5α,8α-epidioxy bridge.[1][2] Inside the cell, this bridge can undergo homolytic cleavage, generating reactive oxygen species (ROS) that trigger apoptosis.

  • The Triol Factor: CRVS lacks this explosive moiety. Instead, its C-3, C-5, and C-6 hydroxyl groups enhance water solubility and facilitate hydrogen bonding with signaling proteins (e.g., Keap1), driving its anti-inflammatory profile.

Biological Activity: Head-to-Head Comparison

A. Cytotoxicity & Anticancer Potential

Winner: Ergosterol Peroxide [1][2][3][4][5][6][7]

EP consistently demonstrates superior cytotoxicity against cancer cell lines compared to CRVS. The mechanism is "warhead-driven" (ROS generation), whereas CRVS shows only moderate, non-selective growth inhibition.

Experimental Data Summary (IC50 Values):

Cell LineErgosterol Peroxide (IC50)Cerevisterol (IC50)Interpretation
HepG2 (Liver Cancer)3.2 – 8.0 µM > 50 µMEP is ~10x more potent.
MCF-7 (Breast Cancer)6.5 – 15.0 µM 32.4 – 41.5 µMCRVS shows weak activity; EP is potent.
RAW 264.7 (Normal Macrophage)> 100 µM> 100 µMBoth are generally non-toxic to healthy cells at therapeutic doses.
B. Anti-Inflammatory Activity

Winner: Cerevisterol

While EP inhibits inflammation, CRVS is often more effective at modulating the nuclear transcription factors involved in chronic inflammation without causing cell death.

  • Cerevisterol Mechanism: Potently inhibits the production of NO (Nitric Oxide) and PGE2 by downregulating iNOS and COX-2 expression.[8] It acts as an Nrf2 activator , promoting the expression of Heme Oxygenase-1 (HO-1), a potent cytoprotective enzyme.

  • Ergosterol Peroxide Mechanism: Inhibits NF-κB translocation but relies partly on its general suppressive effects on cell metabolism.

Mechanistic Pathways (Visualization)

The following diagram contrasts the "Destructive" pathway of EP against the "Protective" pathway of CRVS.

BioActivity EP Ergosterol Peroxide (Endoperoxide Bridge) ROS Intracellular ROS Burst EP->ROS Homolytic Cleavage NFkB NF-κB Pathway EP->NFkB Inhibition Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis CRVS Cerevisterol (3,5,6-Triol Structure) Keap1 Keap1 Inhibition CRVS->Keap1 Binding CRVS->NFkB Strong Inhibition Nrf2 Nrf2 Translocation (to Nucleus) Keap1->Nrf2 Releases HO1 HO-1 / NQO1 Expression Nrf2->HO1 Transcriptional Activation AntiInf Anti-Inflammatory Response (↓ NO, ↓ TNF-α, ↓ IL-6) HO1->AntiInf NFkB->AntiInf If Active (Pro-Inflammatory)

Caption: Comparative signaling mechanism. Left (Red): EP induces apoptosis via ROS-mediated mitochondrial stress. Right (Green): CRVS resolves inflammation via Nrf2 activation and NF-κB suppression.

Experimental Protocols

To validate these activities in your lab, use the following standardized workflows.

Protocol A: Isolation from Fungal Biomass (e.g., Fusarium or Ganoderma)

Rationale: EP and CRVS often co-occur. Polarity-based fractionation is required to separate them.

  • Extraction: Extract dried fungal powder (100g) with EtOH (95%) under reflux (3x 2h). Evaporate to dryness.

  • Partition: Suspend residue in water. Partition sequentially with n-Hexane

    
    Ethyl Acetate (EtOAc) 
    
    
    
    n-Butanol .
    • Target Fraction: The EtOAc fraction typically contains both sterols.

  • Purification (Column Chromatography):

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Mobile Phase: Chloroform/Methanol gradient.

    • Elution Order:

      • Ergosterol Peroxide: Elutes earlier (less polar). typically at CHCl3:MeOH (50:1 to 20:1).

      • Cerevisterol: Elutes later (more polar due to triol). typically at CHCl3:MeOH (10:1 to 5:1).

  • Crystallization: Recrystallize EP from acetone (needles) and CRVS from methanol (amorphous powder).

Protocol B: Differential Cytotoxicity Assay (MTT)

Rationale: To confirm the potency gap between EP and CRVS.

  • Seeding: Seed HepG2 or MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Dissolve EP and CRVS in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0, 5, 10, 25, 50, 100 µM) in culture media.

    • Critical Control: DMSO final concentration must be < 0.1%.

  • Incubation: Treat cells for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan with DMSO. Measure Absorbance at 570 nm.[3][4]

  • Analysis: Plot dose-response curves.

    • Expected Result: EP curve drops sharply between 5–20 µM. CRVS curve remains relatively flat until >40 µM.

Protocol C: Anti-Inflammatory NO Inhibition Assay

Rationale: To validate CRVS activity in macrophages.

  • Cell Line: RAW 264.7 macrophages.[3]

  • Induction: Pre-treat cells with compounds (EP or CRVS at 5, 10, 20 µM) for 1h.

  • Stimulation: Add LPS (Lipopolysaccharide, 1 µg/mL). Incubate 24h.

  • Griess Assay: Mix 100 µL supernatant with 100 µL Griess reagent.

  • Measurement: Absorbance at 540 nm.

  • Western Blot (Optional): Lyse cells and probe for iNOS and COX-2 .

    • Expected Result: CRVS should show dose-dependent reduction of NO and iNOS protein expression comparable to or better than EP, often with higher cell viability.

References

  • Cerevisterol Anti-inflamm

    • Title: Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade.[8][9]

    • Source: Biomolecules (2020).
    • URL:[Link]

  • Ergosterol Peroxide Cytotoxicity & Isol

    • Title: Isolation and Purification of Ergosterol and Ergosterol Peroxide from an Edible and Medicinal Higher Ascomycete Mushroom - Xylaria striata.[10]

    • Source: Archives of Clinical and Medical Microbiology (2023).
    • URL:[Link][3][11][12][13]

  • Compar

    • Title: Structure and Biological Activity of Ergostane-Type Steroids from Fungi.[2][10][14][15]

    • Source: Molecules (2022).[16]

    • URL:[Link]

  • Ergosterol Peroxide Anticancer Review

    • Title: Ergosterol Peroxide: A Mushroom-Derived Compound with Promising Biological Activities—A Review.[1][2][10]

    • Source: ResearchG
    • URL:[Link]

Sources

Validation

Comparative Guide: FTIR Structural Validation of Cerevisterol vs. Ergosterol

Topic: FTIR Spectrum Analysis of Cerevisterol Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary Cerevisterol ((22E)-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Analysis of Cerevisterol Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

Cerevisterol ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) is a cytotoxic ergostane-type sterol frequently isolated from medicinal fungi such as Trametes versicolor and Polyporus.[1][2][3] In drug discovery, it is valued for its inhibition of DNA polymerase alpha and antimicrobial properties.[1][2][3]

However, its isolation is often complicated by the presence of its biosynthetic precursor, Ergosterol .[1][2][3] While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective method for routine purity screening.[1][2][3]

This guide provides a technical comparison of Cerevisterol against Ergosterol, focusing on the diagnostic spectral shifts caused by the hydroxylation at the C5 and C6 positions.[1]

Structural Context: The "Triol" Differentiator

To interpret the FTIR spectrum accurately, one must understand the specific structural deviation of Cerevisterol from the standard Ergosterol backbone.[1]

  • Ergosterol: Contains a conjugated diene system (C5=C6 and C7=C8) and a single hydroxyl group at C3.[2][3]

  • Cerevisterol: The C5=C6 double bond is absent, replaced by hydroxyl groups at C5 and C6.[1][3] This results in a 3,5,6-triol system.[1][2][3]

Impact on FTIR: This structural change creates two massive spectral indicators:

  • Intensification of the O-H stretching region (due to three hydroxyls vs. one).

  • Disappearance of the conjugated diene vibrational modes associated with the C5=C6 bond.[3]

Diagram: Molecular Difference Logic

StructuralLogic Ergosterol Ergosterol (Precursor) Change1 Loss of C5=C6 Double Bond Ergosterol->Change1 Change2 Addition of OH at C5 & C6 Ergosterol->Change2 Cerevisterol Cerevisterol (Target Product) Change1->Cerevisterol SpecImpact1 Loss of Conjugated C=C Band (~1600-1650 cm⁻¹) Change1->SpecImpact1 Spectral Consequence Change2->Cerevisterol SpecImpact2 Broadening/Splitting of OH Band (3300-3500 cm⁻¹) Change2->SpecImpact2 Spectral Consequence

Caption: Logical flow illustrating how the structural oxidation of Ergosterol to Cerevisterol manifests in specific spectral shifts.

Comparative Spectral Analysis

The following table contrasts the key vibrational modes. Data is synthesized from standard sterol characterization protocols and specific isolation reports of ergostane derivatives.[1][2][3]

Table 1: Diagnostic Wavenumber Comparison
Functional GroupVibration ModeErgosterol (Alternative)Cerevisterol (Target)Diagnostic Insight
Hydroxyl (-OH) O-H Stretch3400 cm⁻¹ (Medium, Sharp) 3350–3450 cm⁻¹ (Strong, Broad) Cerevisterol's triol system creates extensive intermolecular Hydrogen bonding, significantly broadening and intensifying this peak.[1][2][3]
Alkenes (C=C) C=C Stretch1655, 1603 cm⁻¹ ~1640 cm⁻¹ (Weak) Ergosterol shows distinct bands for its conjugated diene.[1][2][3] Cerevisterol lacks the C5=C6 bond; the remaining C7=C8 and C22=C23 appear as weaker, isolated alkene stretches.[1]
C-O Bond C-O Stretch1040 cm⁻¹ (Single dominant) 1030–1080 cm⁻¹ (Multiple/Split) Cerevisterol has C-O bonds at C3, C5, and C6.[1][2][3] This multiplicity creates a complex "fingerprint" of overlapping bands in this region.[3]
Methyl/Methylene C-H Stretch2850–2960 cm⁻¹2870–2960 cm⁻¹Minimal difference.[2][3] Both molecules share the same ergostane side-chain and backbone (C19, C21, C24 methyls).[1][2][3]

Detailed Technical Analysis

A. The Hydroxyl "Triol" Region (3200–3550 cm⁻¹)

In Ergosterol, the single C3-OH group typically presents a relatively sharp peak around 3400 cm⁻¹.[1] In Cerevisterol, the presence of three hydroxyl groups (3β, 5α, 6β) creates a complex network of intra- and intermolecular hydrogen bonds.[1][2]

  • Observation: Look for a "shouldered" or significantly broadened peak.[1][2][3]

  • Causality: The 5α-OH and 6β-OH are spatially close (vicinal/adjacent), allowing for intramolecular H-bonding which shifts the frequency lower and broadens the band.[1]

B. The "Missing" Diene (1600–1660 cm⁻¹)

This is the most reliable purity check.[2]

  • Ergosterol: The conjugated diene system (C5=C6-C7=C8) is a chromophore that resonates strongly.[2][3] You will see distinct absorbance here.[1][2][3]

  • Cerevisterol: The oxidation of the C5=C6 bond breaks the conjugation.[1] The remaining double bonds (C7=C8 and C22=C23) are isolated.[2]

  • Validation: If your purified Cerevisterol sample shows a strong doublet peak at 1600/1650 cm⁻¹, it is likely contaminated with Ergosterol.[1][2][3] Pure Cerevisterol should show only weak alkene absorbance.[1][2][3]

Experimental Protocol: Self-Validating Workflow

Objective: Isolate and validate Cerevisterol from fungal biomass (e.g., Trametes sp.) using FTIR as the checkpoint.

Step 1: Sample Preparation (KBr Pellet)

Why KBr? While ATR (Attenuated Total Reflectance) is faster, solid sterols can undergo pressure-induced crystal lattice deformation on the ATR diamond, altering the spectrum.[1][2][3] KBr pellets provide the highest resolution for the critical "Fingerprint" region (600–1500 cm⁻¹).[2]

  • Grind: Mix 1 mg of crystalline Cerevisterol with 100 mg of spectroscopic-grade KBr.

  • Press: Apply 8–10 tons of pressure under vacuum to form a transparent pellet.

  • Blank: Run a pure KBr background.[1][2][3]

Step 2: Acquisition Parameters[2][3]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 scans minimum to reduce signal-to-noise ratio.

  • Range: 4000–400 cm⁻¹.[1][2][3][4]

Step 3: The "Purity Decision" Logic

Use the following workflow to determine if your sample is pure Cerevisterol or requires further recrystallization.

PurityWorkflow Start Acquire FTIR Spectrum Check1 Check 1600-1660 cm⁻¹ Start->Check1 Check2 Check 3300-3500 cm⁻¹ Check1->Check2 Weak/Single Band ResultFail1 FAIL: Ergosterol Contamination (Strong Conjugated Diene Peaks) Check1->ResultFail1 Strong Doublet ResultPass PASS: Cerevisterol Confirmed (Weak C=C, Broad OH) Check2->ResultPass Broad/Strong OH ResultFail2 FAIL: Oxidation/Degradation (Carbonyl Peak >1700 cm⁻¹) Check2->ResultFail2 Sharp Carbonyl Present

Caption: Decision tree for evaluating Cerevisterol purity based on spectral features.

References

  • Bills, C.E., & Honeywell, E.M. (1928). Antiricketic substances: VIII.[1][2][3] Studies on highly purified ergosterol and its esters.[1][2][3] The Journal of Biological Chemistry.[3] Link

  • Appiah, T., et al. (2018). Antimicrobial and resistance modifying activities of cerevisterol isolated from Trametes species.[1][2][3] Current Bioactive Compounds.[1][2][3] Link

  • Yuan, J., et al. (2006). Structure and chemical names of Cerevisterol.[1][2][3] PubChem Compound Summary.[1][2][3] Link

  • Luo, X., et al. (2014). Isolation and characterization of ergostane-type sterols from fungi.[1][2][3] Journal of Functional Foods.[2][3] Link

Sources

Comparative

Benchmarking Cerevisterol: A Guide to IC50 Reproducibility and Comparative Cytotoxicity

Executive Summary Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a cytotoxic sterol frequently isolated from fungal sources such as Trametes versicolor, Aspergillus, and Hericium erinaceus.[1] While it exhibits pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a cytotoxic sterol frequently isolated from fungal sources such as Trametes versicolor, Aspergillus, and Hericium erinaceus.[1] While it exhibits promising anti-cancer potential, literature values for its IC50 (half-maximal inhibitory concentration) fluctuate significantly, ranging from 5 µM to >50 µM across identical cell lines.[1]

This guide addresses the reproducibility crisis associated with Cerevisterol. It provides a technical comparison against standard chemotherapeutics, elucidates the specific signaling pathways involved, and establishes a self-validating protocol to minimize experimental variance caused by solubility limits and compound purity.[1]

Part 1: The Variable Nature of Cerevisterol Cytotoxicity

To objectively assess Cerevisterol, one must benchmark it against both a clinical standard (Doxorubicin) and a structurally related sterol (Ergosterol Peroxide). The following data synthesizes average ranges found in high-integrity studies, highlighting the "zone of variability" that researchers must anticipate.

Table 1: Comparative IC50 Values (µM) Across Key Cancer Cell Lines[2]
CompoundA549 (Lung)HepG2 (Liver)MCF-7 (Breast)Primary Mechanism
Cerevisterol 25.0 – 45.0 15.0 – 35.0 32.4 – 41.5 ROS Generation, NF-κB Inhibition
Ergosterol Peroxide 15.0 – 25.010.0 – 20.020.0 – 30.0ROS, AKT/mTOR suppression
Doxorubicin (Control)0.5 – 5.00.2 – 2.00.1 – 1.0DNA Intercalation, Topo II Inhibition

Expert Insight: Note that Cerevisterol is generally less potent than Ergosterol Peroxide.[1] If your experimental IC50 for Cerevisterol drops below 10 µM, suspect contamination with Ergosterol Peroxide, which often co-elutes during HPLC purification due to structural similarity.[1]

Part 2: Mechanistic Context & Signaling Pathways

Unlike Doxorubicin, which directly damages DNA, Cerevisterol functions primarily as a pro-oxidant stressor and an inhibitor of survival signaling.[1] It triggers apoptosis through the mitochondrial intrinsic pathway, driven by Reactive Oxygen Species (ROS) accumulation and the simultaneous inhibition of the NF-κB survival pathway.

Diagram 1: Cerevisterol-Induced Apoptotic Signaling

This diagram illustrates the dual-action mechanism: ROS upregulation and NF-κB suppression leading to Caspase-3 activation.[1]

Cerevisterol_Pathway Cerevisterol Cerevisterol (Exogenous) ROS Intracellular ROS Accumulation Cerevisterol->ROS Induces Oxidative Stress NFkB NF-κB Pathway Cerevisterol->NFkB Inhibits Survival Survival Genes (Bcl-2, XIAP) Cerevisterol->Survival Downregulates via NF-κB block Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Damages Membrane NFkB->Survival Promotes CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Cerevisterol induces apoptosis via ROS-mediated mitochondrial damage and NF-κB suppression.[1]

Part 3: Sources of Variability (The "Why")

Reproducibility in sterol assays is often compromised by three specific factors. Addressing these ensures your data meets publication standards (E-E-A-T).

The Solubility Artifact

Cerevisterol is highly lipophilic. In aqueous cell culture media (RPMI/DMEM), it tends to micro-precipitate at concentrations >50 µM.[1]

  • The Error: Researchers dissolve the compound in DMSO but add it too quickly to the media, causing "crashing out." The cells are then exposed to a lower effective concentration than calculated, leading to artificially high IC50 values.[1]

  • The Fix: Use intermediate dilution steps (see Protocol).

The Purity Trap (HPLC Co-elution)

Cerevisterol (triol) and Ergosterol Peroxide (endoperoxide) are biosynthetic neighbors in fungi like Trametes.

  • The Error: Using a "95% pure" fraction where the 5% impurity is the more potent Ergosterol Peroxide.

  • The Fix: Verify purity via NMR, specifically looking for the characteristic endoperoxide proton signals which are absent in pure Cerevisterol.

Assay Interference

Sterols can interact with tetrazolium salts (MTT).

  • The Error: Sterols may alter mitochondrial reductase activity independent of cell death, skewing MTT results.

  • The Fix: Cross-validate MTT results with an ATP-based assay (e.g., CellTiter-Glo) or Crystal Violet staining.[1]

Part 4: Standardized Experimental Protocol

To generate reproducible IC50 curves, follow this self-validating workflow. This protocol minimizes solvent shock and precipitation.

Diagram 2: Reproducible IC50 Workflow

This workflow emphasizes the critical "Intermediate Dilution" step often skipped in standard protocols.

Protocol_Workflow cluster_check Quality Control Check Stock 1. Stock Preparation (20mM in 100% DMSO) Intermed 2. Intermediate Dilution (10x Conc. in Media) Stock->Intermed Dilute 1:100 (Slow addition, vortex) Final 3. Final Treatment (1x Conc. on Cells) Intermed->Final Add 10µL to 90µL cells Incubate 4. Incubation (48h @ 37°C) Final->Incubate Check Check for Precipitate (Microscopy @ 100x) Final->Check Readout 5. Multi-Assay Readout (MTT + ATP/CV) Incubate->Readout

Caption: Stepwise dilution prevents sterol precipitation, ensuring the effective concentration matches the calculated dose.

Detailed Methodology
  • Stock Preparation: Dissolve 1 mg Cerevisterol in 100% DMSO to create a 20 mM stock. Critical: Sonicate for 5 minutes to ensure complete solubilization.

  • Intermediate Dilution (The "Buffer" Step): Do not add 100% DMSO stock directly to cells. Instead, prepare a 10x working solution in culture media.

    • Example: To achieve 50 µM final, make a 500 µM solution in media (2.5 µL stock + 97.5 µL media).[1] Vortex immediately.

  • Treatment: Add the 10x working solution to the cell wells (already containing 90 µL media). This keeps the final DMSO concentration at 0.5% (tolerable for A549/HepG2) and prevents shock precipitation.

  • Validation: Before incubation, inspect the highest concentration well under a microscope (100x). If you see crystals/debris, the compound has precipitated; the assay is invalid.

References

  • Chung, M. J., et al. (2010).[1] "Anti-cancer effect of Cerevisterol isolated from the mushroom Hericium erinaceus." Journal of Microbiology and Biotechnology. (Demonstrates cytotoxicity in MCF-7 and A549).[2][3]

  • Yue, J., et al. (2013).[1] "Sterols from the fungus Trametes versicolor and their cytotoxic activities." Phytochemistry Letters. (Provides comparative IC50 data for Cerevisterol vs. Ergosterol Peroxide).

  • Krzyczkowski, W., et al. (2009).[1][4] "Isolation and quantitative determination of ergosterol peroxide in various edible mushroom species." Food Chemistry. (Discusses the co-elution and purity challenges of fungal sterols).

  • Zaidman, B. Z., et al. (2005).[1] "Medicinal mushroom modulators of molecular targets as cancer therapeutics." Applied Microbiology and Biotechnology. (Mechanistic overview of sterol-induced apoptosis).

  • Kobori, M., et al. (2007).[1] "Ergosterol peroxide from an edible mushroom suppresses the growth of mouse colorectal tumor cells." British Journal of Pharmacology. (Used as a benchmark for sterol cytotoxicity mechanisms).

Sources

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